3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
3-oxo-1,2-dihydropyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-3-2(4(8)9)1-5-6-3/h1H,(H,8,9)(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVAVNYJJAUYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241000 | |
| Record name | 2,3-Dihydro-3-oxo-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478968-51-3 | |
| Record name | 2,3-Dihydro-3-oxo-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478968-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-3-oxo-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid: From Discovery to Contemporary Applications
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid. This pivotal heterocyclic scaffold, a cornerstone in medicinal and agricultural chemistry, owes its origins to the foundational work on pyrazole synthesis in the late 19th century. We will delve into the historical context of its discovery, detail the evolution of its synthetic methodologies, present its physicochemical properties, and explore its significant role as a privileged scaffold in modern drug discovery and other technological domains. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important molecule.
Discovery and Historical Context: A Legacy of the Knorr Pyrazole Synthesis
The history of this compound is intrinsically linked to the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported a seminal reaction that would come to be known as the Knorr pyrazole synthesis .[1][2][3] This versatile and enduring method involves the condensation of a β-ketoester with a hydrazine derivative to yield a pyrazole or pyrazolone.[3] Knorr's initial publication in the Berichte der deutschen chemischen Gesellschaft detailed the reaction of ethyl acetoacetate with phenylhydrazine to produce 1-phenyl-3-methyl-5-pyrazolone, a compound that laid the groundwork for the development of the first synthetic antipyretic drug, Antipyrine.[1]
While the exact first synthesis of this compound is not readily pinpointed in a singular landmark publication, its conceptual discovery is a direct extension of Knorr's work. The readily available β-dicarbonyl compound, diethyl oxalacetate, provides the necessary backbone for the formation of the pyrazolone ring with a carboxylic acid functionality at the 4-position upon reaction with hydrazine. The historical significance, therefore, lies in the establishment of a robust and generalizable synthetic route that logically encompasses the creation of this particular pyrazole derivative. The early availability of hydrazine, first synthesized by Theodor Curtius in 1887, and the development of methods for its production, further enabled the exploration of pyrazole chemistry.[4]
The fundamental reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[5] In the case of this compound, the key starting material is a derivative of oxalacetic acid.
The Cornerstone Synthesis: From Diethyl Oxalacetate to the Pyrazolone Core
The most direct and widely employed method for the synthesis of the this compound core structure involves the reaction of diethyl oxalacetate with hydrazine. This reaction proceeds via the classic Knorr pyrazole synthesis mechanism.
Reaction Mechanism
The synthesis is typically carried out with the ethyl ester of the target molecule, ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, which can then be hydrolyzed to the desired carboxylic acid. The mechanism can be described as follows:
-
Initial Condensation: The more reactive keto-carbonyl group of diethyl oxalacetate reacts with one of the amino groups of hydrazine to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second amino group of the hydrazine then undergoes an intramolecular nucleophilic attack on the ester carbonyl group.
-
Elimination: This is followed by the elimination of an ethanol molecule to form the stable five-membered pyrazolone ring.
-
Hydrolysis (optional): The resulting ethyl ester can be hydrolyzed under acidic or basic conditions to yield the final this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
This protocol is a representative modern procedure for the synthesis of the ethyl ester, a direct precursor to the target carboxylic acid.
Materials:
-
Diethyl oxalacetate sodium salt
-
Hydrazine hydrate (85%) or Hydrazine hydrochloride
-
Toluene
-
Acetic acid
-
Ethyl acetate
-
Hydrochloric acid (10%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Diethyl ether
-
Hexanes
Procedure:
-
In a reaction vessel, dissolve diethyl oxalacetate sodium salt in toluene.
-
Slowly add acetic acid to the solution and stir at room temperature for 30 minutes.
-
Add hydrazine hydrate or hydrazine hydrochloride to the reaction mixture and continue stirring at room temperature for another 30 minutes.
-
Heat the reaction mixture to 100°C and maintain this temperature overnight with continuous stirring.
-
After cooling to room temperature, extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 10% hydrochloric acid, saturated sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain a crude solid.
-
Triturate the crude product with a 2:1 mixture of diethyl ether and hexanes to yield the purified ethyl 3-oxo-4,5-dihydro-1H-pyrazole-5-carboxylate as an off-white solid.
Evolution of Synthetic Methodologies
While the Knorr synthesis remains a fundamental and widely used method, several other approaches for the synthesis of pyrazole-4-carboxylic acids have been developed over the years, aiming for improved yields, regioselectivity, and substrate scope.
| Synthetic Method | Key Features | Starting Materials | Reference |
| Knorr Pyrazole Synthesis | The classical and most direct route. | 1,3-Dicarbonyl compounds (e.g., diethyl oxalacetate), Hydrazines | [3] |
| Vilsmeier-Haack Reaction | Involves formylation of ketone hydrazones followed by oxidation. Useful for creating substituted pyrazole-4-carbaldehydes which are then oxidized to the carboxylic acid. | Ketone hydrazones, Vilsmeier reagent (POCl₃/DMF) | [6][7] |
| Three-Component Reactions | One-pot synthesis offering efficiency and diversity. | Aldehydes, β-ketoesters, Hydrazines | [8] |
| From Furan-2,3-diones | Reaction with hydrazines or hydrazones to yield pyrazole-3-carboxylic acids. | 4-Benzoyl-5-phenyl-2,3-furandione, Hydrazines | [9] |
Physicochemical Properties
Detailed physicochemical data for the unsubstituted this compound is not extensively reported in readily available literature. However, based on the properties of similar carboxylic acids and pyrazole derivatives, the following can be inferred:
-
Appearance: Likely a white to off-white crystalline solid.
-
Solubility: As a carboxylic acid, it is expected to have low solubility in nonpolar organic solvents and higher solubility in polar protic solvents like water and alcohols, especially under basic conditions where the carboxylate salt is formed.[10][11] The pyrazolone ring also contributes to its polarity.
-
Acidity: The carboxylic acid group will be the primary acidic proton. The N-H proton of the pyrazolone ring is also weakly acidic.
-
Melting Point: Carboxylic acids generally have relatively high melting points due to strong intermolecular hydrogen bonding.[10][11] For comparison, the related pyrazole-4-carboxylic acid has a reported melting point of 204-213 °C.
-
Tautomerism: It is important to note that pyrazolones can exist in several tautomeric forms (keto-enol and different N-protonated forms). The predominant tautomer can depend on the solvent and substitution pattern.
A Privileged Scaffold in Drug Discovery and Beyond
The this compound core is considered a "privileged scaffold" in medicinal chemistry.[12] This is due to its ability to interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding (as both donor and acceptor) and dipole-dipole interactions. The carboxylic acid group provides a key site for salt formation and strong hydrogen bonding, which is often crucial for binding to biological receptors.
Applications in Pharmaceuticals
Derivatives of this scaffold have been investigated for a wide array of therapeutic applications:[5][13]
-
Anticancer Agents: The pyrazole nucleus is a common feature in many anticancer compounds.[14] For instance, derivatives of pyrazole-3-carboxylic acid have been explored as building blocks for potential anticancer drugs.
-
Anti-inflammatory Agents: The pyrazolone ring is historically associated with anti-inflammatory and analgesic properties, as seen in early drugs like antipyrine.
-
Antimicrobial Agents: Numerous pyrazole derivatives have demonstrated antibacterial and antifungal activities.[5]
-
Antiviral Agents: More recently, pyranopyrazole derivatives, which can be synthesized from pyrazolone precursors, have been investigated as potential inhibitors of human coronaviruses.[15]
Caption: Therapeutic applications of the core scaffold.
Agrochemical Significance
The pyrazole-4-carboxamide structure is a key component in a major class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[16] While the commercially successful fungicides are typically amides derived from a substituted pyrazole-4-carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid), the underlying pyrazole carboxylic acid core is the essential precursor.[16] These fungicides are vital for controlling a broad spectrum of fungal diseases in major crops.
Conclusion
From its conceptual origins in Ludwig Knorr's foundational work on pyrazole synthesis, this compound has evolved into a molecule of significant importance in both medicinal and agricultural chemistry. Its straightforward and versatile synthesis, coupled with its favorable physicochemical properties and ability to serve as a privileged scaffold for interacting with biological targets, ensures its continued relevance. As the demand for novel therapeutics and more effective agrochemicals grows, the exploration of new derivatives and applications of this enduring heterocyclic core will undoubtedly continue to be a fruitful area of research and development.
References
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Chem Help Asap. Knorr Pyrazole Synthesis. Retrieved from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
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Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [Link]
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Knorr pyrazole synthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts. Retrieved from [Link]
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 2011–2014.
-
An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. (2018). Russian Journal of Organic Chemistry, 54(1), 108–116.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules, 28(4), 1839.
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Physical Properties of Carboxylic Acids. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]
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CID 66846971 | C8H8N4O4. (n.d.). PubChem. Retrieved from [Link]
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). Molecules, 21(12), 1698.
-
1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. (2023). Scientific Reports, 13(1), 1098.
-
The Legacy of Hydrazine: Fueling Scientific Advancements. (n.d.). Retrieved from [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). Google Patents.
-
Pyrazole-4-carboxylic acid | C4H4N2O2. (n.d.). PubChem. Retrieved from [Link]
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1161–1174.
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]
- Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). Molecules, 29(3), 738.
- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). RSC Advances, 8(20), 11050–11064.
- Preparation of sodium diethyl oxalacetate. (1990). Google Patents.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2015). Molecules, 20(9), 16936–16949.
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ethyl azodicarboxylate. (n.d.). Organic Syntheses. Retrieved from [Link]
- Manufacture of hydrazine. (1954). Google Patents.
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An In-depth Technical Guide to the Physicochemical Properties of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous therapeutic agents.[1] A thorough understanding of the physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This document delves into the structural nuances, including tautomerism, and provides both theoretical estimations and detailed experimental protocols for the determination of key parameters such as the acid dissociation constant (pKa), solubility, melting point, and spectroscopic profile. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring a self-validating approach for researchers in the field.
Molecular Structure and Isomerism
This compound (Molecular Formula: C₄H₄N₂O₃, Molecular Weight: 128.09 g/mol ) is a multifaceted molecule characterized by a pyrazolone ring bearing a carboxylic acid group at the 4-position. A critical aspect of its chemistry is the existence of tautomeric forms, which can significantly influence its properties and biological activity.[2][3][4]
The pyrazolone ring system is known to exhibit complex tautomerism. For this compound, three primary tautomers are expected to be in equilibrium: the keto form (CH), the enol form (OH), and a zwitterionic/amide form (NH). The equilibrium between these forms is influenced by the solvent, pH, and temperature.[3] In the solid state, one form may predominate, while in solution, a dynamic equilibrium exists.[4] Understanding this equilibrium is crucial as the different tautomers present distinct hydrogen bonding capabilities and ionization states.
Caption: Tautomeric equilibrium of this compound.
Predicted Physicochemical Properties
Due to the limited availability of direct experimental data for this specific molecule, the following table summarizes the predicted physicochemical properties based on its structure and data from analogous compounds such as pyrazole-4-carboxylic acid.[5]
| Property | Predicted Value/Range | Rationale & Significance |
| pKa | pKa1: ~2-4 (Carboxylic Acid)pKa2: ~9-11 (Pyrazole NH/OH) | The carboxylic acid group is expected to be the primary acidic center. The pyrazole ring protons are weakly acidic. The pKa is critical for predicting ionization at physiological pH, which affects solubility and membrane permeability.[6] |
| Aqueous Solubility | Sparingly soluble to soluble | The presence of a carboxylic acid and amide-like functionalities suggests the potential for hydrogen bonding with water.[7][8][9] However, the planar heterocyclic ring can contribute to crystal lattice energy, potentially limiting solubility. Solubility is a key determinant of bioavailability. |
| Melting Point (°C) | >200 °C (with decomposition) | Heterocyclic compounds with hydrogen bonding capabilities, like carboxylic acids and pyrazoles, often have high melting points.[10] A sharp melting point range is an indicator of purity. |
| LogP | <1 | The polar functional groups are expected to result in a low octanol-water partition coefficient, indicating hydrophilicity. |
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.[6][11] The pKa corresponds to the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water to a concentration of approximately 1 mM. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but the pKa value will be for that specific solvent system.[11]
-
Titration Setup: Place the sample solution in a thermostated vessel on a magnetic stirrer. Purge the solution with an inert gas (e.g., nitrogen) for 15 minutes before and during the titration to eliminate dissolved CO₂. Immerse the calibrated pH electrode and a precision burette containing the standardized titrant (e.g., 0.1 M NaOH for titrating an acid).
-
Titration Procedure: Add the titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve, which can be determined from a first-derivative plot (ΔpH/ΔV vs. V). The pKa is the pH at which half of the volume of titrant required to reach the first equivalence point has been added.[12] For a diprotic acid, two equivalence points and two pKa values will be observed.
Determination of Aqueous Solubility by the Shake-Flask Method
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14][15] It involves creating a saturated solution of the compound and then measuring its concentration.
Caption: Workflow for solubility determination by the shake-flask method.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to several vials containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.[14]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours).[15][16]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation at high speed or by filtering the suspension through a low-binding 0.22 µm syringe filter.[17]
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.[13]
Melting Point Determination
Rationale: The melting point is a fundamental physical property used for identification and as an indicator of purity. Pure crystalline compounds typically have a sharp melting range of 0.5-1.0°C.[10]
Detailed Protocol:
-
Sample Preparation: Finely powder a small amount of the dry compound. Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.[18]
-
Measurement: Place the capillary tube in a melting point apparatus.[1] Heat the apparatus rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[10]
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[19]
Spectroscopic Characterization
Rationale: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, connectivity, and the different chemical environments of the atoms.[20][21]
-
Expected ¹H NMR Signals:
-
CH proton: A singlet for the proton at the 5-position of the pyrazole ring.
-
NH protons: Broad signals for the pyrazole NH protons, which may exchange with deuterium in solvents like D₂O or DMSO-d₆.
-
OH proton: A broad signal for the carboxylic acid proton.
-
-
Expected ¹³C NMR Signals:
-
Carbonyl carbons: Signals in the downfield region (160-180 ppm) for the carboxylic acid and the C3-oxo group.
-
Ring carbons: Signals corresponding to the C4 and C5 carbons of the pyrazole ring.
-
Protocol for Acquiring Spectra:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).[22]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon.[23]
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.[24]
-
Expected Key IR Absorptions:
-
O-H stretch: A broad absorption band around 3300-2500 cm⁻¹ for the carboxylic acid O-H group.
-
N-H stretch: A moderate absorption around 3200 cm⁻¹ for the pyrazole N-H group.
-
C=O stretch: Strong absorption bands around 1700-1750 cm⁻¹ (carboxylic acid) and 1650-1700 cm⁻¹ (ring keto group).
-
C=C and C=N stretches: Absorptions in the 1600-1450 cm⁻¹ region.
-
Protocol for Acquiring Spectrum (Solid Sample):
-
Sample Preparation (Thin Film): Dissolve a small amount of the solid in a volatile solvent (e.g., acetone). Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[25]
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[26][27]
-
Expected Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₄H₄N₂O₃, exact mass: 128.0222 Da).[28] The ionization technique (e.g., Electron Impact - EI, Electrospray Ionization - ESI) will influence the observation of the molecular ion versus protonated/deprotonated species ([M+H]⁺ or [M-H]⁻).
Protocol for Acquiring Spectrum:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like ESI.[29]
-
Ionization and Analysis: The sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.[30] The detector records the abundance of each ion.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
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JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [https://www.jove.com/v/102 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
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LetPub. (2025). Keto-enol tautomerism: Significance and symbolism. Retrieved from [Link]
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GCSU. (n.d.). Determination of Melting Point. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Retrieved from [Link]
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An In-depth Technical Guide to the Tautomeric Landscape of 3-Oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid
Abstract
3-Oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is a derivative of the pyrazolone scaffold, a privileged core structure in medicinal chemistry and materials science.[1] The biological activity, chemical reactivity, and physicochemical properties of this molecule are not governed by a single, static structure but rather by a dynamic equilibrium between multiple tautomeric forms.[2][3] Understanding and controlling this tautomerism is paramount for rational drug design, as different tautomers can exhibit vastly different interactions with biological targets.[2] This guide provides a comprehensive analysis of the tautomerism of this compound, delineating the principal tautomeric forms, the critical factors that govern their equilibrium, and the definitive analytical methodologies required for their elucidation. We synthesize field-proven experimental protocols with modern computational workflows to offer a self-validating system for researchers, scientists, and drug development professionals engaged with this vital class of heterocyclic compounds.
Introduction: The Criticality of Tautomerism in Pyrazolone Scaffolds
Prototropic tautomerism, the relocation of a proton between two or more positions within a molecule, is a fundamental concept in organic chemistry. For pyrazolone derivatives, this phenomenon is not a mere academic curiosity but a decisive factor that dictates their function.[3] The tautomeric equilibrium in pyrazolones can be exceptionally sensitive to the molecular environment, influencing everything from receptor binding affinity and membrane permeability to solubility and metabolic stability.[2] The pyrazolone core is found in numerous pharmaceuticals, including the well-known antioxidant Edaravone, which is used to treat stroke and amyotrophic lateral sclerosis.[4] Consequently, a thorough characterization of the tautomeric preferences of any new pyrazolone derivative is an indispensable step in its development pathway.
The Tautomeric Landscape of this compound
The title compound primarily exists in a dynamic equilibrium between two major prototropic forms: the keto-amine (NH) form and the enol-imine (OH) form. This is a classic example of lactam-lactim tautomerism, compounded by the annular tautomerism inherent to the pyrazole ring.
-
The NH-Form (Keto/Lactam): Formally named This compound , this tautomer features a carbonyl group at the C3 position and a proton on one of the ring nitrogen atoms.
-
The OH-Form (Enol/Lactim): This tautomer, 3-hydroxy-1H-pyrazole-4-carboxylic acid , arises from the migration of a proton to the exocyclic oxygen at C3. This conversion results in a fully aromatic pyrazole ring, a significant thermodynamic consideration.
A third, zwitterionic form, while less commonly depicted, can also contribute to the equilibrium, particularly in highly polar, protic solvents, through proton transfer from the carboxylic acid to the basic N2 atom of the pyrazole ring.
Caption: The primary tautomeric equilibrium of the title compound.
Factors Governing the Tautomeric Equilibrium
The delicate balance between the NH and OH forms is not intrinsic but is powerfully modulated by a hierarchy of external and internal factors. The choice of solvent is often the most dominant of these.[5]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a pivotal role in stabilizing one tautomer over another.[2][5]
-
Polar Aprotic Solvents (e.g., DMSO): These solvents are effective hydrogen bond acceptors and can solvate both forms. In many pyrazolone systems, they can shift the equilibrium, and often both tautomers can be observed.[2][6] The strong acceptor nature of DMSO can disrupt intermolecular hydrogen bonds that might favor one form in a less interactive environment.[6]
-
Nonpolar Solvents (e.g., Chloroform, Benzene): In nonpolar media, the OH-form can be stabilized through the formation of intermolecular hydrogen-bonded dimers, effectively sequestering this tautomer from the equilibrium.[6]
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with both the proton-donating and proton-accepting sites of the molecule, further complicating the equilibrium. The presence of water can also facilitate proton transfer, lowering the energetic barrier between tautomers.[5]
-
-
Electronic Effects of Substituents: The nature of the substituents on the pyrazole ring significantly influences tautomeric preference. The C4-carboxylic acid group is electron-withdrawing, which impacts the electron density of the entire ring system and can influence the relative acidity of the NH proton and the stability of the conjugated OH-form.[5]
-
Physical State: The tautomeric form observed in the solid state can differ markedly from that in solution.[5] X-ray crystallography provides an unambiguous snapshot of the structure in the crystal lattice, which is often the tautomer that allows for the most stable packing arrangement through intermolecular interactions like hydrogen bonding.[6][7] In the solid state, pyrazoles are known to form various hydrogen-bonded structures, including dimers, trimers, and linear chains.[5][8]
Analytical Methodologies for Tautomer Elucidation
A conclusive determination of the tautomeric composition requires a multi-faceted analytical approach. Relying on a single technique can lead to an incomplete or misleading picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Solution-State Tool
NMR spectroscopy is the most powerful technique for investigating tautomeric equilibria in solution.[2][5][6] The key is to leverage the distinct magnetic environments of the nuclei in each tautomer.
Experimental Protocol: Differentiating Tautomers with ¹³C and ¹⁵N NMR
-
Sample Preparation: Prepare separate, concentrated solutions of the compound in a polar aprotic solvent (e.g., DMSO-d₆) and a less polar solvent (e.g., CDCl₃) to probe solvent effects.
-
Spectrum Acquisition:
-
Acquire standard ¹H and ¹³C NMR spectra for both samples.
-
Crucially, acquire ¹⁵N NMR spectra (e.g., using an HSQC or HMBC experiment correlated to protons) for each sample. Nitrogen chemical shifts are exquisitely sensitive to their hybridization state and local environment.[6]
-
-
Data Analysis & Interpretation:
-
¹³C NMR: The chemical shift of the C3 carbon is highly diagnostic. A resonance in the range of δ 170-180 ppm is characteristic of a carbonyl carbon (NH-form), whereas a shift in the δ 155-165 ppm range indicates a carbon bearing a hydroxyl group (OH-form).[6]
-
¹⁵N NMR: The two nitrogen atoms in the pyrazole ring will have distinct chemical shifts. In the OH-form, N1 is "pyrrole-like" (protonated) and N2 is "pyridine-like" (sp² hybridized lone pair). In the NH-form, this is reversed for one of the annular tautomers. The chemical shift difference between these two types of nitrogen is significant and provides a clear fingerprint for the dominant tautomer.[6]
-
-
Variable Temperature (VT) NMR: If signals are broad due to rapid interconversion on the NMR timescale, performing VT-NMR is essential.[5] Lowering the temperature can slow the proton exchange rate sufficiently to "freeze out" the individual tautomers, allowing for their separate observation and quantification.
Computational Chemistry (DFT): A Predictive and Corroborative Approach
Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.[9][10]
Workflow: Predicting Tautomer Stability via DFT
Caption: A standard DFT workflow for predicting tautomer stability.
The causality behind this workflow is rigorous. Gas-phase optimization provides the intrinsic stability of each tautomer, while the inclusion of a Polarizable Continuum Model (PCM) simulates the bulk solvent effect, which is often the deciding factor in solution.[4] By comparing the calculated Gibbs free energies (ΔG), one can quantitatively predict the equilibrium constant (Keq) and the population of each tautomer in a given solvent.[9]
X-ray Crystallography: The Definitive Solid-State Answer
For a crystalline sample, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, thereby identifying the specific tautomer present in the solid state.[6][7] This technique is invaluable as it provides a static, high-resolution picture that can be used to benchmark both NMR and computational results.
Data Summary & Interpretation
To aid in analysis, the following tables summarize typical and expected data for pyrazolone systems.
Table 1: Typical Diagnostic ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazolone Tautomers.
| Carbon Position | NH-Form (Keto) | OH-Form (Enol) | Rationale |
|---|---|---|---|
| C3 | 170 - 180 | 155 - 165 | sp² Carbonyl vs. sp² C-OH (aromatic) |
| C4 | 95 - 105 | 90 - 100 | Shielding changes due to ring aromaticity |
| C5 | 140 - 150 | 135 - 145 | Changes in conjugation and ring electron density |
Table 2: Illustrative Relative Gibbs Free Energies (ΔΔG, kcal/mol) from a Hypothetical DFT Study.
| Tautomer | Gas Phase | Chloroform (PCM) | DMSO (PCM) | Interpretation |
|---|---|---|---|---|
| NH-Form | +1.5 | +0.5 | 0.0 | The OH-form is intrinsically more stable in vacuo, but the polar NH-form is progressively stabilized by more polar solvents.[4][5] |
| OH-Form | 0.0 | 0.0 | +0.8 | In this example, the OH-form is favored in the gas phase and non-polar solvents, while the NH-form becomes dominant in a strong H-bond acceptor like DMSO. |
Conclusion and Outlook
The tautomerism of this compound is dominated by a solvent-sensitive equilibrium between its NH-keto and OH-enol forms. While the aromaticity of the pyrazole ring provides a strong driving force for the OH-form, this can be counteracted by the influence of polar solvents that preferentially stabilize the more polar NH-form. A definitive characterization is not possible without a synergistic application of high-resolution NMR spectroscopy (¹³C, ¹⁵N, and VT), first-principles DFT calculations, and, where possible, solid-state analysis via X-ray crystallography. For scientists in drug development, recognizing and analyzing this dynamic behavior is a prerequisite for understanding structure-activity relationships and for designing next-generation therapeutics based on the versatile pyrazolone scaffold.
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The Tautomeric Duality of 3-Oxopyrazole-4-carboxylic Acids: A Technical Guide for Drug Discovery
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities. Within this class, 3-oxopyrazole-4-carboxylic acids and their esters represent a particularly intriguing subclass, primarily due to the existence of a delicate equilibrium between their keto and enol tautomeric forms. This tautomerism is not merely a chemical curiosity; it profoundly influences the molecule's physicochemical properties, including its shape, hydrogen bonding capabilities, and lipophilicity. Consequently, understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structural elucidation, and influential factors governing the keto-enol tautomerism in 3-oxopyrazole-4-carboxylic acids. We will delve into the practical applications of spectroscopic and crystallographic techniques, supported by computational modeling, to dissect this dynamic phenomenon.
Introduction: The Significance of Tautomerism in Pyrazole Scaffolds
Keto-enol tautomerism, the chemical equilibrium between a keto form (containing a C=O bond) and an enol form (a hydroxyl group attached to a C=C double bond), is a fundamental concept in organic chemistry.[1] In the context of drug design, the ability of a molecule to exist in multiple tautomeric forms can have significant implications for its interaction with biological targets. The different electronic and steric profiles of tautomers can lead to varied binding affinities and pharmacological responses.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with activities ranging from anti-inflammatory to anticancer.[2][3] The introduction of an oxo group at the 3-position and a carboxylic acid or ester at the 4-position of the pyrazole ring gives rise to a fascinating and functionally important tautomeric system. The molecule can exist as the 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid (keto form) or the 3-hydroxy-1H-pyrazole-4-carboxylic acid (enol form). The prevalence of each tautomer can be influenced by a variety of factors, including the nature of substituents, the solvent, and the solid-state packing forces.
This guide will provide a detailed exploration of this tautomeric system, offering practical insights into its synthesis and characterization.
Synthetic Pathways to 3-Oxopyrazole-4-carboxylic Acid Derivatives
The construction of the 3-oxopyrazole-4-carboxylic acid core can be achieved through several synthetic strategies, most commonly involving the cyclization of a hydrazine derivative with a suitably functionalized three-carbon electrophile. A prevalent and versatile method is the condensation of a hydrazine with a derivative of ethoxymethylenemalonate or a related β-ketoester.
General Synthesis Protocol: Condensation of Hydrazine with Diethyl Ethoxymethylenemalonate
A common and efficient route to the pyrazole backbone involves the reaction of hydrazine with diethyl ethoxymethylenemalonate. Subsequent hydrolysis of the resulting ester and, if necessary, oxidation or rearrangement can lead to the desired 3-oxopyrazole-4-carboxylic acid.
Step-by-step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl ethoxymethylenemalonate in a suitable solvent, such as ethanol.
-
Hydrazine Addition: To the stirred solution, add an equimolar amount of hydrazine hydrate dropwise. The reaction is often exothermic, so controlled addition is recommended.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product, typically ethyl 3-amino-1H-pyrazole-4-carboxylate, can be purified by recrystallization from a suitable solvent like ethanol.[2][4]
-
Hydrolysis and Further Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Subsequent steps to introduce the 3-oxo functionality may be required, depending on the specific synthetic strategy.
The choice of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring, which can be a key element in modulating the biological activity of the final compound.
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Spectroscopic and Structural Elucidation of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established data from analogous structures to offer a robust framework for the characterization of this heterocyclic compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated through references to authoritative sources.
Introduction: The Structural Landscape
This compound is a heterocyclic compound of significant interest due to the prevalence of the pyrazole moiety in numerous pharmaceutically active agents. Its structure presents a unique combination of functional groups: a carboxylic acid, a ketone, and a pyrazolone ring. This arrangement results in interesting electronic properties and the potential for tautomerism, which can influence its spectroscopic signature. Understanding these characteristics is paramount for its identification, purity assessment, and the study of its interactions in biological systems.
A critical aspect of this molecule is its existence in different tautomeric forms. The equilibrium between the keto and enol forms, as well as proton migration between the nitrogen atoms of the pyrazole ring, must be considered when interpreting spectroscopic data. The predominant tautomer can be influenced by the solvent and the physical state (solid or solution).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Experimental Protocol: NMR Spectroscopy
A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup.
Instrumentation:
-
A high-field NMR spectrometer, such as a Bruker Avance-400 (400 MHz for ¹H, 100 MHz for ¹³C) or equivalent, is recommended for achieving adequate signal dispersion.[1]
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., -OH and -NH).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled experiment is standard.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum is expected to show signals corresponding to the exchangeable protons of the carboxylic acid and the pyrazole NH groups, as well as the vinylic proton on the pyrazole ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |
| ~12.0 - 13.0 | Broad Singlet | -COOH | Carboxylic acid protons are typically deshielded and appear as broad signals due to hydrogen bonding and chemical exchange. This range is consistent with similar carboxylic acids. |
| ~10.0 - 11.0 | Broad Singlet | -NH | The pyrazole N-H protons are also exchangeable and their chemical shift can be influenced by the solvent and concentration. |
| ~8.0 | Singlet | C₅-H | This proton is attached to a double bond within the heterocyclic ring and is expected to be in the aromatic/vinylic region. |
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will be critical for identifying the carbonyl carbons and the carbons of the pyrazole ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~170 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| ~160 | C=O (Ketone) | The ketone carbonyl at C₃ is also expected to be in a similar downfield region. |
| ~140 | C₅ | This vinylic carbon is deshielded due to its position in the electron-deficient ring. |
| ~100 | C₄ | The carbon bearing the carboxylic acid group is expected to be more shielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Nicollet Nexus 670 FT-IR, is standard.[2]
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Average multiple scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
IR Spectral Data (Predicted)
The IR spectrum of this compound is expected to be dominated by strong absorptions from the O-H, N-H, and C=O bonds.
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description and Comparative Insights |
| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) | The broadness of this peak is a hallmark of the hydrogen-bonded dimeric structures formed by carboxylic acids.[3] |
| ~3200 | N-H stretch | The stretching vibration of the N-H bond in the pyrazole ring. |
| ~1720 | C=O stretch (Ketone) | The carbonyl group of the pyrazolone ring is expected to have a strong absorption in this region. |
| ~1680 | C=O stretch (Carboxylic Acid) | The carbonyl of the carboxylic acid will also show a strong absorption, often slightly lower in frequency due to conjugation and hydrogen bonding. |
| ~1600 | C=C stretch | The double bond within the pyrazole ring. |
| ~1250 | C-O stretch | The stretching vibration of the C-O single bond of the carboxylic acid.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: Mass Spectrometry
Instrumentation:
-
An electrospray ionization (ESI) mass spectrometer is suitable for this polar, non-volatile compound.[2]
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or acetic acid can be added to promote protonation in positive ion mode.
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the most effective ionization.
Mass Spectrometry Data (Predicted)
The molecular formula of this compound is C₄H₄N₂O₃, with a monoisotopic mass of 128.02 g/mol .
| m/z Value | Ion | Predicted Fragmentation Pathway |
| 129.03 | [M+H]⁺ | Molecular ion peak in positive ion mode. |
| 127.01 | [M-H]⁻ | Molecular ion peak in negative ion mode. |
| 84.02 | [M+H - COOH]⁺ | Loss of the carboxylic acid group. |
| 111.02 | [M+H - H₂O]⁺ | Loss of a water molecule. |
Visualizing Spectroscopic Analysis and Fragmentation
The overall workflow for the spectroscopic analysis can be visualized as follows:
Caption: Workflow for the spectroscopic characterization.
A predicted fragmentation pathway in positive-ion mass spectrometry:
Caption: Predicted ESI-MS fragmentation pathway.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and mass spectral data. The provided experimental protocols offer a standardized approach for obtaining high-quality data. This guide serves as a valuable resource for the identification and structural elucidation of this and related pyrazole derivatives, underscoring the power of a multi-technique spectroscopic approach in chemical analysis.
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A Deep Dive into the Spectroscopic World of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid: An FT-IR and Mass Spectrometry Guide
Foreword: Unveiling Molecular Architecture
In the landscape of modern drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid stands as a significant scaffold, its derivatives showing promise in various therapeutic areas.[1][2][3] Understanding the intricate details of its molecular structure and behavior is the foundation upon which its potential applications are built. This technical guide provides an in-depth exploration of two cornerstone analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), as applied to this pyrazole derivative. We will move beyond rote procedural descriptions to delve into the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the field-proven insights necessary for robust and reliable characterization.
The Subject of Our Investigation: this compound
Before venturing into spectroscopic analysis, a firm grasp of the molecule's structure and potential dynamic behavior is essential.
Molecular Structure and Inherent Tautomerism
This compound possesses a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a carboxylic acid and a ketone functional group.[4] A critical aspect of this molecule is its capacity for keto-enol tautomerism, an equilibrium between two constitutional isomers.[5][6] This phenomenon is crucial as the dominant tautomeric form will dictate the observed spectroscopic features.
The equilibrium for this compound can be visualized as follows:
Caption: Keto-enol tautomerism of this compound.
The stability of each tautomer is influenced by factors such as the solvent and the solid-state packing.[7] The enol form can be stabilized by the formation of an aromatic pyrazole ring and intramolecular hydrogen bonding.[5][8] Spectroscopic analysis will be instrumental in determining the predominant form under specific experimental conditions.
Elucidating Functional Groups: FT-IR Spectroscopy
FT-IR spectroscopy is a powerful, non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. The resulting spectrum is a unique molecular fingerprint.
The "Why" of Experimental Design
The choice of sampling technique is critical for obtaining a high-quality FT-IR spectrum. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often preferred over traditional KBr pellets. ATR requires minimal sample preparation, reduces scattering effects, and provides excellent sample-to-sample reproducibility.
Caption: General workflow for ESI-MS and MS/MS analysis.
Predicted Mass Spectrum and Fragmentation Pathways
The nominal molecular weight of this compound (C₄H₄N₂O₃) is 128 g/mol . In positive ion mode ESI-MS, we would expect to see the protonated molecular ion [M+H]⁺ at m/z 129. In negative ion mode, the deprotonated molecular ion [M-H]⁻ at m/z 127 would be prominent.
Tandem mass spectrometry (MS/MS) of the molecular ion will induce fragmentation, providing valuable structural information. Key predicted fragmentation pathways include:
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of CO (28 Da): A common fragmentation for carbonyl-containing compounds.
-
Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid is a highly probable fragmentation pathway. [9]* Loss of HCOOH (46 Da): Loss of the entire carboxylic acid group.
Proposed Fragmentation Pathway (Negative Ion Mode)
Caption: A plausible fragmentation pathway for [M-H]⁻ of the target molecule.
Trustworthiness through Self-Validation: The observed fragmentation pattern must be consistent with the proposed structure. For example, the presence of a fragment corresponding to the loss of 44 Da strongly supports the presence of a carboxylic acid group. High-resolution mass spectrometry can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound.
Conclusion: A Synergistic Approach to Molecular Characterization
The comprehensive analysis of this compound through FT-IR and mass spectrometry provides a wealth of structural information. FT-IR confirms the presence of key functional groups and offers insights into intermolecular interactions, while mass spectrometry definitively determines the molecular weight and reveals structural motifs through fragmentation analysis. Together, these techniques offer a synergistic and robust approach to molecular characterization, providing the foundational knowledge required for the advancement of research and development in fields that utilize this important chemical entity.
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fundamental chemical reactivity of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Fundamental Chemical Reactivity of 3-Oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid
Introduction
The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its prevalence in a vast array of pharmacologically active compounds.[1] Derivatives of pyrazole are integral to analgesics, anti-inflammatory agents, and anticancer drugs, making them a high-priority scaffold for drug development professionals.[1][2] This guide focuses on a particularly versatile derivative: This compound . Its bifunctional nature, possessing both a reactive pyrazolone ring and a carboxylic acid handle, makes it an exceptionally valuable building block for chemical synthesis and library generation.
This document provides a comprehensive exploration of the core chemical principles governing this molecule. We will delve into its structural nuances, primary synthetic routes, and the distinct reactivity profiles of its functional groups. The insights herein are curated for researchers, medicinal chemists, and process scientists seeking to harness the synthetic potential of this important intermediate.
Molecular Structure and Physicochemical Properties
The reactivity of this compound is fundamentally dictated by its structure, particularly its capacity for tautomerism. This phenomenon governs the molecule's aromaticity, acidity, and the behavior of its nucleophilic and electrophilic centers.
Tautomerism: The Keto-Enol Equilibrium
The compound exists as a dynamic equilibrium between several tautomeric forms. The most significant are the 3-oxo (keto) form and the 3-hydroxy (enol) form. While often named and drawn as the keto tautomer, the enol form is crucial as it allows the five-membered ring to achieve a 6π-electron aromatic system, conferring significant thermodynamic stability.[3][4] This equilibrium directly influences which sites on the molecule will react under specific conditions.
Caption: Tautomeric equilibrium of the pyrazolone ring.
Physicochemical Data Summary
The fundamental properties of the parent pyrazole-4-carboxylic acid provide a baseline for understanding our target molecule.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₃ | |
| Molecular Weight | 128.09 g/mol | |
| Acidity | Possesses an acidic carboxylic proton and an acidic N-H proton, allowing for selective deprotonation. | [5] |
| Solubility | Partially soluble in water; soluble in polar organic solvents like DMSO and DMF. | [6] |
Synthesis via Knorr Pyrazole Condensation
The most direct and widely adopted method for constructing the pyrazolone ring is the Knorr pyrazole synthesis.[7][8] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, which in this case is a derivative of an oxaloacetate.[3] The reaction proceeds rapidly and often in high yield due to the formation of the stable aromatic pyrazole ring.[3]
Reaction Mechanism
The synthesis is typically acid-catalyzed and begins with the nucleophilic attack of hydrazine on one of the carbonyl groups of the dicarbonyl starting material to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the final pyrazolone product.[3][7]
Caption: Workflow for the Knorr synthesis of the target compound.
Experimental Protocol: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
This protocol describes the synthesis of the ethyl ester, a common precursor that can be easily hydrolyzed to the final carboxylic acid.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add diethyl 2-(ethoxymethylene)-3-oxosuccinate (1.0 eq) and ethanol (5 mL per mmol of substrate).
-
Hydrazine Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution. An exothermic reaction may be observed.
-
Reflux: Add a catalytic amount of glacial acetic acid (3-5 drops). Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product will often precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The resulting ethyl ester can be used directly or hydrolyzed to the carboxylic acid by heating with aqueous NaOH followed by acidic workup.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the C4 position is a versatile handle for synthetic transformations, enabling chain extension, conjugation, and cyclization strategies.
Caption: Key transformations of the carboxylic acid group.
Esterification
Standard Fischer esterification conditions, involving refluxing in an alcohol with a strong acid catalyst (e.g., H₂SO₄), readily convert the carboxylic acid to its corresponding ester.[9] This is often used as a protecting group strategy or to enhance solubility in organic solvents.
Amidation
Amide bond formation is critical for building larger molecules, particularly in drug discovery. The most reliable method involves a two-step process:
-
Activation: The carboxylic acid is first converted to a more reactive species, typically an acid chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[10]
-
Coupling: The resulting acid chloride is then reacted with a primary or secondary amine to form the desired amide.[10] Direct catalytic amidation methods using coupling agents like titanium(IV) chloride (TiCl₄) or boric acid derivatives are also effective for streamlining this process.[11][12]
Decarboxylation
As a derivative of a β-keto acid, the title compound is susceptible to decarboxylation—the loss of CO₂—upon heating.[13] This reaction is often facilitated by acidic or basic conditions.[14][15] For substrates requiring milder conditions, copper-catalyzed protodecarboxylation has been shown to be effective, though it may require high temperatures (e.g., 200 °C in DMF).[16]
Protocol: Thermal Decarboxylation
-
Place the this compound in a flask equipped for distillation.
-
Heat the solid neat or in a high-boiling solvent (e.g., quinoline) to its melting point or slightly above.[15][16]
-
CO₂ gas will evolve, and the reaction can be monitored by the cessation of gas release.
-
The resulting product, 1,2-dihydro-3H-pyrazol-3-one, can be purified by distillation or recrystallization.
Reactivity of the Pyrazolone Ring
The pyrazole ring itself is an electron-rich aromatic system, predisposing it to electrophilic substitution reactions. The electronic influence of the two nitrogen atoms and the oxo group directs the regiochemical outcome of these transformations.
Electrophilic Aromatic Substitution at C4
Analysis of the electronic distribution in the pyrazole ring reveals that the C4 position has the highest electron density.[6][17] This is because the electron-withdrawing inductive effects of the adjacent nitrogen atoms reduce the electron density at C3 and C5, making C4 the preferential site for attack by electrophiles.[5][6]
Caption: Resonance contributor highlighting electron density at C4.
Common electrophilic substitution reactions include:
-
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) at the C4 position.[18]
-
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid group (-SO₃H) at C4.[18]
-
Halogenation: Reaction with Br₂ or Cl₂ in a suitable solvent leads to 4-bromo or 4-chloro derivatives.
N-Alkylation and N-Acylation
The N1 proton is acidic and can be removed by a moderately strong base (e.g., NaH, K₂CO₃) to generate a pyrazolate anion.[5] This potent nucleophile readily reacts with electrophiles like alkyl halides or acyl chlorides to yield N1-substituted derivatives.[1] This reaction is a cornerstone for diversifying the pyrazole scaffold.
Spectroscopic Characterization
Unambiguous identification of this compound and its derivatives relies on standard spectroscopic techniques. The following table summarizes the expected spectral features based on the parent pyrazole structure.
| Technique | Expected Features | Source(s) |
| ¹H NMR | - C4-H: A singlet around 6.3 ppm (this proton is absent in the title compound). Protons on substituted pyrazoles appear around 7.6 ppm. - N-H: A broad singlet at >12 ppm. - COOH: A broad singlet at >10 ppm. | [6] |
| ¹³C NMR | - C3/C5: Resonances around 134-135 ppm. - C4: Resonance around 105 ppm. - C=O (acid): Resonance around 160-170 ppm. - C=O (keto): Resonance >170 ppm. | [6] |
| IR (cm⁻¹) | - O-H (acid): Broad band from 2500-3300. - N-H: Medium band around 3100-3300. - C=O (acid): Strong band around 1700-1725. - C=O (keto/amide): Strong band around 1650-1680. |
Conclusion
This compound is a molecule of significant synthetic utility, defined by a delicate interplay of tautomerism and the orthogonal reactivity of its functional groups. The Knorr synthesis provides reliable access to its core structure, while the carboxylic acid and the electron-rich pyrazolone ring offer independent sites for diverse chemical modifications. A thorough understanding of its reactivity—from esterification and amidation at the C4-acid to electrophilic substitution at the C4-ring position—empowers chemists to strategically design and execute syntheses of complex, high-value molecules for applications in pharmaceutical and materials science.
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MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
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SpectraBase. 1H-pyrazole-4-carboxylic acid, 1,3-dimethyl- - Optional[1H NMR] - Spectrum. Available from: [Link]
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PubChem. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester | C12H12N2O6S. Available from: [Link]
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MDPI. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available from: [Link]
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ResearchGate. Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. (2025). Available from: [Link]
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Introduction to 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid: A Molecule of Growing Importance
An In-depth Technical Guide to the Solubility of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid
This guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of significant interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development and chemical synthesis, this document offers a blend of theoretical insights and practical, field-proven methodologies for researchers, scientists, and professionals in drug development.
This compound belongs to the pyrazolone class of heterocyclic compounds. The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The presence of both a carboxylic acid and an oxo functional group on the pyrazole ring of the title compound imparts unique physicochemical properties that govern its behavior in various solvent systems. A thorough understanding of its solubility is paramount for its application in synthetic chemistry, formulation development, and as a potential building block for novel therapeutic agents.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure. The key functional groups in this compound—the pyrazole ring, the carboxylic acid, and the oxo group—dictate its interactions with different solvents.
-
Pyrazole Ring: The pyrazole moiety itself demonstrates limited solubility in water but is more soluble in organic solvents such as ethanol, methanol, and acetone.[1]
-
Carboxylic Acid Group: The carboxylic acid functionality significantly influences solubility. It can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents. In basic solutions, the carboxylic acid can deprotonate to form a carboxylate salt, which typically leads to a substantial increase in aqueous solubility.
-
Oxo Group: The carbonyl (oxo) group is polar and can participate in hydrogen bonding as an acceptor, further contributing to solubility in polar solvents.
Based on these structural features, a qualitative solubility profile can be predicted:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Moderate to High | The carboxylic acid and oxo groups can form strong hydrogen bonds with these solvents. Solubility in water is expected to be pH-dependent. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | Moderate to High | The polarity of the molecule allows for favorable dipole-dipole interactions with these solvents. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |
| Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO3) | High | The carboxylic acid will be deprotonated to form a highly soluble salt. |
| Aqueous Acidic Solutions (e.g., 5% HCl) | Low | The acidic conditions will suppress the ionization of the carboxylic acid, likely reducing solubility compared to pure water. |
Experimental Determination of Solubility: A Practical Approach
While predictions provide a useful starting point, experimental determination is essential for obtaining accurate solubility data. The following protocols are designed to be robust and self-validating.
Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility in various solvents.
Protocol:
-
To a series of small, dry test tubes, add approximately 25 mg of this compound.
-
To each tube, add 0.5 mL of a different solvent (e.g., water, ethanol, acetone, toluene, 5% NaOH, 5% NaHCO3, 5% HCl).
-
Gently mix each tube by tapping or using a vortex mixer for 1-2 minutes.[2]
-
Visually inspect each tube for the dissolution of the solid. Record the compound as "soluble," "partially soluble," or "insoluble."
-
For the tube containing 5% NaHCO3, observe for any effervescence, which would indicate an acidic compound reacting to produce carbon dioxide.[2]
-
For the tube containing 5% NaOH, to confirm dissolution, carefully add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate indicates that the initial dissolution was due to salt formation.[2]
Caption: Workflow for qualitative solubility testing.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Prepare a series of saturated solutions by adding an excess amount of this compound to vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial.
-
Quantification: Quantify the concentration of the dissolved compound in the filtered sample using a pre-calibrated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The resulting concentration is the equilibrium solubility.
Caption: Workflow for quantitative solubility determination.
Data Interpretation and Influential Factors
The experimentally determined solubility values should be tabulated for easy comparison across different solvents. Several factors can influence these results:
-
Temperature: For most solids, solubility increases with temperature. It is crucial to maintain a constant temperature during the experiment.
-
pH: As demonstrated in the qualitative tests, the pH of aqueous solutions will have a significant impact on the solubility of this carboxylic acid. For ionizable compounds, it is often necessary to determine the solubility at different pH values.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the experiments.
-
Purity of the Compound: Impurities can affect the measured solubility. Using a well-characterized, pure compound is essential for obtaining reliable data.
Conclusion
This guide has provided a detailed framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can obtain the critical solubility data needed to advance their work in drug discovery and chemical synthesis. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for further research and development efforts.
References
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MarvinSketch. (2020). Using QSAR model for studying heterocycles activity. ResearchGate. Retrieved January 17, 2026, from [Link]
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MDPI. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
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ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved January 17, 2026, from [Link]
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MDPI. (2021). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved January 17, 2026, from [Link]
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- University of the West Indies at St. Augustine. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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Methodological & Application
Synthesis of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid: A Comprehensive Guide via Knorr Pyrazole Condensation and Saponification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] Specifically, pyrazolone carboxylic acids are valuable intermediates in drug discovery, offering a versatile handle for further molecular elaboration.[3][4] This application note provides a comprehensive, two-step protocol for the synthesis of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid. The methodology leverages the classic Knorr pyrazole synthesis for the initial ring formation, followed by a straightforward saponification to yield the target acid.[5] This guide is designed for chemical researchers and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Reaction Principle: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a fundamental and highly efficient organic reaction for constructing the pyrazole ring system. The process involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7][8] In this specific application, the 1,3-dicarbonyl substrate is diethyl oxalacetate, which reacts with hydrazine.
The mechanism proceeds through two key stages:
-
Hydrazone Formation: The reaction initiates with a nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl groups of diethyl oxalacetate (typically the more electrophilic ketone) to form a hydrazone intermediate.[9][10] This step is often catalyzed by a weak acid.[5][11]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining ester carbonyl group. This attack leads to the formation of a five-membered ring.
-
Elimination: The cyclic intermediate subsequently eliminates a molecule of ethanol to form the stable, conjugated pyrazolone ring system.
The overall synthetic route is depicted below:
Scheme 1: Overall Synthesis of this compound (Self-generated image for illustrative purposes)
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow, from the initial condensation reaction to the final isolation of the target carboxylic acid.
Caption: Experimental workflow for Knorr pyrazole synthesis and subsequent hydrolysis.
Materials and Methods
3.1 Equipment
-
Magnetic stirrer with heating mantle
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum flask assembly
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH indicator strips or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
3.2 Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| Diethyl Oxalacetate Sodium Salt | C₈H₁₁NaO₅ | 210.16 | 40876-98-0 | Starting material for Knorr synthesis. |
| Hydrazine Hydrate (~64%) | H₆N₂O | 50.06 | 7803-57-8 | Toxic and corrosive. Handle in a fume hood. |
| Hydrochloric Acid (Conc., ~37%) | HCl | 36.46 | 7647-01-0 | Corrosive. |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Caustic. |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Flammable. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | |
| Ethyl Acetate (for TLC) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable. |
| Hexanes (for TLC) | C₆H₁₄ | 86.18 | 110-54-3 | Flammable. |
Detailed Experimental Protocols
4.1 Protocol 1: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl oxalacetate sodium salt (21.0 g, 0.10 mol) in a mixture of deionized water (100 mL) and ethanol (50 mL). Stir until a clear solution is obtained.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Hydrazine Addition: Add hydrazine hydrate (5.0 mL, ~0.10 mol, 1.0 equivalent) to a dropping funnel and add it dropwise to the cooled reaction mixture over 20-30 minutes.
-
Rationale: The initial condensation reaction is exothermic. A slow, controlled addition at low temperature prevents the formation of side products and ensures safety.[9]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC (Mobile phase: 50% ethyl acetate in hexanes). The starting material spot should disappear and a new, more polar product spot should become dominant.
-
Precipitation: Once the reaction is complete, place the flask back into an ice bath. Slowly add concentrated hydrochloric acid dropwise while vigorously stirring until the pH of the solution is approximately 2-3. A white precipitate will form.
-
Rationale: The product is soluble as its sodium salt under basic/neutral conditions. Acidification protonates the pyrazolone ring and any remaining carboxylate, causing it to precipitate out of the aqueous solution.
-
-
Isolation and Purification: Isolate the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts.
-
Drying: Dry the product under vacuum or in a desiccator to a constant weight. The expected yield is typically 80-90%.
4.2 Protocol 2: Hydrolysis to this compound
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the dried ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (15.6 g, 0.10 mol, assuming 100% yield from step 1) in 100 mL of a 10% (w/v) aqueous sodium hydroxide solution (10 g NaOH in 100 mL water, ~0.25 mol, 2.5 equivalents).
-
Saponification: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-2 hours. The suspension should dissolve as the reaction proceeds, forming a clear solution.
-
Rationale: Heating accelerates the base-mediated hydrolysis (saponification) of the ethyl ester to its corresponding carboxylate salt. A clear solution indicates the consumption of the insoluble starting ester.
-
-
Reaction Monitoring: After refluxing, allow the solution to cool. Spot a small amount of the reaction mixture on a TLC plate against the starting ester to confirm the disappearance of the starting material.
-
Precipitation: Cool the clear solution to room temperature and then further in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH reaches ~1-2. A dense, white precipitate of the final product will form.
-
Isolation and Purification: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 30 mL) to remove NaCl and any excess HCl.
-
Drying: Dry the purified this compound to a constant weight. The expected yield for this step is typically >90%.
Characterization of Final Product
-
¹H NMR (DMSO-d₆): Expect broad signals for the N-H and carboxylic acid O-H protons, and a singlet for the C5-H proton.
-
¹³C NMR (DMSO-d₆): Expect signals for the two carbonyl carbons (C3-oxo and carboxylic acid), and for the sp² carbons of the pyrazole ring.
-
FT-IR (KBr, cm⁻¹): Expect characteristic peaks for a broad O-H stretch (carboxylic acid, ~3000 cm⁻¹), a C=O stretch (carboxylic acid, ~1700-1720 cm⁻¹), and a C=O stretch (pyrazolone amide, ~1650-1680 cm⁻¹).
-
Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₄H₄N₂O₃: 128.02; found: m/z 127.0.
References
- Vertex AI Search Result. (2024). Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
- Vertex AI Search Result. (2024). knorr pyrazole synthesis | PPTX - Slideshare.
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- Vertex AI Search Result. (2024). Knorr Pyrazole Synthesis.
- Vertex AI Search Result. (2024). Knorr Pyrazole Synthesis - J&K Scientific LLC.
- Vertex AI Search Result. (2024).
- Vertex AI Search Result. (2024).
- Vertex AI Search Result. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.
- Vertex AI Search Result. (1979).
- Vertex AI Search Result. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH.
- Vertex AI Search Result. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
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- Vertex AI Search Result. (2024). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.
- Vertex AI Search Result. (1990).
- Vertex AI Search Result. (2025). "detailed experimental protocol for Knorr pyrazole synthesis" - Benchchem.
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detailed experimental protocol for 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid synthesis
Application Note & Protocol
A Detailed Guide to the Laboratory-Scale Synthesis of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Abstract
This comprehensive application note provides a robust, two-part experimental protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis proceeds through the formation of an ethyl pyrazole-4-carboxylate intermediate via a cyclocondensation reaction, followed by saponification to yield the target carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step instructions, mechanistic insights, and critical safety considerations to ensure a reliable and reproducible outcome.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1] Pyrazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, this compound and its esters serve as versatile intermediates, providing a key handle for chemical modifications to fine-tune pharmacological properties for novel therapeutic agents.[3][4][5]
The synthetic strategy detailed herein is a classic and highly adaptable approach, beginning with the construction of the pyrazole ring system from acyclic precursors, followed by functional group manipulation to achieve the desired carboxylic acid.[3] This method's reliability and scalability make it a cornerstone for laboratory-scale production and further derivatization.
Overall Synthetic Strategy
The synthesis is accomplished in two primary stages. The first stage involves the formation of the pyrazole ester intermediate, ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. This is achieved through a Knorr-type pyrazole synthesis, where a β-dicarbonyl equivalent is reacted with a hydrazine. The second stage is a straightforward hydrolysis of the resulting ester to yield the final carboxylic acid product.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Supplier |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 16.0 g (0.1 mol) | Sigma-Aldrich |
| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | 22.2 g (0.15 mol) | Sigma-Aldrich |
| Acetic anhydride | C₄H₆O₃ | 102.09 | 30.6 g (0.3 mol) | Sigma-Aldrich |
| Hydrazine hydrate | H₆N₂O | 50.06 | 5.0 g (0.1 mol) | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 150 mL | Fisher Scientific |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Fisher Scientific |
Safety Precaution: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Step-by-Step Experimental Protocol
Step 1A: Preparation of Diethyl 2-(ethoxymethylene)malonate
-
Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
To the flask, add diethyl malonate (16.0 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).
-
Begin stirring the mixture and add triethyl orthoformate (22.2 g, 0.15 mol) dropwise from the dropping funnel over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 130-140 °C) using a heating mantle. Maintain reflux for 3 hours. The solution will typically turn a light yellow to orange color. [6]5. After 3 hours, allow the flask to cool to room temperature.
-
Assemble a simple distillation apparatus and remove the volatile byproducts (ethyl acetate and excess acetic anhydride) under atmospheric pressure.
-
The crude residue, which is primarily diethyl 2-(ethoxymethylene)malonate, can be used directly in the next step without further purification.
Step 1B: Cyclization to form Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
-
Cool the flask containing the crude diethyl 2-(ethoxymethylene)malonate in an ice bath.
-
Slowly add 100 mL of absolute ethanol to the crude intermediate with stirring.
-
In a separate beaker, dissolve hydrazine hydrate (5.0 g, 0.1 mol) in 50 mL of absolute ethanol.
-
Add the ethanolic hydrazine solution dropwise to the stirred intermediate solution while maintaining the temperature below 10 °C. An exothermic reaction will occur.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Heat the reaction mixture to reflux for 1 hour to ensure the cyclization is complete.
-
Cool the reaction mixture in an ice bath. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 30 mL) to remove soluble impurities.
-
Dry the resulting white to off-white solid in a vacuum oven at 50 °C.
-
Expected Yield: 12-14 g (70-82%).
Part 2: Hydrolysis to this compound
This final part converts the ester intermediate into the target carboxylic acid.
Principle and Mechanism
This transformation is a classic base-catalyzed ester hydrolysis, also known as saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and ethanol. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate to yield the final carboxylic acid, which typically precipitates from the aqueous solution. [3]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Supplier |
| Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | C₆H₈N₂O₃ | 156.14 | 10.0 g (0.064 mol) | From Part 1 |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 3.8 g (0.096 mol) | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | 100 mL | --- |
| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | ~8 mL | Fisher Scientific |
Step-by-Step Experimental Protocol
-
In a 250 mL round-bottom flask, dissolve sodium hydroxide (3.8 g, 0.096 mol) in 100 mL of deionized water.
-
Add the ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (10.0 g, 0.064 mol) to the NaOH solution.
-
Heat the mixture to reflux with stirring for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting ester is completely consumed.
-
After the reaction is complete, cool the solution to room temperature and then further cool in an ice bath.
-
Slowly and carefully acidify the solution to pH 2-3 by adding concentrated hydrochloric acid dropwise with vigorous stirring. Caution: This is an exothermic neutralization reaction.
-
A white precipitate of the carboxylic acid will form upon acidification.
-
Keep the mixture in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold deionized water (2 x 15 mL) to remove any residual salts.
-
Dry the product thoroughly in a vacuum oven at 60-70 °C.
-
Expected Yield: 7.5-8.5 g (82-94%).
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment and structural integrity.
-
¹³C NMR: To verify the carbon skeleton.
-
FT-IR Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the pyrazolone C=O stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight (M.W. 142.10 g/mol ).
-
Melting Point: To assess purity.
References
-
Vertex AI Search Result,[6] Sourced from a chemical supplier's technical overview on Ethyl 2-(ethoxymethylene)-3-oxobutanoate.
-
Vertex AI Search Result,[7] Sourced from Biosynth's product page for Ethyl 2-(ethoxymethylene)-3-oxobutanoate.
-
Vertex AI Search Result,[8] Sourced from a conference abstract on the reactions of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.
-
Vertex AI Search Result,[3] Sourced from a Benchchem application note on the synthesis of pyrazole carboxamides.
-
Vertex AI Search Result,[9] Sourced from ChemBK's data page for a related pyrazole carboxylic acid derivative.
-
Vertex AI Search Result,[10] Sourced from a Benchchem technical guide on diethyl 2-methyl-3-oxopentanedioate.
-
Vertex AI Search Result,[4] Sourced from a discussion on the role of pyrazole carboxylic acids in drug discovery.
-
Vertex AI Search Result,[11] Sourced from a research article in DergiPark on the synthesis and reactions of a pyrazole-3-carboxylic acid derivative.
-
Vertex AI Search Result,[12] Sourced from a Google Patent (WO2014120397A1) on the preparation of pyrazole-4-carboxylic acid esters.
-
Vertex AI Search Result,[2] Sourced from a research article on the synthesis of pyrazole compounds using sonication.
-
Vertex AI Search Result,[1] Sourced from a review article in PubMed Central on pyrazole biomolecules as cancer and inflammation therapeutics.
-
Vertex AI Search Result,[13] Sourced from a ResearchGate article on the synthesis of 1H-pyrazole-4-carboxylic acid esters.
-
Vertex AI Search Result,[5] Sourced from a PubMed abstract on pyrazole carboxylic acids as enzyme inhibitors.
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- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
derivatization of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid for biological screening
Application Note & Protocols
Topic: Derivatization of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid for Biological Screening
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This is largely due to its versatile synthetic handles and its ability to engage in various biological interactions. This application note provides a comprehensive guide for researchers on the strategic derivatization of this compound, a highly adaptable starting material for generating diverse chemical libraries. We present detailed, field-tested protocols for modifications at three key reactive sites: the carboxylic acid, the ring nitrogens, and the active methylene carbon. Furthermore, we outline standard frameworks for primary biological screening in antimicrobial, anticancer, and anti-inflammatory assays, enabling the rapid identification of novel bioactive compounds.
The Pyrazole Scaffold: A Foundation for Discovery
Heterocyclic compounds are cornerstones of drug discovery, and the pyrazole ring system is particularly noteworthy.[3][4] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][5][6][7] The commercial success of drugs like Celecoxib (a COX-2 inhibitor) underscores the therapeutic potential of this scaffold.[6][7]
The starting material, this compound, offers multiple points for chemical modification. Its reactivity is governed by the interplay of its functional groups and tautomeric forms. Understanding these sites is critical for planning a rational library synthesis.
Caption: Key reactive sites for derivatization on the pyrazolone scaffold.
Core Derivatization Strategies and Protocols
The following protocols are designed as robust starting points. Researchers are encouraged to adapt them by varying reagents and conditions to maximize library diversity.
Strategy 1: Modification of the Carboxylic Acid (C4)
Causality: The carboxylic acid group is a key hydrogen bond donor and acceptor. Converting it into esters or amides systematically alters the molecule's polarity, lipophilicity (logP), and hydrogen bonding capacity. This modulation is fundamental for improving cell permeability and tuning interactions within a biological target's binding site.[8][9]
Protocol 1.1: Amide Synthesis via HATU Coupling
This method is preferred for its mild conditions and high efficiency, minimizing side reactions.
-
Step 1: Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Step 2: Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. The solution should become clear.
-
Step 3: Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture.
-
Step 4: Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Step 5: Work-up: Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 6: Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
Protocol 1.2: Ester Synthesis via Fischer Esterification
A classic method suitable for simple, non-acid-sensitive alcohols.
-
Step 1: Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both reagent and solvent.
-
Step 2: Catalysis: Add a catalytic amount of a strong acid (e.g., 3-4 drops of concentrated H₂SO₄).
-
Step 3: Reaction: Heat the mixture to reflux and maintain for 6-24 hours, monitoring by TLC.
-
Step 4: Work-up: Cool the reaction to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Remove the excess alcohol under reduced pressure.
-
Step 5: Extraction: Add water to the residue and extract with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Step 6: Purification: Purify the crude ester by column chromatography or recrystallization.
Strategy 2: N-Alkylation of the Pyrazole Ring
Causality: Substituents on the pyrazole nitrogens project into distinct vectors in 3D space. This modification is crucial for exploring deeper regions of a binding pocket and can block sites of metabolic degradation, thereby improving pharmacokinetic properties. Regioselectivity (alkylation at N1 vs. N2) is a key consideration and is often influenced by the steric bulk of both the pyrazole ring substituents and the incoming electrophile.[10][11][12][13]
Protocol 2.1: Base-Mediated N-Alkylation
-
Step 1: Reagent Preparation: To a solution of the pyrazole starting material (ester or amide from Strategy 1) (1.0 eq) in a polar aprotic solvent like DMF or Acetonitrile, add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Step 2: Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the suspension.
-
Step 3: Reaction: Heat the mixture to 60-80 °C and stir for 2-16 hours. Monitor the reaction for the disappearance of the starting material by TLC. Note that this reaction may produce a mixture of N1 and N2 isomers, which often can be separated by chromatography.
-
Step 4: Work-up: Cool the reaction, filter off the base, and concentrate the filtrate.
-
Step 5: Extraction: Dissolve the residue in Ethyl Acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Step 6: Purification: Purify the product(s) via column chromatography, separating the N1 and N2 regioisomers if necessary. Characterization by 2D NMR (NOESY) can confirm the position of alkylation.[10]
Strategy 3: Knoevenagel Condensation at the Active Methylene (C5)
Causality: The C5 carbon, adjacent to the ketone, is an "active methylene" group. In the presence of a base, it can be deprotonated to form a nucleophilic enolate. This enolate can attack electrophilic aldehydes in a Knoevenagel condensation, forming a new carbon-carbon bond and creating an α,β-unsaturated system.[14][15] This strategy dramatically extends the molecular framework, allowing for the introduction of large aromatic and heteroaromatic groups, which can engage in π-stacking or other key interactions with a biological target.[16]
Protocol 3.1: Piperidine-Catalyzed Knoevenagel Condensation
-
Step 1: Reaction Setup: In a flask equipped with a Dean-Stark apparatus, dissolve the pyrazole starting material (1.0 eq) and a selected aromatic or heteroaromatic aldehyde (1.0 eq) in a solvent such as Toluene or Ethanol.
-
Step 2: Catalysis: Add a catalytic amount of piperidine (0.1 eq).
-
Step 3: Reaction: Heat the mixture to reflux. Water produced during the condensation will be azeotropically removed and collected in the Dean-Stark trap. The reaction is typically complete within 2-8 hours.
-
Step 4: Work-up: Cool the reaction mixture. The product often precipitates from the solution. If not, concentrate the solvent under reduced pressure.
-
Step 5: Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., Ethanol) or by column chromatography to yield the brightly colored arylidene derivative.
Integrated Workflow: From Synthesis to Biological Hit
A systematic approach is essential for efficiently translating synthetic efforts into meaningful biological data. A parallel synthesis platform can be used to rapidly generate a library of compounds, which then feeds into a high-throughput screening cascade.
Sources
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- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
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- 11. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
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- 16. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
Application Notes and Protocols: Regioselective N-Alkylation of 3-Oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid
Introduction: The Significance of N-Alkylated Pyrazolones in Drug Discovery
The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous FDA-approved drugs. Specifically, N-alkylated 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acids and their derivatives are crucial intermediates in the synthesis of a wide array of therapeutic agents, including potent kinase inhibitors and anti-inflammatory compounds. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms (N1 and N2) is a critical step that profoundly influences the molecule's three-dimensional structure, physicochemical properties, and ultimately, its biological activity and target specificity.
However, the N-alkylation of unsymmetrically substituted pyrazoles, such as the 3-oxo-pyrazole-4-carboxylic acid core, presents a significant synthetic challenge: controlling regioselectivity. The presence of two reactive nitrogen atoms often leads to the formation of a mixture of N1 and N2 alkylated isomers, complicating purification and reducing the yield of the desired product. This application note provides a comprehensive guide to understanding and controlling the N-alkylation of this important scaffold, offering a detailed experimental protocol, mechanistic insights, and troubleshooting strategies for researchers in drug development.
Mechanistic Considerations: Tautomerism and Regioselectivity
The regiochemical outcome of the N-alkylation of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed. The pyrazole core can exist in different tautomeric forms, which influences the nucleophilicity of the nitrogen atoms. The choice of base, solvent, and alkylating agent plays a pivotal role in directing the alkylation to the desired nitrogen.[1]
Generally, in the presence of a base, the pyrazole nitrogen is deprotonated to form a pyrazolate anion. This anion is an ambident nucleophile, with negative charge density on both nitrogen atoms. The subsequent alkylation can occur at either N1 or N2.
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the use of sterically demanding alkylating agents will typically favor alkylation at the less sterically hindered nitrogen atom.
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the electron density at each nitrogen, thereby affecting their nucleophilicity.
-
Reaction Conditions: The choice of base and solvent can significantly impact the regioselectivity. For instance, different bases can lead to different ratios of N1 and N2 isomers.[1] In some cases, thermodynamic control can be achieved, leading to the formation of the more stable isomer.[2]
Due to the presence of the carboxylic acid group, it is often advantageous to perform the N-alkylation on the corresponding ester derivative to avoid side reactions. The ester can then be hydrolyzed in a subsequent step if the carboxylic acid is required.
Experimental Workflow for N-Alkylation
The following diagram outlines the general workflow for the N-alkylation of a this compound derivative.
Caption: General experimental workflow for N-alkylation.
Detailed Experimental Protocol: Base-Mediated N-Alkylation
This protocol describes a general procedure for the N-alkylation of ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. This method is a common and effective approach, but optimization of the base, solvent, and temperature may be necessary for specific substrates and alkylating agents.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | ≥97% | Various | Starting material. |
| Alkylating Agent (e.g., Alkyl halide) | ≥98% | Various | 1.1 - 1.5 equivalents. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Various | Base, 1.5 - 2.0 equivalents. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various | Solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction. |
| Brine (Saturated NaCl solution) | In-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Round-bottom flask, magnetic stirrer, condenser | Standard Labware | ||
| Inert atmosphere setup (Nitrogen or Argon) |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5–2.0 eq) to the stirred solution. Stir the resulting suspension at room temperature for 30 minutes.
-
Alkylation: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.
-
Reaction Progress: Heat the reaction mixture to a temperature between 50-80°C. The optimal temperature will depend on the reactivity of the alkylating agent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers and any other impurities.
-
Characterization: Characterize the purified product(s) by NMR (¹H, ¹³C) and Mass Spectrometry to confirm the structure and determine the regioselectivity.
Controlling Regioselectivity: Key Considerations
Achieving high regioselectivity is often the primary goal. The following diagram illustrates the competing N1 and N2 alkylation pathways.
Caption: Competing pathways in N-alkylation of pyrazoles.
-
Choice of Base and Solvent: Stronger bases like sodium hydride (NaH) in a non-polar solvent like THF can sometimes favor one isomer, while weaker bases like potassium carbonate in a polar aprotic solvent like DMF may yield a different ratio.[2]
-
Catalysis: Lewis acids, such as MgBr₂, have been shown to promote highly regioselective N2-alkylation of certain pyrazoles.[4]
-
Alternative Alkylating Agents: While alkyl halides are common, other electrophiles can be used. For instance, acid-catalyzed N-alkylation using trichloroacetimidates offers an alternative under milder, base-free conditions.[5]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic product distribution. Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures could allow for equilibration to the more thermodynamically stable isomer.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently active alkylating agent; Ineffective base; Low reaction temperature. | Use a more reactive alkylating agent (e.g., iodide instead of bromide); Switch to a stronger base (e.g., NaH); Increase the reaction temperature. |
| Poor Regioselectivity | Substrate electronics and sterics; Non-optimal reaction conditions. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, THF, Acetonitrile); Explore catalyst-controlled reactions (e.g., with Lewis acids); Vary the reaction temperature.[1][4] |
| Formation of O-Alkylated Product | The 3-oxo tautomer can lead to O-alkylation. | Use less reactive alkylating agents under milder conditions; The choice of base and solvent can influence the N- vs. O-alkylation ratio. |
| Difficulty in Isomer Separation | Similar polarity of N1 and N2 isomers. | Optimize the mobile phase for column chromatography; Consider preparative HPLC for difficult separations; Derivatization of the isomers to alter their polarity might be an option. |
Conclusion
The N-alkylation of this compound is a critical transformation in the synthesis of medicinally important compounds. While achieving high regioselectivity can be challenging, a systematic approach to optimizing reaction conditions, including the careful selection of the base, solvent, and alkylating agent, can lead to the desired N-alkylated pyrazole in good yield. The protocol and insights provided in this application note serve as a valuable starting point for researchers, enabling the efficient and controlled synthesis of these important molecular scaffolds.
References
- Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Vertex AI Search.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
- Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxyl
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
esterification methods for 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Esterification of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of synthetic methodologies for the esterification of this compound. As a key heterocyclic scaffold, pyrazole derivatives are integral to the development of novel therapeutics, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The ester functional group, in particular, serves as a crucial handle for modulating pharmacokinetic properties and as a versatile intermediate for further synthetic transformations.
The unique electronic and structural characteristics of the 3-oxo-pyrazole ring system present specific challenges and opportunities in synthetic design. This document moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights to guide your synthetic strategy. We will explore three primary, reliable methods for this transformation: the classic Fischer-Speier Esterification, the mild and efficient Steglich Esterification, and a robust two-step approach via an acyl chloride intermediate.
The Fischer-Speier method is a foundational technique in organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[1][2] While its conditions can be harsh, it is often effective and utilizes inexpensive, readily available reagents.[3]
Application Note: Fischer-Speier Esterification
Principle and Mechanism This reaction is an equilibrium process governed by Le Châtelier's principle.[4] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, HCl).[3][5] This activation enhances the carbonyl carbon's electrophilicity, making it susceptible to nucleophilic attack by the alcohol. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product.[1][3] To drive the equilibrium towards the product, either an excess of the alcohol is used, or the water byproduct is removed as it forms.[1][5]
A common and convenient variation involves using thionyl chloride (SOCl₂) directly in the alcohol solvent. The thionyl chloride reacts with the alcohol to generate HCl in situ, which then serves as the catalyst for the esterification.[6]
Advantages:
-
Cost-Effective: Utilizes simple mineral acids and common alcohols, making it suitable for large-scale synthesis.
-
Simple Procedure: The reaction setup is straightforward, often requiring only reflux conditions.
Limitations and Considerations:
-
Harsh Conditions: The requirement for strong acids and elevated temperatures can be incompatible with sensitive functional groups on the pyrazole ring or substituents.
-
Reversibility: The reaction is in equilibrium, which can limit the final yield unless measures are taken to shift the equilibrium.[4]
-
Substrate Scope: Tertiary alcohols are not suitable as they are prone to elimination under these conditions.[1]
Visualization: Fischer Esterification Mechanism
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. athabascau.ca [athabascau.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Amidation Reactions of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the amidation reactions of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid, a critical scaffold in medicinal chemistry and materials science. The resulting 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxamides are prevalent in a wide range of biologically active compounds, including fungicides and potential therapeutics.[1][2] This document offers in-depth technical insights, detailed experimental protocols, and an exploration of the underlying chemical principles to empower researchers in their synthetic endeavors.
Core Concepts: The Chemistry of Pyrazolone Amidation
The amidation of this compound involves the formation of an amide bond between the carboxylic acid moiety of the pyrazolone ring and a primary or secondary amine. This reaction is a cornerstone of modern synthetic chemistry, enabling the covalent linkage of molecular fragments to generate diverse chemical libraries.[3]
The pyrazolone core, with its unique electronic and structural features, presents both opportunities and challenges in amide bond formation. The presence of the oxo group and the tautomeric nature of the pyrazole ring can influence the reactivity of the carboxylic acid and necessitate careful selection of coupling agents and reaction conditions.
Mechanistic Overview of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is typically achieved using a coupling reagent. The general mechanism proceeds in two steps:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acyl halide.[4]
-
Nucleophilic Acyl Substitution: The amine then acts as a nucleophile, attacking the activated carbonyl carbon and displacing the activating group to form the thermodynamically stable amide bond.
dot
Caption: General mechanism of amide bond formation.
Experimental Protocols for Amidation
The choice of amidation protocol depends on several factors, including the nature of the amine, the scale of the reaction, and the desired purity of the final product. Below are two robust and widely applicable methods for the synthesis of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxamides.
Protocol 1: Carbodiimide-Mediated Amidation using DCC
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent, often in the presence of an additive like 4-(dimethylamino)pyridine (DMAP) to enhance the reaction rate and minimize side reactions.[5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Addition of Reagents: Add the amine (1.1 eq) and a catalytic amount of DMAP (0.1 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Activation: In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Carbodiimides are sensitive to moisture, which can lead to the formation of unwanted byproducts.
-
DMAP Catalyst: DMAP accelerates the reaction by forming a more reactive acyl-pyridinium intermediate.
-
Low-Temperature Addition of DCC: This helps to control the exothermic reaction and minimize the formation of N-acylurea byproduct.
-
Aqueous Work-up: The sodium bicarbonate wash removes any unreacted carboxylic acid and acidic impurities.
Protocol 2: Acyl Chloride-Mediated Amidation
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with the amine.[3][6] This method is particularly useful for less reactive amines.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step A: Formation of the Acyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) or in an anhydrous solvent like toluene with a stoichiometric amount of SOCl₂.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.
-
Isolation of Acyl Chloride: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.
Step B: Amidation
-
Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM or THF under an inert atmosphere. Cool the solution to 0 °C.
-
Addition of Amine and Base: In a separate flask, dissolve the amine (1.1 eq) and a base such as triethylamine (1.2 eq) or pyridine in anhydrous DCM or THF. Add this solution dropwise to the acyl chloride solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Causality Behind Experimental Choices:
-
Excess Thionyl Chloride: Ensures complete conversion of the carboxylic acid to the acyl chloride.
-
Base in Amidation Step: Neutralizes the HCl generated during the reaction, preventing the protonation of the amine and driving the reaction to completion.
-
Direct Use of Acyl Chloride: Pyrazole acyl chlorides can be sensitive to moisture and may decompose upon prolonged storage or attempted purification.
dot
Caption: Experimental workflows for amidation reactions.
Characterization of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxamides
The synthesized pyrazole-4-carboxamides should be thoroughly characterized to confirm their structure and purity.[1][3]
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, the amide N-H proton (if present), and the protons of the amine substituent. The amide proton typically appears as a broad singlet in the downfield region. |
| ¹³C NMR | Resonances for the carbonyl carbons of the pyrazolone and the newly formed amide, in addition to the carbons of the pyrazole ring and the amine moiety. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the accurate mass of the molecule, confirming its elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amide C=O stretch (typically around 1640-1680 cm⁻¹) and the N-H stretch (for primary and secondary amides, around 3200-3400 cm⁻¹). |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; decomposition of starting materials or product. | - Ensure anhydrous conditions. \n- Use a more potent coupling reagent (e.g., HATU, HBTU). \n- Increase the reaction time or temperature. \n- Check the purity of the amine. |
| Formation of N-acylurea byproduct (in DCC coupling) | Side reaction of the O-acylisourea intermediate. | - Add the DCC solution slowly at 0 °C. \n- Use an additive like HOBt or HOSu to trap the O-acylisourea as a less reactive active ester. |
| Difficulty in Purification | Byproducts with similar polarity to the product. | - Optimize the chromatographic conditions (try different solvent systems or use a different stationary phase). \n- Consider recrystallization as an alternative purification method. |
| No Reaction | Sterically hindered amine or deactivated carboxylic acid. | - Switch to the more reactive acyl chloride method. \n- Use a stronger coupling reagent and a non-nucleophilic base. |
| Tautomerism Issues | The pyrazolone ring can exist in different tautomeric forms, potentially leading to a mixture of products. | - Characterize the product mixture carefully using advanced NMR techniques. \n- The reaction conditions (solvent, base) may influence the tautomeric equilibrium. |
References
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Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Medicinal Chemistry Research, 29(10), 1845-1854. Available at: [Link]
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Inami, H., et al. (2023). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. Bioorganic & Medicinal Chemistry, 87, 117302. Available at: [Link]
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Sayin, K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137339. Available at: [Link]
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Hacıalioğlu, T., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(4), 1333-1345. Available at: [Link]
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Ahmad, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 384. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
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Aapptec (n.d.). Coupling Reagents. Aapptec. Available at: [Link]
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Oktay, S., et al. (2009). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 936-941. Available at: [Link]
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The Pyrazolone Pivot: Application Notes on the Synthesis of Bioactive Heterocycles from 3-Oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazolone Core
In the landscape of medicinal chemistry, the pyrazole ring system stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] This guide focuses on a particularly versatile and reactive building block: 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid and its corresponding ethyl ester. This molecule, existing in tautomeric equilibrium with its 3-hydroxy-1H-pyrazole form, offers multiple reactive sites, making it an ideal precursor for the synthesis of complex, fused heterocyclic systems with significant therapeutic potential.
This document provides a detailed exploration of the synthesis of this foundational pyrazolone and its subsequent application in the construction of prominent bioactive heterocyclic families, including pyranopyrazoles, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyridazines. The protocols herein are designed to be self-validating, with explanations grounded in established reaction mechanisms to empower researchers in their drug discovery endeavors.
Part 1: Synthesis of the Core Scaffold
The journey into the diverse world of pyrazolone-derived heterocycles begins with the reliable synthesis of the core building block. The most common and efficient entry point is the synthesis of its ethyl ester, ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate , via a cyclocondensation reaction.
Protocol 1.1: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
This protocol details the reaction of diethyl ethoxymethylenemalonate with hydrazine hydrate. The mechanism involves an initial vinylogous nucleophilic substitution of the ethoxy group by hydrazine, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto one of the ester carbonyls, eliminating ethanol to form the stable pyrazolone ring.[6]
Reaction Scheme:
Caption: Synthesis of the core pyrazolone scaffold.
Materials:
-
Diethyl ethoxymethylenemalonate (1 equiv.)
-
Hydrazine hydrate (80% in water, 1.1 equiv.)
-
Absolute Ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve diethyl ethoxymethylenemalonate in absolute ethanol (approx. 5-10 mL per gram of malonate).
-
To this stirred solution, add hydrazine hydrate dropwise at room temperature. The addition may be mildly exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The product, ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, is typically obtained as a white to off-white solid of sufficient purity for subsequent steps.
| Parameter | Typical Value | Reference |
| Yield | >70% | [7] |
| Melting Point | ~185-187 °C | [6] |
| ¹H NMR (DMSO-d₆) | See literature | [6] |
| ¹³C NMR (DMSO-d₆) | See literature | [6] |
Protocol 1.2: Alkaline Hydrolysis to this compound
For syntheses requiring the free carboxylic acid, the ethyl ester can be readily hydrolyzed under basic conditions. This process, known as saponification, involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in an acidic workup.[8]
Procedure:
-
Suspend ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (1 equiv.) in a 1-2 M aqueous solution of sodium hydroxide (2-3 equiv.).
-
Heat the mixture to 50-70 °C and stir until the solid has completely dissolved and the reaction is complete (monitor by TLC, typically 1-3 hours).
-
Cool the resulting solution in an ice bath and carefully acidify with cold 2 M hydrochloric acid until the pH is ~2-3.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Part 2: Application in the Synthesis of Fused Bioactive Heterocycles
The true synthetic utility of the pyrazolone scaffold is demonstrated by its ability to serve as a precursor to a wide array of fused heterocyclic systems. The following sections provide protocols for the synthesis of three major classes of bioactive compounds.
Application Note 2.1: Multicomponent Synthesis of Pyranopyrazoles
Pyranopyrazoles are a class of fused heterocycles known for their diverse biological activities, including potential as anticancer and antimicrobial agents.[7] Their synthesis is a showcase for the efficiency of multicomponent reactions (MCRs). The following protocol describes a four-component reaction between an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to form the highly substituted pyranopyrazole core.[9]
Caption: Four-component synthesis of pyranopyrazoles.
Protocol 2.1.1: One-Pot Synthesis of 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles [7][10]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Water or Ethanol (5 mL)
-
Citric acid (20 mol%) or another suitable catalyst
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate, and the catalyst in the chosen solvent (water is a green and effective option).
-
Heat the reaction mixture to 80 °C with vigorous stirring. The reaction is typically complete within 30-60 minutes.
-
Monitor the reaction by TLC. Upon completion, a solid product will usually precipitate.
-
Cool the mixture to room temperature, collect the crude product by filtration, and wash thoroughly with water to remove the catalyst.
-
The product can be further purified by recrystallization from ethanol to afford the desired pyranopyrazole derivative.
| Derivative (Aryl group) | Typical Yield | Reference |
| Phenyl | 92% | [7] |
| 4-Chlorophenyl | 95% | [7] |
| 4-Methoxyphenyl | 90% | [7] |
Application Note 2.2: Synthesis of Pyrazolo[3,4-d]pyridazines
Pyrazolo[3,4-d]pyridazine derivatives are potent kinase inhibitors and exhibit a range of other biological activities. They are typically synthesized by the cyclocondensation of a suitably functionalized pyrazole with a hydrazine derivative.[11] Starting from this compound, this transformation can be readily achieved.
Protocol 2.2.1: Cyclocondensation with Hydrazine to form Pyrazolo[3,4-d]pyridazin-7-ones [3][12]
Rationale: The 1,3-relationship between the pyrazolone carbonyl (C3) and the carboxylic acid carbonyl (C4) makes this scaffold perfectly suited for condensation with the two nucleophilic nitrogens of hydrazine, forming the fused six-membered pyridazine ring.
Procedure:
-
In a suitable high-boiling solvent such as acetic acid or xylene, suspend this compound (1 equiv.).
-
Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 equiv.).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC. A Dean-Stark trap can be used if xylene is the solvent to remove water.
-
Upon completion, cool the reaction mixture. The product will often precipitate from the solution.
-
Collect the solid by filtration, wash with a small amount of the reaction solvent followed by a non-polar solvent like hexane, and dry.
-
Recrystallization from a suitable solvent (e.g., ethanol or DMF/water) can be performed for further purification.
Application Note 2.3: Functionalization via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings.[13][14] Applying this reaction to the 3-oxo-pyrazole core activates the C5 position for electrophilic substitution, yielding a versatile 4-carboxy-5-formylpyrazole intermediate (or its ester equivalent), which can be used to construct further heterocyclic systems like pyrazolo[3,4-b]pyridines.
Caption: Workflow for pyrazolo[3,4-b]pyridine synthesis.
Protocol 2.3.1: Formylation of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate [15]
Materials:
-
Phosphorus oxychloride (POCl₃, 3-4 equiv.)
-
N,N-Dimethylformamide (DMF, solvent and reagent)
-
Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (1 equiv.)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a three-necked flask equipped with a dropping funnel and a stirrer, cool DMF in an ice-salt bath to 0 °C.
-
Add POCl₃ dropwise to the cold DMF with vigorous stirring. This in-situ formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, add the pyrazolone ester portion-wise to the Vilsmeier reagent, ensuring the temperature remains low.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 60-70 °C for 2-5 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
The product will precipitate. Collect the solid by filtration, wash extensively with water, and dry.
The resulting 5-formyl derivative is a powerful intermediate. It can undergo condensation reactions with active methylene compounds (like malononitrile or cyanoacetamide) in the presence of a base (like piperidine) to afford highly substituted pyrazolo[3,4-b]pyridine derivatives, a class of compounds investigated as kinase inhibitors and for other therapeutic applications.[4][16]
Conclusion
The this compound scaffold is a cornerstone building block for the synthesis of diverse, biologically relevant heterocyclic compounds. Its straightforward preparation and the presence of multiple, differentially reactive functional groups allow for its strategic deployment in a variety of synthetic pathways. The protocols and application notes provided in this guide serve as a robust starting point for researchers aiming to leverage this versatile intermediate in the design and discovery of novel therapeutic agents. The inherent reactivity of this pyrazolone pivot ensures its continued prominence in the field of medicinal chemistry.
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Barreiro, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]]
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Deshmukh, M. B., et al. (2015). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Der Pharma Chemica.[7]
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Kikelj, D., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]6]
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Guzmán, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]9]
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Sener, A., et al. (2006). Syntheses of some new 1H-pyrazole, pyridazin-3(2H)-one, and oxazin-4-one derivatives. Heteroatom Chemistry.[3]
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Khalil, K. D., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. Available at: [Link]10]
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Shaabani, A., et al. (2008). Synthesis of Substituted Pyranopyrazoles under Neat Conditions via a Multicomponent Reaction. Synthetic Communications.[17]
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Matiichuk, V. S., et al. (2016). Molecular Design of Pyrazolo[3,4-d]pyridazines. ResearchGate.[11][18]
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Hassan, A. S., et al. (2002). Synthesis of Substituted Pyrazolo[3,4-b]Pyridines. Phosphorus, Sulfur, and Silicon and the Related Elements.[4]
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Selvam, T. P., & Selvam, P. (2010). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Synthetic Communications.[19]
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Sener, A., et al. (2007). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Journal of Heterocyclic Chemistry.[12]
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(Patent). Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester. Molbase.[20]
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(Patent). Process for the preparation of a pyrazole derivative. Google Patents.[21]
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Maqbool, T., et al. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry.[22]
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Kumar, R., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.[13]
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Sharma, K., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
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Urbonas, D., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: [Link]]
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Chen, H., et al. (2011). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]]
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Al-Masoudi, W. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.[15]
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(Internal Document). Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate. Benchchem.[23]
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(Internal Document). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Corteva Agriscience.[24]
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Clark, J. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]8]
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(Patent). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.[1]
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Patır, S., et al. (2011). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]2]
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Youssef, A. M. S., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society.[25]
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(Internal Document). Ethyl pyrazole-4-carboxylate synthesis. ChemicalBook.[7]
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(Internal Document). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives. Taylor & Francis Online.[16]
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Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.[1]
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Application Notes & Protocols: The Versatility of 3-Oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid scaffold, a core structure within the pyrazolone family, represents a cornerstone in contemporary medicinal chemistry. Its rigid, heterocyclic framework, combined with the versatile synthetic handle of a carboxylic acid group, has rendered it a "privileged scaffold" for the development of a wide array of therapeutic agents.[1] This guide provides an in-depth exploration of the scaffold's application, focusing on its role in designing potent anti-inflammatory, anticancer, and targeted enzyme inhibitors. We delve into the mechanistic underpinnings of its biological activity, supported by structure-activity relationship (SAR) insights, and provide detailed, field-proven protocols for the synthesis and biological evaluation of its derivatives.
The Pyrazole Scaffold: A Foundation of Therapeutic Success
Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, and the pyrazole ring is a particularly prominent member.[2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties.[3][4] Its structure allows it to act as both a hydrogen bond donor (at N-1) and acceptor (at N-2), facilitating crucial interactions within biological targets.[4] The pyrazolone core, specifically the 3-oxo-2,3-dihydro-1H-pyrazole variant, has been instrumental in the development of drugs ranging from analgesics to modern targeted therapies.[5][6] The addition of a 4-carboxylic acid moiety further enhances its utility, providing a key point for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.[1][7]
Core Therapeutic Applications
The structural features of this compound derivatives make them ideal candidates for targeting enzymes and cellular pathways implicated in a range of diseases.
Anti-inflammatory Agents: Targeting Cyclooxygenase (COX)
Mechanism of Action: The primary anti-inflammatory mechanism of these pyrazole derivatives is the inhibition of COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[5] Many modern pyrazole-based drugs, such as Celecoxib, are designed to be selective inhibitors of COX-2, the isoform predominantly expressed at sites of inflammation.[5] This selectivity is crucial as it spares COX-1, which plays a protective role in the gastrointestinal tract, thereby reducing the risk of ulcers associated with non-selective NSAIDs.[5] Derivatives of the 3-oxo-pyrazole scaffold achieve this by forming specific hydrogen bonds and hydrophobic interactions within the active site of the COX-2 enzyme.[5]
Signaling Pathway: COX Inhibition The diagram below illustrates the arachidonic acid cascade and the point of intervention for pyrazole-based COX inhibitors.
Caption: Inhibition of COX enzymes by pyrazole derivatives blocks prostaglandin synthesis.
Structure-Activity Relationship (SAR) Insights:
-
N1-Substitution: Large, aromatic substituents on the N1 position of the pyrazole ring are often crucial for high COX-2 selectivity and potency.
-
C5-Substitution: Groups at the C5 position can influence the binding orientation within the COX active site.
-
Carboxylic Acid Modification: Conversion of the C4-carboxylic acid to amides or esters can modulate solubility, cell permeability, and potency. For instance, certain amide derivatives have shown superior activity compared to the parent acid.[9]
Table 1: Representative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Pyrazole-Thiazole Hybrid | COX-2 | 0.03 | High (unspecified) | [5] |
| Pyrazole-Thiazole Hybrid | 5-LOX | 0.12 | - | [5] |
| 3,5-Diarylpyrazole | COX-2 | 0.01 | High (unspecified) | [5] |
| Methoxy-substituted Pyrazole | COX-2 | 0.73 | 17.47 | |
Anticancer Agents: Multi-Targeted Cellular Disruption
The pyrazole scaffold is a mainstay in oncology drug discovery, with derivatives showing efficacy against a multitude of cancer types by inhibiting various critical cellular targets.[6][10][11]
Mechanisms of Action: The anticancer effects of pyrazole derivatives are diverse and often target the dysregulated signaling pathways that drive tumor growth and survival.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases. Derivatives have been developed as potent inhibitors of Aurora Kinases, Epidermal Growth Factor Receptor (EGFR), HER-2, and BRAF(V600E), which are key regulators of the cell cycle and proliferation.[6] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
-
Histone Deacetylase (HDAC) Inhibition: Certain pyrazole-containing compounds function as HDAC inhibitors, which alter chromatin structure and gene expression, ultimately leading to the reactivation of tumor suppressor genes.[6]
-
Carbonic Anhydrase Inhibition: Some sulfonamide-bearing pyrazole derivatives have shown potent inhibition of carbonic anhydrase, an enzyme involved in regulating pH in tumor microenvironments, which is critical for cancer cell survival and metastasis.[6]
Signaling Pathway: Kinase Inhibition This diagram shows a simplified representation of a growth factor signaling pathway and the inhibitory action of pyrazole derivatives.
Caption: Pyrazole derivatives can inhibit key kinases in oncogenic signaling pathways.
Table 2: Representative Anticancer Activity of Pyrazole Derivatives
| Compound Derivative | Target Kinase/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole-linked Benzimidazole | Aurora A/B Kinase | Potent (unspecified) | [6] |
| 5-phenyl-1H-pyrazol | BRAF(V600E) | 0.19 | [6] |
| Pyrazole-sulfonamide | EGFR | 0.26 | [6] |
| Pyrazole-sulfonamide | HER-2 | 0.20 | [6] |
| N,1,3-triphenyl-pyrazole-4-carboxamide | HCT116 (Colon) | 0.39 | [9] |
| N,1,3-triphenyl-pyrazole-4-carboxamide | MCF-7 (Breast) | 0.46 | [9] |
| Pyrazole-Naphthalene Derivative | MCF-7 (Breast) | 2.78 |[12] |
FAAH Inhibitors: A Novel Approach to Pain and Neurological Disorders
Inhibition of Fatty Acid Amide Hydrolase (FAAH) is an emerging therapeutic strategy for treating pain, anxiety, and other neurological conditions.[13][14] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[15] By inhibiting FAAH, the levels of anandamide are increased, enhancing its natural analgesic and anxiolytic effects.[14]
Mechanism of Action: Many potent FAAH inhibitors are carbamate derivatives that act as covalent, irreversible inhibitors.[15][16] The pyrazole ring, with its electron-withdrawing properties, can be incorporated into these structures to activate the carbamate's carbonyl group.[17] This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the catalytic serine residue (Ser241) in the FAAH active site, forming a stable, carbamoylated enzyme that is no longer active.[15][16]
Mechanism Diagram: Covalent Inhibition of FAAH
Caption: Covalent modification of FAAH's catalytic serine by a pyrazole inhibitor.
Table 3: Representative FAAH Inhibitory Activity
| Compound Class | Target | IC50 (nM) | Selectivity vs. MAGL | Reference |
|---|---|---|---|---|
| Pyrazole Phenylcyclohexylcarbamate | hrFAAH | 11 | Significant | [16] |
| Piperidine Urea (PF-3845) | FAAH | Potent (unspecified) | High |[15] |
Experimental Protocols
The following protocols provide standardized, reproducible methods for the synthesis and evaluation of this compound derivatives.
Protocol 1: Synthesis of Ethyl 1-phenyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate
This protocol describes a classic Knorr-type pyrazole synthesis via the condensation of a hydrazine with a β-ketoester derivative.[18][19]
Workflow: Synthetic Procedure
Caption: General workflow for the synthesis of a pyrazole derivative.
Materials and Reagents:
-
Phenylhydrazine
-
Diethyl ethoxymethylenemalonate
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) plate (silica gel)
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add absolute ethanol (30 mL).
-
Reagent Addition: While stirring, add phenylhydrazine (10 mmol, 1.08 g). Subsequently, add diethyl ethoxymethylenemalonate (10 mmol, 2.16 g) dropwise.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.
-
Reaction Monitoring: Maintain reflux for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of starting materials indicates reaction completion.
-
Isolation: After completion, remove the heat source and allow the reaction mixture to cool to room temperature. A solid precipitate should form. If needed, cool further in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain the final compound.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Causality Note: The use of ethanol as a solvent facilitates the dissolution of reactants and provides a suitable temperature for the condensation reaction. The final product often precipitates upon cooling due to its lower solubility in cold ethanol compared to the reactants.
Protocol 2: In Vitro COX-2 Inhibition Assay (ELISA-based)
This protocol outlines a common method to determine the inhibitory potency (IC50) of a test compound against the COX-2 enzyme by measuring the production of Prostaglandin E2 (PGE2).
Workflow: COX-2 Inhibition Assay
Caption: Step-by-step workflow for determining COX-2 inhibitory activity.
Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Cofactors (e.g., glutathione, hematin)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Celecoxib)
-
PGE2 ELISA Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (for enzyme and ELISA kit). Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, cofactors, and the diluted test compound (or reference/vehicle control). Finally, add the COX-2 enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a small volume of a dilute acid (e.g., 1 M HCl).
-
PGE2 Quantification: Use the reaction mixture as the sample for a competitive PGE2 ELISA, following the kit manufacturer's protocol precisely. This typically involves transferring an aliquot of the terminated reaction to the ELISA plate.
-
Data Analysis:
-
Measure the absorbance on a microplate reader.
-
Calculate the concentration of PGE2 produced in each well based on the standard curve generated from the ELISA kit.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation Note: Including a known reference inhibitor like Celecoxib in every assay is critical. The resulting IC50 value for the reference should fall within its known literature range, validating the integrity and accuracy of the experimental run.
Conclusion and Future Outlook
The this compound scaffold continues to demonstrate exceptional versatility and therapeutic relevance. Its derivatives have proven to be potent modulators of key biological targets in inflammation, oncology, and neurology. The synthetic accessibility of the core and the ease of modification at the carboxylic acid position ensure its continued exploration in drug discovery. Future research will likely focus on developing dual-target inhibitors (e.g., COX-2/5-LOX inhibitors) to achieve synergistic therapeutic effects and designing novel derivatives with enhanced selectivity and optimized pharmacokinetic profiles to minimize off-target effects and improve patient outcomes.[5]
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).
- Pyrazole as an anti-inflammatory scaffold. (2022).
- Pyrazoles as anticancer agents: Recent advances. (n.d.).
- The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). N/A.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). N/A.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2025). N/A.
- Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (n.d.). PubMed.
- Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. (n.d.). PubMed Central.
- Discovery and characterization of a highly selective FAAH inhibitor that reduces inflamm
- A facile synthesis of pyrazole, isoxazole and pyrimidine ortho-dicarboxylic acid derivatives via β-enaminoketoesters. (n.d.). Sci-Hub.
- Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciencescholar.us [sciencescholar.us]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. srrjournals.com [srrjournals.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sci-Hub: are you are robot? [sci-hub.box]
Troubleshooting & Optimization
common side reactions in the synthesis of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals involved in the synthesis of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid and its derivatives. We will address common side reactions, troubleshoot persistent experimental issues, and provide validated protocols to enhance yield, purity, and reproducibility. Our focus is on the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Overview of the Core Synthesis Pathway
The most prevalent and reliable method for synthesizing this compound involves a two-step process. It begins with the cyclocondensation of diethyl ethoxymethylenemalonate (EMME) with hydrazine to form the intermediate ethyl ester, followed by saponification (hydrolysis) to yield the target carboxylic acid.
While seemingly straightforward, each step presents unique challenges and potential side reactions that can significantly impact the outcome. Understanding these pathways is the first step toward troubleshooting and optimization.
Caption: The standard two-step synthesis route.
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the most common issues encountered during synthesis.
Part A: The Cyclocondensation Step (Ester Formation)
Question 1: My yield for the ethyl ester intermediate is consistently low. What are the likely causes?
Answer: Low yields in the initial cyclocondensation reaction typically stem from two primary sources: incomplete reaction or the formation of stable, uncyclized intermediates.
-
Causality: The reaction between EMME and hydrazine proceeds via a vinylogous substitution (SNV) to form an intermediate, which then undergoes intramolecular cyclization to give the pyrazole ester.[1][2] If this cyclization is slow or incomplete, the linear intermediate can persist in the reaction mixture, reducing the yield of the desired product.
-
Troubleshooting:
-
Reaction Time & Temperature: While the initial SNV reaction is often fast at room temperature, the subsequent cyclization may require longer reaction times or gentle heating.[2] Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and the intermediate.
-
Solvent Choice: The reaction is typically performed in ethanol. Using aprotic polar solvents might favor the formation of the intermediate Michael addition product over the desired pyrazole.[3]
-
Purity of Reagents: Ensure the hydrazine hydrate and EMME are of high purity. Contaminants can interfere with the reaction.
-
Question 2: I've detected a significant hydrazide impurity in my product. How is this formed and how can I prevent it?
Answer: The formation of a 3-oxo-2,3-dihydro-1H-pyrazole-4-carbohydrazide impurity is a classic side reaction resulting from the high nucleophilicity of hydrazine.
-
Causality: Hydrazine can act as a nucleophile and attack the ester carbonyl group of either the starting material (EMME) or the pyrazole ester product, leading to the formation of a carbohydrazide. This is more likely to occur if an excess of hydrazine is used or if the reaction is conducted at elevated temperatures for prolonged periods.
-
Troubleshooting:
-
Control Stoichiometry: Use a carefully measured amount of hydrazine hydrate (typically 1.0 to 1.1 equivalents). Avoid large excesses.
-
Temperature Control: Conduct the reaction at room temperature or with minimal heating. Overheating can accelerate the undesired hydrazinolysis of the ester.
-
Order of Addition: Adding the EMME solution dropwise to the hydrazine solution can sometimes help maintain a low instantaneous concentration of EMME, minimizing side reactions.
-
Part B: The Hydrolysis Step (Carboxylic Acid Formation)
Question 3: My primary impurity is the starting ester. How can I drive the hydrolysis to completion?
Answer: Incomplete hydrolysis is a common issue and can usually be resolved by adjusting the reaction conditions to favor complete saponification.
-
Causality: Saponification is an equilibrium process. Insufficient base, inadequate temperature, or too short a reaction time can lead to incomplete conversion. The pyrazole ester may also have limited solubility in the aqueous base.
-
Troubleshooting:
-
Choice and Amount of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH due to its higher solubility in mixed aqueous/organic solvent systems.[4] Use at least 1.1 to 1.5 equivalents of the base to ensure the reaction goes to completion.
-
Co-solvent: If the ester is poorly soluble, adding a co-solvent like THF or ethanol can improve miscibility and increase the reaction rate.[4]
-
Temperature and Time: Gently refluxing the reaction mixture (e.g., 60-80 °C) for several hours is typically required. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Question 4: My yield is low, and I suspect decarboxylation. What causes this and how can it be minimized?
Answer: Decarboxylation is arguably the most significant and problematic side reaction in this synthesis, leading to the formation of 3-oxo-2,3-dihydro-1H-pyrazole (pyrazolin-5-one).
-
Causality: Pyrazole-4-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures or in the presence of strong acids or certain metal catalysts.[5][6] The electron-withdrawing nature of the pyrazole ring can stabilize the carbanionic intermediate formed upon loss of CO₂, facilitating this unwanted reaction. This is especially problematic under harsh hydrolysis or workup conditions.
-
Troubleshooting:
-
Avoid High Temperatures: This is the most critical factor. During hydrolysis, use the minimum temperature required for a reasonable reaction rate. Avoid prolonged refluxing once the reaction is complete.
-
Careful Acidification: During the workup, add acid slowly and with efficient cooling (e.g., in an ice bath) to neutralize the reaction mixture. Localized "hot spots" from a rapid, exothermic neutralization can promote decarboxylation.
-
Purification Conditions: Avoid high temperatures during solvent removal (use a rotary evaporator at moderate temperature and pressure) and when drying the final product.
-
Alternative Methods: If decarboxylation is severe, consider enzymatic hydrolysis or milder basic conditions (e.g., K₂CO₃ in methanol/water) at lower temperatures for longer times.
-
Caption: Key side reactions in the synthesis pathway.
Section 3: Quantitative Troubleshooting Summary
| Issue | Potential Cause | Parameter to Adjust | Recommended Change | Expected Outcome |
| Low Ester Yield | Incomplete Cyclization | Reaction Time / Temperature | Increase time from 2h to 6-12h; gentle heat (40°C) if needed. | Drive reaction to completion. |
| Hydrazide Impurity | Excess Hydrazine | Stoichiometry | Reduce hydrazine from >1.2 eq. to 1.05 eq. | Minimize nucleophilic attack on the ester. |
| Incomplete Hydrolysis | Insufficient Base / Time | Base Equivalents / Time | Increase LiOH from 1.1 to 1.5 eq.; reflux for 4-8h. | Complete conversion to the carboxylate salt. |
| Product Decarboxylation | High Temperature | Hydrolysis & Workup Temp. | Max temp 80°C; acidify in an ice bath (<10°C). | Preserve the carboxylic acid moiety. |
Section 4: Validated Experimental Protocols
These protocols are provided as a reliable starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add hydrazine hydrate (1.05 equivalents) and absolute ethanol (approx. 5 mL per gram of EMME).
-
Addition: Cool the flask in an ice-water bath. Add diethyl ethoxymethylenemalonate (EMME, 1.0 equivalent) dropwise to the stirred hydrazine solution over 30 minutes, ensuring the internal temperature does not exceed 25°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, evidenced by the formation of a thick white precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum at 40-50°C. The resulting white solid is often of sufficient purity (>95%) for use in the next step.
Protocol 2: Hydrolysis to this compound
-
Setup: In a round-bottom flask, suspend the ethyl ester intermediate (1.0 equivalent) in a mixture of water and ethanol (e.g., a 2:1 ratio, approx. 10 mL total volume per gram of ester).
-
Saponification: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 1.2 equivalents) to the suspension. Equip the flask with a reflux condenser and heat the mixture to 70-80°C with stirring. The suspension should gradually become a clear solution.
-
Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible (typically 3-6 hours).
-
Workup: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully acidify the solution to pH 2-3 by the dropwise addition of cold 2M hydrochloric acid. A white precipitate will form.
-
Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with copious amounts of cold water, and then with a small amount of cold acetone.
-
Drying: Dry the final product in a vacuum oven at a temperature not exceeding 60°C to prevent decarboxylation.
References
-
Beilstein Journals. (n.d.). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]
-
PubMed Central (PMC). (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Unexpected Reactions of α,β-Unsaturated Esters with Hydrazine Hydrate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
Journal of Drug Delivery and Therapeutics. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Retrieved from [Link]
- Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). A review of pyrazole an its derivative. Retrieved from [Link]
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
- Google Patents. (n.d.). WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives.
Sources
- 1. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 2. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Regiocontrol in 3-Oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis, with a specific focus on the critical challenge of controlling regioisomer formation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to achieve your desired synthetic outcomes with confidence and precision.
Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis
The pyrazole scaffold is a privileged motif in medicinal chemistry and materials science.[1][2][3] The Knorr pyrazole synthesis, a robust and widely employed method, typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5][6] However, when employing an unsymmetrical 1,3-dicarbonyl precursor, such as a derivative of diethyl 2-(ethoxymethylene)-3-oxobutanedioate, for the synthesis of this compound, a mixture of two regioisomers can be formed.[7] The selective synthesis of one regioisomer over the other is a common yet significant hurdle, often leading to challenging purification processes and reduced yields of the desired product.
This guide will dissect the mechanistic underpinnings of regioisomer formation and provide actionable strategies to steer the reaction towards the intended product.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of two regioisomers in my pyrazole synthesis?
The formation of two regioisomers is a common outcome when reacting an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine.[7] The reaction can proceed through two different pathways, depending on which of the two non-equivalent carbonyl groups of the dicarbonyl compound is initially attacked by the substituted nitrogen of the hydrazine. Each pathway leads to a different regioisomeric pyrazole.
Q2: What is the most critical factor influencing the regioselectivity of the reaction?
While several factors play a role, the choice of solvent has been demonstrated to be a primary determinant of regioselectivity.[7] Studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly enhance the preference for one regioisomer compared to conventional solvents like ethanol.[7][8] This is attributed to the unique hydrogen-bonding properties and low nucleophilicity of these solvents, which can differentially modulate the reactivity of the two carbonyl groups.
Q3: Can the substituents on my starting materials affect the regioisomeric ratio?
Absolutely. The electronic and steric nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can influence the regiochemical outcome. Electron-withdrawing groups on the dicarbonyl component can affect the electrophilicity of the carbonyl carbons, while bulky substituents on either reactant can introduce steric hindrance that favors attack at the less hindered carbonyl group.
Q4: How can I confirm the structure of the regioisomers I have synthesized?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. One-dimensional ¹H and ¹³C NMR, along with two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC), can be used to definitively assign the structure.[9][10][11] The chemical shifts of the pyrazole ring protons and carbons, particularly C3 and C5, are sensitive to the substitution pattern.[9][11] In some cases, single-crystal X-ray diffraction can provide unambiguous structural confirmation.
Troubleshooting Guides
Issue 1: Poor Regioselectivity and a Mixture of Isomers
Symptoms:
-
¹H NMR and LC-MS analysis of the crude reaction mixture show the presence of two or more isomeric products.
-
Difficulty in separating the isomers by column chromatography.
-
Low yield of the desired regioisomer.
Root Cause Analysis and Solutions:
The primary cause is the comparable reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material under the chosen reaction conditions. To address this, a systematic optimization of the reaction parameters is necessary.
Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing regioselectivity.
Step-by-Step Protocol for Regiocontrol:
-
Solvent Selection (The Primary Lever):
-
Protocol: Conduct small-scale parallel reactions in different solvents.
-
Rationale: Fluorinated alcohols are poor hydrogen bond acceptors, which can accentuate the intrinsic electronic differences between the two carbonyl groups of the 1,3-dicarbonyl precursor, leading to a more selective initial attack by the hydrazine.
-
-
Effect of Acid/Base Catalysis:
-
Protocol: To your most promising solvent system from Step 1, add a catalytic amount of either an acid or a base.
-
Acidic Conditions: Add 0.1 equivalents of trifluoroacetic acid (TFA).
-
Basic Conditions: Add 0.1 equivalents of triethylamine (Et₃N).
-
-
Rationale: The pH of the reaction medium can influence the protonation state of both the hydrazine and the dicarbonyl compound, thereby altering the kinetics of the initial condensation and subsequent cyclization steps.[12]
-
-
Nature of the Hydrazine Reactant:
-
Protocol: Compare the reaction using the free hydrazine base versus its hydrochloride salt.
-
Rationale: Using the hydrochloride salt of the hydrazine can alter the reaction pathway and has been shown to favor the formation of a specific regioisomer in certain systems.[13]
-
Data Summary for Troubleshooting:
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Ethanol | TFE | HFIP | Increased regioselectivity in the order EtOH < TFE < HFIP[8] |
| Catalyst | None | TFA (acidic) | Et₃N (basic) | May invert or enhance regioselectivity depending on the substrate. |
| Hydrazine | Free Base | Hydrochloride Salt | - | Can significantly influence the regioisomeric ratio[13]. |
Issue 2: Difficulty in Differentiating and Characterizing Regioisomers
Symptoms:
-
Ambiguous ¹H NMR spectra with overlapping signals.
-
Uncertainty in assigning the correct structure to the major product.
Root Cause Analysis and Solutions:
The structural similarity of the regioisomers can lead to very similar spectroscopic data. Advanced NMR techniques are often required for unambiguous characterization.
Spectroscopic Differentiation Protocol:
-
¹H and ¹³C NMR Analysis:
-
Carefully analyze the chemical shifts of the pyrazole ring protons and carbons. The environment of the C4-carboxylic acid and the C5-substituent will be different in the two isomers, leading to subtle but measurable differences in their NMR spectra.
-
-
Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:
-
Protocol: Acquire a 2D HMBC spectrum.
-
Rationale: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For example, the proton on the pyrazole nitrogen (N1-H) will show a correlation to both the C3 and C5 carbons. By observing the correlations from known protons (e.g., on the N1-substituent), you can definitively trace the connectivity and assign the C3 and C5 positions.[10]
-
Illustrative Mechanistic Pathways:
The formation of the two regioisomers (A and B) from an unsymmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine (R-NHNH₂) is depicted below. The initial nucleophilic attack of the substituted nitrogen of the hydrazine at either carbonyl group dictates the final product.
Caption: General mechanism for regioisomer formation.
Concluding Remarks
The synthesis of this compound and its analogs presents a fascinating challenge in synthetic organic chemistry, where a deep understanding of reaction mechanisms and the subtle interplay of reaction parameters can lead to precise control over the molecular architecture. By systematically applying the principles and protocols outlined in this guide, researchers can overcome the common hurdle of regioisomer formation and efficiently access their target compounds.
References
- BenchChem. (n.d.). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions.
-
Ordóñez, M., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(19), 7434-7441. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Retrieved from [Link]
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
-
Wang, L., et al. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 23(10), 2673. Retrieved from [Link]
- Claramunt, R. M., et al. (1998). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 36(8), 599-604.
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- BenchChem. (2025). Technical Support Center: Spectroscopic Analysis of Pyrazoles.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A mechanism of pyrazole forming reaction. Retrieved from [Link]
-
NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(1), 23. Retrieved from [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1089. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
NIH. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 79(10), 4444-4454. Retrieved from [Link]
-
NIH. (2018). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 23(11), 2977. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reagent-assisted regio-divergent cyclization synthesis of pyrazole. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. 85, 179. Retrieved from [Link]
-
Reddit. (2025). Knorr Pyrazole Synthesis Question. r/OrganicChemistry. Retrieved from [Link]
-
Sci-Hub. (1997). A facile synthesis of pyrazole, isoxazole and pyrimidine ortho-dicarboxylic acid derivatives via β-enaminoketoesters. Tetrahedron, 53(42), 14497–14506. Retrieved from [Link]
-
ResearchGate. (n.d.). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank, 2025(1), M1988. Retrieved from [Link]
-
MDPI. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(23), 723. Retrieved from [Link]
-
NIH. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 25(21), 5028. Retrieved from [Link]
Sources
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- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
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- 12. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 13. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for improved yield of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your reaction conditions for improved yield and purity.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through a two-step process:
-
Cyclocondensation: Reaction of a diethyl 2-(substituted)-3-oxosuccinate derivative with hydrazine to form the ethyl ester of the target molecule, ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid.
The core of this synthesis lies in the formation of the pyrazole ring, a classic example of a cyclocondensation reaction.[1][2] The mechanism involves the nucleophilic attack of the hydrazine at the carbonyl carbons of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
II. Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the synthesis of the ethyl ester precursor and its subsequent hydrolysis.
Protocol 1: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
This protocol is adapted from established literature procedures for the synthesis of pyrazolone derivatives.[3]
Materials:
-
Diethyl 2-(ethoxymethylene)-3-oxosuccinate (or sodium salt of diethyl oxaloacetate)
-
Hydrazine hydrate or Hydrazine hydrochloride
-
Ethanol
-
Acetic Acid (optional, for pH adjustment)
-
Toluene (optional, as a co-solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-(ethoxymethylene)-3-oxosuccinate (1 equivalent) in ethanol.
-
Slowly add a solution of hydrazine hydrate (1-1.2 equivalents) in ethanol to the reaction mixture. If using hydrazine hydrochloride, a base such as sodium acetate may be required to liberate the free hydrazine.
-
The reaction is typically exothermic. Maintain the temperature between 25-60°C. For some substrates, refluxing for 1-2 hours may be necessary to drive the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to obtain crude ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate.
Experimental Workflow for Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
Caption: Workflow for the synthesis of the ethyl ester precursor.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Ethanol (as a co-solvent)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Suspend the crude ethyl ester in a mixture of water and ethanol in a round-bottom flask.
-
Add a solution of NaOH or LiOH (1.5-2 equivalents) in water to the suspension.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC, observing the disappearance of the starting ester). This may take several hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated HCl.
-
The carboxylic acid product will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and provides practical solutions.
Q1: My yield of the ethyl ester is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in the cyclocondensation step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction effectively with TLC. If the reaction stalls, consider increasing the reaction time or temperature. Refluxing in ethanol is a common strategy to drive the reaction forward.
-
Sub-optimal pH: The nucleophilicity of hydrazine is pH-dependent. If the reaction medium is too acidic, the hydrazine will be protonated and non-nucleophilic. If using hydrazine hydrochloride, ensure you are using a sufficient amount of a weak base like sodium acetate to free the hydrazine.
-
Side Reactions: The formation of regioisomers or other byproducts can reduce the yield of the desired product.[1] Using aprotic dipolar solvents like DMF or NMP instead of protic solvents like ethanol has been shown in some pyrazole syntheses to improve regioselectivity and yield.[1]
-
Loss During Work-up: The product has some solubility in ethanol. Ensure you are washing the crude product with cold ethanol to minimize losses.
Q2: I am observing multiple spots on my TLC plate after the cyclocondensation reaction. What are these impurities?
A2: The presence of multiple spots on the TLC plate could indicate:
-
Unreacted Starting Materials: This is the most common reason. Compare the spots to your starting materials' Rf values.
-
Regioisomer Formation: The reaction of unsymmetrical dicarbonyl compounds with hydrazine can potentially lead to the formation of a regioisomeric pyrazole. While the starting material in this synthesis is designed to favor the desired product, different reaction conditions can influence the outcome.
-
Hydrazone Intermediate: The initial reaction between hydrazine and one of the carbonyl groups forms a hydrazone intermediate. Under certain conditions, this intermediate may be stable and appear as a separate spot on the TLC.
Q3: The hydrolysis of the ethyl ester is not going to completion, even after prolonged reflux. What can I do?
A3: Incomplete hydrolysis can be a frustrating issue. Here are some troubleshooting steps:
-
Increase Base Equivalents: Ensure you are using a sufficient excess of NaOH or LiOH (at least 1.5 equivalents).
-
Increase Temperature: If refluxing in an ethanol/water mixture is not effective, consider using a higher boiling point solvent mixture, such as water/dioxane.
-
Use a Stronger Base: While NaOH and LiOH are typically sufficient, in stubborn cases, potassium hydroxide (KOH) can be used.
-
Phase Transfer Catalyst: If you are dealing with solubility issues, adding a phase transfer catalyst like tetrabutylammonium bromide might facilitate the reaction.
Q4: My final carboxylic acid product is discolored. How can I purify it?
A4: Discoloration often indicates the presence of impurities. Here are some purification strategies:
-
Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system needs to be determined experimentally. Common choices include ethanol/water, acetic acid/water, or isopropanol.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Stir for a few minutes, then filter the hot solution through celite to remove the carbon and colored impurities. Allow the filtrate to cool and crystallize.
-
Washing: Thoroughly washing the filtered product with cold water is crucial to remove any residual acid and inorganic salts from the acidification step.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used:
-
NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The carboxylic acid proton typically appears as a broad singlet downfield in the 1H NMR spectrum.[4]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of your final product. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like TFA or formic acid) can be used.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
IV. Optimizing Reaction Conditions: A Data-Driven Approach
The following table summarizes key reaction parameters and their impact on the yield of the pyrazole synthesis. This data is compiled from various literature sources on pyrazole synthesis and should be used as a starting point for your optimization studies.[5][6][7]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome & Rationale |
| Solvent | Ethanol | Acetonitrile | DMF | Aprotic polar solvents like DMF can sometimes lead to higher yields and better regioselectivity compared to protic solvents like ethanol. Acetonitrile offers a middle ground. |
| Temperature | Room Temp (25°C) | 60°C | Reflux (~78°C in EtOH) | Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition. 60°C is often a good starting point for optimization. |
| Hydrazine Source | Hydrazine Hydrate | Hydrazine Hydrochloride | Hydrazine hydrate is a stronger nucleophile but can be more hazardous. Hydrazine hydrochloride is more stable but requires a base to be activated. The choice may depend on substrate reactivity and safety considerations. | |
| Base (for Hydrolysis) | NaOH | LiOH | KOH | LiOH is often preferred for ester hydrolysis as it can sometimes lead to cleaner reactions and easier work-ups. KOH is a stronger base and may be necessary for less reactive esters. |
V. Visualizing the Chemical Transformation
The following diagram illustrates the overall transformation from the starting materials to the final product.
Overall Reaction Scheme
Caption: Two-step synthesis of the target carboxylic acid.
VI. Safety Precautions
-
Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood. [8][9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions can be exothermic. Use an ice bath to control the temperature during the addition of reagents.
-
Handle strong acids and bases with care.
This technical support guide provides a comprehensive overview and practical advice for optimizing the synthesis of this compound. By understanding the reaction mechanism, following the detailed protocols, and utilizing the troubleshooting guide, researchers can significantly improve their experimental outcomes.
VII. References
-
El-Sayed, M. A. A., & Abbas, H. S. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Archives of Pharmacal Research, 34(7), 1047–1070.
-
Li, J., et al. (2023). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 28(4), 1706.
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega, 7(33), 28746–28761.
-
Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. (2021). Arkivoc, 2021(1), 273-328.
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2015). Oriental Journal of Chemistry, 31(4), 2099-2106.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1038-1073.
-
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3318.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2011). Archives of Pharmacal Research, 34(7), 1047-1070.
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 737-744.
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2017). Journal of Chemical Sciences, 129(8), 1187-1209.
-
Rishiram Prajuli.pmd. (2015). Semantic Scholar.
-
Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). Patent WO2012025469A1.
-
3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (2019). DOI: 10.1016/j.tetlet.2019.151199.
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark.
-
THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. (1946). DTIC.
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. (2013). Connect Journals.
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules, 18(2), 1971-1981.
-
H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate.
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2023). Molecules, 28(15), 5727.
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
-
Hydrazine and Its Derivatives. (2000). ResearchGate.
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. (n.d.). PubChem. Retrieved from [Link]
-
Process for the preparation of a pyrazole derivative. (2011). Patent WO2011064798A1.
-
The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025). Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 575-577.
-
Hydrazine and Its Derivatives. (2000). ResearchGate.
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. (n.d.). US EPA. Retrieved from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 9. researchgate.net [researchgate.net]
troubleshooting low yield in Knorr synthesis of pyrazolones
Welcome to the technical support center for the Knorr synthesis of pyrazolones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during this foundational heterocyclic synthesis. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Understanding the Knorr Pyrazolone Synthesis: Mechanism Overview
The Knorr synthesis of pyrazolones is a condensation reaction between a β-ketoester (like ethyl acetoacetate) and a hydrazine derivative (like phenylhydrazine).[1][2] The reaction is typically catalyzed by a weak acid and proceeds through two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step, followed by the elimination of an alcohol molecule (e.g., ethanol), yields the final pyrazolone product.[1]
The regioselectivity of the initial attack is governed by the relative reactivity of the carbonyl groups; the ketone is significantly more electrophilic than the ester, directing the initial condensation.[3]
Caption: The Knorr pyrazolone synthesis pathway.
General Troubleshooting Workflow
When encountering low yield or other issues, a systematic approach is crucial. The following workflow provides a logical path for diagnosing and resolving common problems.
Caption: A systematic workflow for troubleshooting low yields.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format.
Part A: Low Yield or Incomplete Reaction
Q1: My reaction is very slow or doesn't go to completion. What are the primary causes?
A1: This is a common issue often related to catalysis or temperature.
-
Causality: The Knorr synthesis requires an acid catalyst to facilitate both the initial imine formation and the subsequent cyclization.[4][5] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
Troubleshooting Steps:
-
Verify Catalyst Addition: Ensure that a catalytic amount of weak acid, such as a few drops of glacial acetic acid, has been added.[1] The reaction is often sluggish or fails without it.
-
Optimize Temperature: While the initial condensation can be exothermic, the overall reaction often requires heating to proceed at a reasonable rate.[6] Refluxing in a suitable solvent like ethanol or 1-propanol for 1-2 hours is a common practice.[1][7] Monitor the reaction by TLC to determine the optimal time and temperature for your specific substrates.
-
Consider Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess (e.g., 2 equivalents) of the more volatile or water-soluble hydrazine hydrate can help drive the reaction to completion, especially if the β-ketoester is the limiting reagent.[1][4]
-
Q2: I'm not using a catalyst. Is it always necessary?
A2: While some very reactive substrates might proceed without an added catalyst, it is highly recommended.
-
Causality: The pH of the reaction medium is critical. Acidic conditions accelerate the key steps of the mechanism.[8] In neutral or basic conditions, the rate-determining cyclization step can be exceedingly slow.
-
Expert Insight: For reactions involving hydrazine hydrochloride salts, the in-situ generation of HCl provides the necessary acid. However, this can sometimes lead to overly acidic conditions and side reactions. In such cases, adding one equivalent of a mild base like sodium acetate can buffer the system, leading to a cleaner reaction.[9]
Part B: Impure Product & Discoloration
Q1: My reaction mixture and crude product are a deep yellow or reddish color. Where do these impurities come from?
A1: This is a hallmark issue, almost always stemming from the hydrazine reagent.
-
Causality: Phenylhydrazine and its derivatives are prone to oxidation and decomposition, forming colored impurities.[10] This process can be accelerated by heat and exposure to air. If you are using a hydrochloride salt of the hydrazine, acidic byproducts can also promote the formation of colored species.[10]
-
Troubleshooting Steps:
-
Use High-Purity Hydrazine: Use freshly opened or purified phenylhydrazine. If the reagent is old or discolored, it should be purified by vacuum distillation or recrystallization of its hydrochloride salt.[11][12] Pure phenylhydrazine should be a pale yellow liquid that gives a clear solution in dilute acetic acid.[11]
-
Run Under Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that lead to colored impurities.[10]
-
Buffer the Reaction: If using a hydrazine salt, add one equivalent of a mild base like potassium acetate (KOAc) to neutralize the strong acid and prevent the formation of acid-promoted impurities.[9]
-
Q2: Besides discoloration, what other side reactions can lower my yield?
A2: Hydrolysis of the starting material is a potential side reaction.
-
Causality: Ethyl acetoacetate can undergo hydrolysis under either acidic or basic conditions, especially in the presence of water and heat.[13][14] Acid-catalyzed hydrolysis can revert the ester to acetoacetic acid (which is unstable) and ethanol.[15] Strong basic conditions can lead to saponification. This consumes your starting material, directly reducing the theoretical yield.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Employ dry solvents (e.g., absolute ethanol) to minimize water content.
-
Control Catalyst Amount: Use only a catalytic amount of acid. Excess acid can promote the hydrolysis of the ester.
-
Moderate Temperature: Avoid excessive heating for prolonged periods, as this can accelerate hydrolysis.
-
Part C: Work-up and Isolation Problems
Q1: When I try to crystallize my product, it separates as an oil instead of a solid ("oiling out"). How can I fix this?
A1: "Oiling out" is a common crystallization problem that occurs when the product separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution.[16] This is detrimental to purity, as impurities tend to dissolve well in the oil droplets.[17]
-
Causality: This phenomenon can be caused by several factors:
-
The product has a naturally low melting point.
-
The solution is supersaturated to a very high degree, causing rapid precipitation at a temperature above the solute's melting point.[17]
-
The presence of significant impurities dramatically depresses the melting point of the product.[16]
-
Poor solvent choice, where the interaction between the solute and solvent is unfavorable.[18]
-
-
Troubleshooting Steps:
-
Add More Solvent: The most immediate solution is to reheat the mixture to redissolve the oil, add more of the "good" solvent to reduce supersaturation, and then allow it to cool more slowly.[16]
-
Change the Solvent System: If oiling persists, the solvent may be too "poor" for your compound. Try recrystallizing from a slightly more polar solvent in which your compound has better solubility, or use a mixed-solvent system. For example, if you are using ethanol/water and it oils out, try using pure ethanol or an ethanol/ethyl acetate mixture.[18]
-
Induce Crystallization at a Lower Temperature: Cool the solution to a much lower temperature before inducing crystallization. Scratching the flask with a glass rod or adding a seed crystal at this lower temperature can help initiate solid formation instead of oiling.
-
Remove Impurities First: If impurities are suspected, try washing the crude product or passing a solution of it through a small plug of silica gel to remove highly polar or colored impurities before attempting recrystallization.[9]
-
Q2: My product won't crystallize from the reaction mixture upon cooling. What should I do?
A2: Failure to crystallize is usually due to high solubility in the reaction solvent or the presence of impurities that inhibit crystal formation.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: Carefully remove some of the solvent under reduced pressure to create a more concentrated, supersaturated solution.
-
Induce Crystallization: Cool the concentrated solution in an ice bath and try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections in the glass that can serve as nucleation sites.
-
Add an Anti-Solvent: If the product is soluble in the reaction solvent (e.g., ethanol), slowly add a solvent in which it is insoluble (an "anti-solvent"), such as cold water or hexane, until the solution becomes persistently turbid.[19] Then, allow it to stand and cool.
-
Use a Seed Crystal: If you have a small amount of pure solid from a previous batch, add a tiny crystal to the cold, supersaturated solution to act as a template for crystal growth.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol is a robust starting point for the synthesis of a classic pyrazolone.[7]
-
Reagents & Equipment:
-
Phenylhydrazine (12.5 mmol, 1.25 mL)
-
Ethyl acetoacetate (12.5 mmol, 1.625 mL)
-
Diethyl ether
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser, heating mantle, ice bath, Büchner funnel
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add the ethyl acetoacetate and then slowly add the phenylhydrazine in a fume hood. Caution: The initial addition can be slightly exothermic.
-
Heating: Assemble a reflux condenser and heat the mixture in a heating mantle or oil bath at 135–145 °C for 1 hour. The mixture will become a thick, heavy syrup.
-
Initial Isolation: Remove the flask from the heat and allow it to cool slightly before placing it in an ice-water bath to cool completely.
-
Induce Crystallization: Add a small portion (approx. 2-4 mL) of diethyl ether to the cold syrup and stir or scratch vigorously with a glass rod until the crude product solidifies into a powder.[3]
-
Filtration: Collect the solid by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold diethyl ether.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Final Steps: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. The expected melting point is 125–127 °C.[7]
-
Protocol 2: Purification of Phenylhydrazine Hydrochloride by Recrystallization
If using phenylhydrazine hydrochloride that is discolored, this purification is recommended.[11]
-
Procedure:
-
Dissolve 100 g of crude phenylhydrazine hydrochloride in 600 mL of water in a large beaker or flask.
-
Add a few grams of activated charcoal, and briefly boil the solution.
-
Filter the hot solution through a fluted filter paper to remove the charcoal.
-
To the hot filtrate, add 200 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Collect the pure white crystals by vacuum filtration and wash with a small amount of cold water.
-
Data Summary Table
The following table summarizes key parameters for a typical Knorr pyrazolone synthesis.
| Parameter | Recommended Value/Condition | Rationale & Troubleshooting Notes |
| Stoichiometry | 1:1 to 1:1.2 (β-ketoester:hydrazine) | A slight excess of hydrazine can help drive the reaction to completion.[1] |
| Catalyst | Catalytic (1-3 drops) glacial acetic acid | Essential for protonating carbonyls and accelerating the reaction.[6] |
| Solvent | Ethanol, 1-Propanol, or Solvent-free | Protic solvents are common. Solvent-free can give high yields but requires careful temperature control.[1][7] |
| Temperature | 100-145 °C (Reflux) | Required for cyclization and dehydration steps. Monitor by TLC to avoid prolonged heating and side reactions.[1][7] |
| Reaction Time | 1-2 hours | Typically sufficient for full conversion. Monitor by TLC to confirm.[7] |
| Work-up | Cool, induce precipitation with a non-polar solvent (e.g., ether) or anti-solvent (e.g., water) | Slow cooling is critical to avoid oiling out. Vigorous stirring/scratching helps induce crystallization.[3][16] |
| Purification | Recrystallization from Ethanol or Ethanol/Water | Ethanol is a common and effective solvent for purifying pyrazolones.[7] |
References
-
Organic Syntheses. Org. Synth.1921 , 1, 45. [Link]
- Process for purific
-
Chemistry LibreTexts. 3.6F: Troubleshooting - Oiling Out. (2022). [Link]
-
Shivaji College, University of Delhi. Active Methylene Compounds. [Link]
-
PrepChem. Preparation of phenylhydrazine. (2017). [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
- Flood, D. T., et al. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
-
Flood, D. T., et al. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. (2018). [Link]
-
The Heterocyclist. Deconstructing the Knorr pyrrole synthesis. (2012). [Link]
-
Bharat Baria. Hydrolysis of Ethyl Aceto Acetate (EAA). YouTube. (2022). [Link]
- Purification method of phenylhydrazine. JPS5920665B2.
-
Brainly.in. Ethyl acetoacetate undergoes acid hydrolysis with dil HCL to form. (2020). [Link]
- ResearchGate. The factors affecting the occurrence of oiling-out. (2020).
- Process for the prepar
-
Chemistry for everyone. Ethyl Acetoacetate: Synthesis & Applications. (2024). [Link]
-
La Salle University. Ethyl acetoacetate reactions. [Link]
-
Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Knorr Pyrazole Synthesis. [Link]
- Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2013).
- Method for purifying pyrazoles. WO2011076194A1.
- ResearchGate. Microwave-Assisted Paal-Knorr Reaction. (2025).
- Process for the purific
- Singh, S., et al. Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Asian Journal of Organic Chemistry. (2023).
-
Taylor & Francis Online. Green synthesis of pyrazole systems under solvent-free conditions. (2017). [Link]
-
Reddit. What can cause "oiling out"? (2011). [Link]
- ResearchGate. A one-step synthesis of pyrazolone. (2025).
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
- ResearchG
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Reddit. Knorr Pyrazole Synthesis advice. (2024). [Link]
-
Royal Society of Chemistry. 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). [Link]
-
Organic Chemistry Portal. Microwave-Assisted Paal-Knorr Reaction. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. rsc.org [rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. prepchem.com [prepchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
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- 17. mt.com [mt.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts in this synthetic route. Our aim is to provide practical, field-proven insights to ensure the integrity and success of your experiments.
I. Synthesis Overview: The Knorr Pyrazole Synthesis and Saponification
The most common and efficient laboratory-scale synthesis of this compound is a two-step process. First, a Knorr pyrazole synthesis is employed to construct the pyrazolone ring system, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Step 1: Knorr Pyrazole Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
This step involves the condensation reaction of diethyl ethoxymethylenemalonate (DEEM) with hydrazine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes intramolecular cyclization to form the ethyl ester of the target molecule.
Step 2: Saponification to this compound
The ethyl ester from the first step is then hydrolyzed, typically under basic conditions followed by acidification, to yield the final carboxylic acid product.
Below is a workflow diagram illustrating the synthetic pathway.
Caption: Synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter in this synthesis?
A1: The most prevalent byproducts include the decarboxylated pyrazolone, unhydrolyzed ethyl ester, and potentially small amounts of azine formed from the reaction of hydrazine with any carbonyl impurities. In some cases, ring-opened products may also be observed, especially under harsh hydrolytic conditions.
Q2: My final product is a different color than expected. What could be the cause?
A2: Off-color products are often due to the presence of colored impurities arising from side reactions of hydrazine.[1] Azine formation, for instance, can lead to yellow or red reaction mixtures.[1] Ensure the purity of your starting materials and consider optimizing the reaction temperature to minimize these side reactions.
Q3: How can I monitor the progress of the hydrolysis step effectively?
A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the disappearance of the starting ethyl ester and the appearance of the more polar carboxylic acid product. A suitable solvent system, for example, would be a mixture of ethyl acetate and hexanes, potentially with a small amount of acetic acid to improve the spot shape of the carboxylic acid.
Q4: Is the decarboxylation of the final product a significant concern?
A4: Yes, pyrazolone-4-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under strongly acidic or basic conditions.[2][3][4][5] It is advisable to perform the hydrolysis at moderate temperatures and to neutralize the reaction mixture carefully.
III. Troubleshooting Guide
This section addresses specific experimental issues, their probable causes, and actionable solutions.
Issue 1: Low Yield of the Final Carboxylic Acid
-
Symptom: After the hydrolysis and workup, the isolated yield of this compound is significantly lower than expected.
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Hydrolysis | The starting ethyl ester is observed in the crude product by TLC or NMR. Extend the reaction time for the hydrolysis step or gently heat the reaction mixture (e.g., 40-50 °C).[6] |
| Product Loss During Workup | The product may have some solubility in the aqueous layer. Ensure complete precipitation by adjusting the pH to be sufficiently acidic (pH 1-2). If the product remains in solution, perform multiple extractions with a suitable organic solvent like ethyl acetate. |
| Decarboxylation | The presence of the decarboxylated byproduct, 2,3-dihydro-1H-pyrazol-3-one, is detected. Avoid excessive heating during the hydrolysis and workup. Use moderate temperatures and consider shorter reaction times. |
| Sub-optimal Knorr Reaction | The yield of the intermediate ester is low. Ensure the quality of the diethyl ethoxymethylenemalonate and hydrazine. The reaction is typically refluxed in a suitable solvent like ethanol.[7] |
Issue 2: Identification of an Unknown Impurity in the Final Product
-
Symptom: Spectroscopic analysis (NMR, MS) of the final product shows signals that do not correspond to the desired carboxylic acid.
-
Troubleshooting Workflow:
Caption: Decision tree for byproduct identification.
-
Detailed Analysis of Potential Byproducts:
| Byproduct | Identification Method | Key Spectroscopic Features |
| Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | NMR, LC-MS | ¹H NMR (DMSO-d₆): δ ~1.27 (t, 3H), ~4.24 (q, 2H), ~5.91 (s, 1H), ~12.75 (br s, 1H).[8][9] MS: Expected M+H⁺. |
| 2,3-dihydro-1H-pyrazol-3-one (Decarboxylated Product) | NMR, LC-MS | ¹H NMR: Absence of the C4-proton signal and the carboxylic acid proton. Appearance of signals corresponding to the pyrazolone ring protons. MS: Mass corresponding to loss of CO₂ from the product. |
| Diethyl ethoxymethylenemalonate Hydrazone | LC-MS | A mass corresponding to the condensation of one molecule of diethyl ethoxymethylenemalonate and one molecule of hydrazine without cyclization. |
| Azines | Color, NMR, LC-MS | Can impart a yellow/red color.[1] Complex NMR spectra. Mass corresponding to the condensation of two molecules of a carbonyl compound with one molecule of hydrazine.[10] |
| Ring-Opened Products | NMR, LC-MS | Complex and unexpected NMR patterns.[11] Fragmentation patterns in MS that are inconsistent with the pyrazolone structure. |
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
-
To a solution of diethyl ethoxymethylenemalonate (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.0 eq) dropwise at room temperature.[7]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol.[12]
Protocol 2: Synthesis of this compound
-
Dissolve the crude ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate in an aqueous solution of a base (e.g., 1M NaOH).[6]
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the hydrolysis by TLC.[6]
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 1-2 with a strong acid (e.g., 1M HCl).[6]
-
A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. The product is often of sufficient purity for subsequent applications.
V. References
-
ResearchGate. (n.d.). General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1.[Link]
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (n.d.). [Link]
-
Wikipedia. (2024). Hydrazine.[Link]
-
Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Imperial College London. (2022). NMR Data for Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (5). 13C dmso-d6.[Link]
-
ResearchGate. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.[Link]
-
Organic Syntheses. (n.d.). diethyl methylenemalonate.[Link]
-
Googleapis. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES - European Patent Office - EP 289.[Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.[Link]
-
PubMed. (1964). [STUDIES ON THE COURSE OF HYDROLYTIC PROCESSES IN PYRAZOLONES OF THE METAMIZOLE TYPE].[Link]
-
Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.[Link]
-
ResearchGate. (n.d.). One-step ring condensation of hydrazine derivatives and cyclic anhydrides | Request PDF.[Link]
-
MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.[Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.[Link]
-
Imperial College London. (2024). Ethyl 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate.[Link]
-
Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate.[Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.[Link]
-
ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.[Link]
-
PrepChem.com. (n.d.). Synthesis of Diethyl Ethoxymethylenemalonate.[Link]
-
PubMed. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.[Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis.[Link]
-
Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
-
National Institutes of Health. (n.d.). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate.[Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.[Link]
-
ResearchGate. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.[Link]
-
Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Hydrazine. Part IX. Condensation products of aldehydes and ketones with salts of some substituted Δ2-pyrazolines and hydrazines.[Link]
-
MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.[Link]
-
DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.[Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.[Link]
-
Chapter 21 The Chemistry of Carboxylic Acid Derivatives. (n.d.).
-
National Institutes of Health. (n.d.). Diethyl (ethoxymethylene)malonate.[Link]
-
National Institutes of Health. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 3. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. NMR Data for Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (5). 13C dmso-d6 | Imperial College London [data.hpc.imperial.ac.uk]
- 9. Compound 6: Ethyl 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate | Imperial College London [data.hpc.imperial.ac.uk]
- 10. Hydrazine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the purification of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve high purity for your compound.
Introduction: The Chemistry of Purification
This compound is a polar, acidic molecule. Its purification is typically performed after the hydrolysis of its corresponding ester precursor, most commonly ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. The primary impurities often include unreacted starting ester, inorganic salts from the hydrolysis workup, and potential side-products from the initial pyrazole synthesis. The purification strategies detailed below leverage the compound's acidic nature and polarity differences between it and its common contaminants.
Frequently Asked Questions (FAQs)
Q1: My final product is a sticky solid or an oil after the final workup. What should I do?
A1: This is a common issue often caused by residual solvent, the presence of impurities depressing the melting point, or the product not being fully protonated. First, ensure all organic solvents have been thoroughly removed under high vacuum. If the issue persists, the most likely cause is impurities. We recommend attempting purification by recrystallization, starting with an acid-base workup to ensure the carboxylic acid is fully protonated and to remove any non-acidic organic impurities.
Q2: After hydrolysis of the ethyl ester with NaOH/LiOH, I've acidified the solution, but no precipitate has formed. Why?
A2: There are several potential reasons for this:
-
Insufficient Acidification: The pH of the solution may not be low enough to fully protonate the carboxylate. Ensure the pH is brought down to 1-2 using a strong acid like 1M HCl. Check the pH with pH paper.
-
High Solubility: The product may be too soluble in the current solvent system. If a significant amount of an organic co-solvent like ethanol or THF was used during hydrolysis, it may need to be removed under reduced pressure before acidification.[1]
-
Low Concentration: The concentration of your product in the solution might be below its solubility limit. Try to concentrate the aqueous solution before acidification or cool the acidified solution in an ice bath for an extended period to encourage precipitation.
Q3: My NMR spectrum shows broad peaks for the product. Is it impure?
A3: While broad peaks can indicate impurities, they can also be due to other factors. For pyrazole derivatives, tautomerism and intermolecular hydrogen bonding can lead to peak broadening. The presence of residual water or paramagnetic impurities can also be a cause. First, ensure your sample is completely dry. If the issue persists after purification, consider acquiring the spectrum in a different solvent (e.g., DMSO-d6) or at an elevated temperature to see if the peaks sharpen.
Q4: Can I use column chromatography to purify this compound? It seems to be streaking on my TLC plate.
A4: Yes, column chromatography is a viable option, but streaking (or tailing) is a common problem for carboxylic acids on standard silica gel due to strong interactions with the acidic silanol groups. To mitigate this, you can modify your mobile phase by adding a small percentage (0.5-1%) of an acid like acetic acid or formic acid. This keeps your compound in its protonated, less polar form, leading to better peak shapes.
Troubleshooting Guide: Recrystallization
Recrystallization is the most common and cost-effective method for purifying this compound. The key is to exploit the low solubility of the carboxylic acid in acidic water and its high solubility in many organic solvents or basic aqueous solutions.
Problem 1: The compound "oils out" instead of forming crystals.
| Potential Cause | Scientific Rationale | Troubleshooting Step |
| Solution is supersaturated | The concentration of the solute is too high, causing it to separate as a liquid phase when cooled below its melting point before it can form an ordered crystal lattice. | Re-heat the mixture to dissolve the oil, then add more of the "soluble" solvent (e.g., ethanol in an ethanol/water system) to reduce the saturation level. Allow it to cool more slowly.[2] |
| Cooling is too rapid | Fast cooling doesn't provide enough time for molecules to orient themselves into a crystal lattice, favoring the formation of an amorphous oil. | Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[2] |
| High impurity level | Impurities can disrupt the crystallization process and lower the melting point of the mixture, making it more prone to oiling out. | Consider a preliminary purification step. An acid-base extraction can be very effective at removing neutral organic impurities before attempting recrystallization. |
Problem 2: No crystals form, even after cooling.
| Potential Cause | Scientific Rationale | Troubleshooting Step |
| Too much solvent was used | The solution is not saturated enough for crystals to form upon cooling. The concentration of the compound remains below its solubility limit even at low temperatures. | Remove some of the solvent by gentle heating under a stream of nitrogen or by rotary evaporation, then attempt to cool the solution again. |
| Nucleation is inhibited | Crystal formation requires an initial nucleation site. Sometimes, spontaneous nucleation is kinetically slow, especially in clean, smooth glassware. | 1. Scratch: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.[2]2. Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[2] |
| Incorrect solvent system | The chosen solvent or solvent mixture may be too good a solvent for the compound, even at low temperatures. | If using a single solvent, try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then warm slightly to clarify and cool again. |
Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting logic for recrystallization.
Troubleshooting Guide: Column Chromatography
While less common for this specific molecule on a large scale, column chromatography can be an excellent tool for obtaining highly pure material, especially when separating it from structurally similar acidic impurities.
Problem 1: The compound streaks badly on a silica gel column.
| Potential Cause | Scientific Rationale | Troubleshooting Step |
| Ionic Interaction with Silica | The acidic proton of the carboxylic acid can interact with the basic sites on the silica surface, or it can deprotonate, leading to a highly polar carboxylate that binds strongly and elutes unevenly. | Acidify the Eluent: Add 0.5-1% acetic acid or formic acid to your mobile phase. This suppresses the deprotonation of your compound, making it less polar and reducing its interaction with the silica gel, resulting in sharper bands.[3] |
| High Polarity of Compound | The compound itself is very polar due to the carboxylic acid and pyrazolone ring, leading to strong adsorption on the polar silica stationary phase. | Increase Eluent Polarity: Use a more polar solvent system. For example, switch from ethyl acetate/hexanes to dichloromethane/methanol. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often very effective. |
Problem 2: The compound does not elute from the column.
| Potential Cause | Scientific Rationale | Troubleshooting Step |
| Irreversible Adsorption | The compound is too polar for the chosen eluent system and is irreversibly binding to the silica gel. | Drastic Polarity Increase: Flush the column with a very polar solvent system, such as 5-10% methanol in dichloromethane, possibly with 1% acetic acid added. |
| Incorrect Stationary Phase | Standard silica gel may be too acidic and polar for your compound. | Switch to a Different Stationary Phase: 1. Reversed-Phase (C18): This is an excellent alternative for polar compounds. The stationary phase is non-polar, and you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][5]2. Deactivated Silica: You can deactivate the silica by preparing your column slurry with a small amount of a base like triethylamine (e.g., 0.1%) to neutralize the acidic sites.[6] |
Workflow for Selecting a Chromatography Method
Caption: Decision workflow for chromatographic purification.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Precipitation
This is the most robust and scalable method for initial purification. It effectively removes non-acidic and neutral impurities.
-
Dissolution: Dissolve the crude this compound in a sufficient volume of 1M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. Use bicarbonate if you suspect the presence of base-sensitive functional groups in your impurities.
-
Extraction of Impurities: Transfer the basic aqueous solution to a separatory funnel. Extract the solution one or two times with an organic solvent like ethyl acetate or dichloromethane to remove any neutral or basic organic impurities. Discard the organic layers.
-
Precipitation: Cool the remaining aqueous layer in an ice bath. While stirring vigorously, slowly add 1M hydrochloric acid (HCl) dropwise until the pH of the solution is between 1 and 2. A white or off-white precipitate should form.[1]
-
Isolation: Continue to stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts, followed by a wash with a small amount of a non-polar solvent like cold diethyl ether or hexanes to aid in drying.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Purification by Recrystallization from an Ethanol/Water System
This method is excellent for removing more polar impurities and for obtaining high-quality crystalline material after an initial purification by precipitation.
-
Dissolution: In an Erlenmeyer flask, place the crude, dry product. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate at ~60-70 °C) with stirring until the solid dissolves completely.
-
Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are at the saturation point.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. You should observe the formation of crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under high vacuum.
References
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
Hanna, S. Y. (2017). Response to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. [Link]
-
Kerschen, J. (2014). Response to "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?". ResearchGate. [Link]
-
Sener, A., et al. (2008). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Patil, S. B., et al. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development. [Link]
- Google Patents. (2014).
-
Goud, T. G., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Park, J. M. (2020). Response to "How to separate ester from carboxylic acid by using chromatography?". ResearchGate. [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids?. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
Sources
preventing degradation of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid during storage
Technical Support Center: 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Welcome to the technical support guide for This compound (CAS No. 34488-71-4). This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound. Proper storage and handling are critical to prevent degradation, which can compromise experimental results and product quality.
This guide provides in-depth answers to frequently asked questions, troubleshooting for common stability issues, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C , protected from light and moisture. The key is to minimize thermal energy, which can drive degradation reactions, and to exclude atmospheric components that can react with the molecule. For short-term storage (weeks), 2-8°C is acceptable.
Q2: What are the initial visual signs of degradation?
A2: The pure compound is typically a white to off-white or pale yellow solid. The first signs of degradation are often a noticeable color change, such as turning yellow, tan, or brown. You may also observe changes in the physical state, like clumping or the appearance of an oily residue, which could indicate the absorption of moisture and subsequent hydrolysis or other reactions.
Q3: Can this compound be stored in solution? If so, what is the recommended solvent and temperature?
A3: Storing this compound in solution is generally not recommended for long periods due to increased molecular mobility, which accelerates degradation. If you must store a solution, use a dry, aprotic solvent like anhydrous DMSO or DMF. Prepare the solution fresh and use it as quickly as possible. For short-term storage (1-2 days), store aliquots at -20°C or -80°C under an inert atmosphere (argon or nitrogen). Avoid repeated freeze-thaw cycles.
Q4: What are the primary chemical degradation pathways for this molecule?
A4: The main degradation pathways for heterocyclic carboxylic acids like this one include:
-
Decarboxylation: The loss of the carboxylic acid group as CO2, often accelerated by heat.
-
Oxidation: The pyrazole ring and the oxo group can be susceptible to oxidation from atmospheric oxygen, especially when exposed to light or in the presence of trace metal impurities.
-
Hydrolysis: Although the ring is relatively stable, prolonged exposure to moisture, especially under non-neutral pH, can potentially lead to ring-opening.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and resolving them.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Significant Color Change (e.g., to yellow/brown) | 1. Oxidation2. Thermal Stress | 1. Check the seal on your container. Purge the headspace with an inert gas (N₂ or Ar) before resealing.2. Confirm storage temperature. If stored at room temp, move to -20°C.3. Perform a purity check (see Protocol 1). |
| Compound Becomes Gummy or Clumpy | 1. Moisture Absorption (Hygroscopicity) | 1. Store the compound in a desiccator, preferably under vacuum, before moving to cold storage.2. Use a glove box or dry environment for aliquoting.3. Dry the material under high vacuum if moisture is suspected (use minimal heat). |
| Inconsistent Experimental Results | 1. Partial Degradation2. Presence of Impurities | 1. Do not use the entire stock bottle. Aliquot the material upon receipt to avoid contaminating the main supply.2. Run an analytical check (HPLC, LC-MS, or NMR) to confirm purity against a reference standard or initial lot data. |
| Poor Solubility in Aprotic Solvents | 1. Formation of Insoluble Degradants or Polymers | 1. This is a strong indicator of significant degradation. The material may not be salvageable.2. Attempt to dissolve a small amount with sonication. If it remains insoluble, it is best to acquire a fresh lot of the compound. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for stability issues.
Best Practices and Experimental Protocols
Adhering to strict protocols is the best way to ensure the integrity of your compound.
Protocol 1: Recommended Storage and Handling Procedure
-
Upon Receipt: Visually inspect the compound for any signs of degradation. If possible, run a baseline purity analysis (e.g., HPLC) to serve as a future reference.
-
Aliquoting: Do not use the main stock bottle for daily experiments. In a low-humidity environment (e.g., a glove box or under a stream of nitrogen), carefully weigh out smaller, single-use aliquots into appropriate vials (e.g., amber glass vials with PTFE-lined caps).
-
Inert Atmosphere: Before sealing each aliquot, gently flush the vial's headspace with a stream of dry nitrogen or argon for 10-15 seconds. This displaces oxygen and moisture.
-
Sealing: Tightly seal the vials. For extra protection, wrap the cap with Parafilm®.
-
Labeling: Clearly label each aliquot with the compound name, lot number, concentration (if in solution), and date.
-
Storage: Place the labeled aliquots in a secondary container and store them at -20°C , protected from light.
Protocol 2: Quick Purity Check by HPLC
This protocol provides a general method to assess purity. The exact conditions may need to be optimized for your specific equipment.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV, 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate
-
-
Sample Prep: Prepare a ~1 mg/mL solution in DMSO or a suitable solvent.
-
Analysis: The appearance of new peaks or a significant decrease in the area of the main peak compared to a reference chromatogram indicates degradation.
Scientific Deep Dive: Mechanisms of Degradation
Understanding the "why" behind these protocols is key to preventing issues. The structure of this compound contains several moieties susceptible to degradation.
Potential Degradation Pathways
The primary risks are decarboxylation and oxidation. While many carboxylic acids are stable, heterocyclic acids can have different reactivity profiles.[1] Bimolecular reactions, where one molecule catalyzes the degradation of another, can also occur, especially at higher temperatures.[2]
Caption: Potential degradation pathways for the compound.
-
Decarboxylation: The pyrazole ring's electron-withdrawing nature can stabilize a negative charge that develops during the transition state of decarboxylation, making this pathway more favorable under thermal stress compared to simple aliphatic carboxylic acids.
-
Oxidation: The enol-like character of the oxo-pyrazole system can be susceptible to oxidative cleavage or modification. Light can generate radical species that initiate and propagate oxidation reactions.[3]
By controlling the storage environment—specifically temperature, light, and atmosphere—you directly inhibit the kinetics of these degradation reactions, preserving the compound's integrity for reliable and reproducible research.
References
-
Angene Chemical. (2026). Safety Data Sheet for 1H-Pyrazole-4-propanoic acid, 4,5-dihydro-3-methyl-5-oxo-, hydrazide. [Link]
-
Rogachev, V. O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]
-
MDPI. (2021). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]
-
PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Simmons, E. M., & Hartwig, J. F. (2012). The Bimolecular Thermal Reactions of Carboxylic Acids. Journal of the American Chemical Society. [Link]
- Google Patents. (2003). Method for preparing heterocyclic-carboxylic acids.
Sources
Technical Support Center: Scale-Up Synthesis of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common questions, troubleshoot potential issues, and provide scalable protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs) on Core Synthesis Strategy
This section covers fundamental questions about the synthetic route and critical parameters for a successful and scalable process.
Q1: What is the most common and industrially viable route for synthesizing this compound?
The most established and scalable method is the cyclocondensation reaction between a dialkyl oxalacetate derivative (or its enol ether) and hydrazine hydrate.[1] A common starting material is diethyl 2-(ethoxymethylene)-3-oxobutanedioate, which is reacted with hydrazine hydrate, followed by saponification (hydrolysis) of the resulting ethyl ester to yield the target carboxylic acid.
The overall transformation can be summarized as:
-
Cyclocondensation: Diethyl 2-(ethoxymethylene)-3-oxobutanedioate + Hydrazine Hydrate → Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
-
Saponification: Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate + Base (e.g., NaOH) → this compound (sodium salt)
-
Acidification: Neutralization with acid (e.g., HCl) to precipitate the final product.
This route is favored for its high yields, use of readily available starting materials, and predictable reaction profile.
Q2: What are the Critical Process Parameters (CPPs) to monitor during the cyclocondensation step at scale?
Scaling up the reaction from a lab flask to a large reactor introduces challenges in mass and heat transfer.[2] The following CPPs are vital for ensuring safety, consistency, and yield:
-
Temperature Control: The reaction with hydrazine is exothermic.[3] Uncontrolled exotherms can lead to side reactions, impurity formation, and dangerous pressure buildup due to the decomposition of hydrazine, which can generate nitrogen gas.[4][5] A robust reactor cooling system is essential. The addition of hydrazine hydrate should be done at a controlled rate to maintain the batch temperature within a pre-defined range (e.g., 20-40°C).
-
Reagent Addition Rate: Slow, subsurface addition of hydrazine hydrate is critical. This prevents localized "hot spots" and ensures homogenous mixing, leading to a more consistent product quality.
-
Mixing Efficiency: Inadequate mixing can lead to incomplete conversion and the formation of byproducts. The agitator speed and design must be sufficient to handle the reaction mass, which may thicken as the product ester begins to crystallize.
-
Solvent Selection: While ethanol is common in lab preparations, for scale-up, a solvent that allows for good temperature control and easy product isolation is key. A two-phase system using a solvent like toluene with a weak base in the aqueous phase can also be employed to improve selectivity and simplify workup.[6]
Q3: How does the choice of base impact the saponification and final product isolation?
The choice and stoichiometry of the base for the saponification step are crucial for both reaction completion and the physical properties of the final product.
-
Sodium Hydroxide (NaOH) vs. Potassium Hydroxide (KOH): NaOH is most common due to its lower cost. The amount should be slightly in excess (e.g., 1.1-1.2 equivalents) to ensure complete hydrolysis of the ester.
-
Impact on Isolation: After saponification, the product exists as a water-soluble sodium salt. The subsequent acidification step causes the free carboxylic acid to precipitate. The rate of acid addition and the final pH directly influence the particle size and crystal form of the product, which in turn affects filtration and drying times. A slow, controlled acidification is recommended to obtain a more easily filterable solid.
Part 2: Troubleshooting Guide for Scale-Up Synthesis
This section provides a problem-and-solution framework for issues commonly encountered during scale-up.
Problem 1: Low Yield or Incomplete Reaction
Symptoms:
-
In-process control (IPC) by HPLC shows significant amounts of starting material or intermediates remaining after the expected reaction time.
-
Final isolated yield is well below the laboratory-scale benchmark.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Poor Mixing / Mass Transfer | On a large scale, reactants may not be mixing efficiently, leading to localized areas of low concentration and incomplete reaction. | Increase agitator speed. Verify that the agitator design is appropriate for the vessel geometry and viscosity of the reaction mixture. Consider installing baffles in the reactor to improve turbulence. |
| Incorrect Stoichiometry | Inaccurate charging of hydrazine hydrate (which can be volatile or degrade) or base can lead to incomplete conversion. | Verify the assay of the hydrazine hydrate before use. Charge reagents based on molar equivalents, not just volume or weight. Use a calibrated dosing pump for liquid additions. |
| Sub-optimal Temperature | If the reaction is run too cold, the reaction rate will be slow. If an exotherm is not properly initiated or controlled, the reaction may stall. | Ensure the reactor's heating/cooling system is calibrated and responsive. For the cyclization, a controlled exotherm is often desired to drive the reaction to completion. For saponification, ensure the temperature is high enough (e.g., 60-80°C) to facilitate complete hydrolysis. |
Problem 2: High Impurity Profile in the Final Product
Symptoms:
-
HPLC analysis of the isolated product shows one or more significant impurities (>0.1%).
-
The product has poor color (e.g., yellow or brown instead of off-white).
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Hydrazine-Related Side Reactions | Uncontrolled exotherms or localized hot spots can cause hydrazine to react with the ester product or itself, forming azines or other degradation products.[5] | Implement strict control over the hydrazine addition rate and batch temperature. Adding a weak base like sodium acetate can sometimes help stabilize hydrazine and mitigate decomposition.[3] |
| Incomplete Saponification | Residual ethyl ester is a common impurity if the saponification is not driven to completion. | Increase the amount of base slightly (e.g., to 1.2 equivalents), increase the reaction temperature, or extend the reaction time. Monitor the disappearance of the ester by HPLC. |
| Impure Starting Materials | The quality of commercial starting materials can vary. Impurities in the initial oxalacetate derivative will carry through the synthesis. | Source high-purity starting materials. Perform quality control checks (e.g., GC-MS, NMR) on incoming raw materials before use in the main process. |
| Degradation during Acidification | Adding a strong acid too quickly can create localized low pH zones, potentially causing degradation of the pyrazolone ring. | Add the acid slowly and with good agitation to maintain a homogenous pH throughout the batch. Target a final pH that ensures complete precipitation without being overly acidic (e.g., pH 2-3). |
Problem 3: Difficult Product Isolation (Slow Filtration or Drying)
Symptoms:
-
The precipitated product forms a very fine, "gummy," or colloidal solid that clogs filter media.
-
The isolated wet cake retains high levels of solvent/water and is difficult to dry.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Uncontrolled Crystallization | Rapidly acidifying the sodium salt solution ("crashing out" the product) leads to the formation of very small, poorly-formed crystals with a high surface area, which are difficult to filter. | Implement controlled crystallization. This can be achieved by: 1) Slowing the rate of acid addition. 2) Adding the acid at a slightly elevated temperature to allow for crystal growth before cooling. 3) Adding anti-solvents or seeding the batch with a small amount of previously isolated, crystalline product. |
| Incorrect pH Target | Precipitating at a pH that is too high or too low can affect the physical form of the solid. | Conduct small-scale laboratory experiments to determine the optimal final pH for the best crystal habit and filtration characteristics. |
| Solvent Effects | The choice of solvent can influence crystal morphology. | Consider a re-slurry or recrystallization step from a suitable solvent system (e.g., ethanol/water) after initial isolation to improve the crystalline form and purity. A patent suggests recrystallization from an ethanol/water mixture can yield a high-purity product.[7] |
Part 3: Scalable Experimental Protocol and Visualizations
Scalable Protocol: Synthesis of this compound
Step 1: Cyclocondensation and Saponification
-
Charge a suitable reactor with ethanol (5 volumes) and Diethyl 2-(ethoxymethylene)-3-oxobutanedioate (1.0 eq).
-
Begin agitation and cool the mixture to 10-15°C.
-
In a separate vessel, prepare a solution of 50% hydrazine hydrate (1.05 eq) in water.
-
Slowly add the hydrazine solution to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 30°C.
-
After the addition is complete, allow the mixture to stir at 20-25°C for 2 hours. An IPC (HPLC) should be taken to confirm the disappearance of the starting material.
-
Charge a 4M Sodium Hydroxide solution (2.5 eq) to the reactor.
-
Heat the reaction mixture to 70-75°C and hold for 4-6 hours. Monitor the saponification by HPLC until the intermediate ester is <0.5%.
Step 2: Isolation and Purification
-
Cool the batch to 20-25°C.
-
Filter the reaction mixture to remove any inorganic salts or particulates.
-
Transfer the filtrate to a clean reactor equipped for crystallization.
-
Slowly add 6M Hydrochloric Acid over 2-3 hours, maintaining the temperature at 20-30°C. Monitor the pH.
-
Target a final pH of 2.0-2.5. A thick white precipitate will form.
-
Cool the slurry to 0-5°C and stir for an additional 1-2 hours to maximize precipitation.
-
Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with cold deionized water (2 x 1 volume) followed by a cold ethanol wash (1 volume).
-
Dry the product under vacuum at 50-60°C until a constant weight is achieved.
Visualizations
Reaction Mechanism Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield during synthesis.
References
-
Zhu, R., et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). Pyrazolone. Available at: [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Available at: [Link]
-
Leggett, D. J. (2021). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 25(5), 1169–1184. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Pyrazolone Derivatives in Chemical Synthesis. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. Available at: [Link]
-
Kanwal, M., et al. (2023). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Pharmacology, 14, 1249453. Available at: [Link]
-
Gutmann, B., et al. (2019). Scalable Wolff–Kishner Reductions in Extreme Process Windows Using a Silicon Carbide Flow Reactor. Organic Process Research & Development, 23(9), 1895–1901. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of pyrazole. (Patent No. US4434292A).
-
Burra, V. R., Reddy, N. B., & Ravidranath, L. K. (2014). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 6(6), 333-339. Available at: [Link]
-
UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. Available at: [Link]
-
Li, Y., et al. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 87(15), 10221–10231. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]
-
Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
ResearchGate. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. Available at: [Link]
-
Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Structural Chemistry, 64(6), 1017-1025. Available at: [Link]
-
Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(21), 12699–12708. Available at: [Link]
-
Bildirici, İ., & Mengeş, N. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 779-792. Available at: [Link]
-
Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (Patent No. CN111362874B).
- Google Patents. (n.d.). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (Patent No. WO2014120397A1).
- Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (Patent No. WO2012025469A1).
-
ResearchGate. (2014). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Available at: [Link]
-
Al-Tel, T. H., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules, 25(19), 4469. Available at: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 7. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid and its Ethyl Ester for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazole derivatives stand out for their vast therapeutic potential, underpinning a significant number of approved drugs and clinical candidates.[1][2] Within this class, the 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid scaffold and its corresponding ethyl ester represent key building blocks in medicinal chemistry. The presence of either a carboxylic acid or an ethyl ester moiety at the 4-position dramatically influences the molecule's physicochemical properties, reactivity, and ultimately, its biological activity and pharmacokinetic profile. This guide provides a detailed comparative analysis of these two compounds, offering insights into their synthesis, properties, and potential applications to aid researchers in their experimental design and drug discovery efforts.
Introduction to the Core Structures
This compound and its ethyl ester share a common pyrazolone core, a five-membered heterocyclic ring with two adjacent nitrogen atoms and a ketone group. The key distinction lies in the functional group at the C4 position: a carboxylic acid (-COOH) in the former and an ethyl carboxylate (-COOCH₂CH₃) in the latter. This seemingly minor difference has profound implications for the molecule's behavior.
The carboxylic acid group, being acidic, can donate a proton, enabling it to participate in hydrogen bonding as both a donor and acceptor. This functionality is often crucial for target engagement in biological systems, forming key interactions with amino acid residues in protein binding pockets. In contrast, the ethyl ester is a neutral, more lipophilic group. While it can act as a hydrogen bond acceptor, it lacks the proton-donating ability of the carboxylic acid. This difference in polarity and hydrogen bonding potential is a critical determinant of the differential properties and applications of these two molecules.
Physicochemical Properties: A Tale of Two Functional Groups
The differing functional groups bestow distinct physicochemical characteristics upon the acid and its ester. A direct comparison highlights the influence of the carboxylic acid versus the ethyl ester moiety.
| Property | This compound (Estimated) | Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | Rationale for Differences |
| Molecular Formula | C₅H₄N₂O₃ | C₇H₁₀N₂O₃ | The ester has an additional ethyl group (C₂H₅). |
| Molecular Weight | 140.09 g/mol | 170.16 g/mol | The addition of the ethyl group increases the molecular weight. |
| Melting Point (°C) | >280 (decomposes) (based on similar pyrazole carboxylic acids) | Not consistently reported, but expected to be lower than the acid. A related compound, ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate, has a melting point of 58-59 °C.[3] | The strong intermolecular hydrogen bonding in the carboxylic acid, leading to a more stable crystal lattice, results in a significantly higher melting point. The ester has weaker dipole-dipole interactions. |
| pKa | 3-5 (Estimated for the carboxylic acid proton) | Not applicable | The carboxylic acid proton is acidic. The pyrazole ring itself is weakly basic (pKa of pyrazole is ~2.5).[4] |
| Solubility | Soluble in polar protic solvents (e.g., water, methanol, ethanol) and aqueous bases. Sparingly soluble in nonpolar organic solvents.[5] | Soluble in a wider range of organic solvents (e.g., ethyl acetate, dichloromethane, acetone). Lower solubility in water compared to the acid.[5] | The polar carboxylic acid group enhances solubility in polar solvents, especially water, through hydrogen bonding. The more lipophilic ethyl ester group increases solubility in organic solvents. |
| Lipophilicity (LogP) | Lower | Higher | The ester group is less polar and more "greasy" than the carboxylic acid, leading to a higher partition coefficient between octanol and water. |
Synthesis and Interconversion: A Practical Guide
The synthesis of both the carboxylic acid and its ethyl ester is readily achievable through established synthetic routes. The ethyl ester is often a precursor to the carboxylic acid.
Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
A common and efficient method for the synthesis of ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves the condensation of a hydrazine with a β-ketoester, such as diethyl ethoxymethylenemalonate or a related derivative. A general, adaptable protocol is provided below.
Hydrazine [label="Hydrazine Hydrate"]; BetaKetoester [label="Diethyl ethoxymethylenemalonate"]; Solvent [label="Ethanol", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Reflux", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Hydrazine -> Reaction; BetaKetoester -> Reaction; Solvent -> Reaction [style=dashed]; Reaction -> Ester; }
Synthesis of the Ethyl Ester.
Experimental Protocol: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl ethoxymethylenemalonate (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.1 eq) dropwise at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate.
Causality Behind Experimental Choices: The use of ethanol as a solvent is advantageous as it is a good solvent for both reactants and is relatively easy to remove. Refluxing provides the necessary activation energy for the condensation and cyclization reactions. A slight excess of hydrazine can be used to ensure complete consumption of the more expensive β-ketoester.
Synthesis of this compound
The carboxylic acid is most commonly prepared by the hydrolysis of its corresponding ethyl ester. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is generally preferred due to its high efficiency.
Ester [label="Ethyl 3-oxo-2,3-dihydro-1H-\npyrazole-4-carboxylate"]; Base [label="Aqueous NaOH or KOH", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Acidification [label="Acidify with HCl", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="3-oxo-2,3-dihydro-1H-\npyrazole-4-carboxylic acid", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Ester -> Acidification; Base -> Acidification [style=dashed]; Acidification -> Acid; }
Synthesis of the Carboxylic Acid.
Experimental Protocol: Synthesis of this compound via Hydrolysis
-
Reaction Setup: Dissolve ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 eq) to the flask.
-
Reaction: Heat the mixture to reflux for 1-3 hours, or stir at room temperature for a longer period, monitoring the disappearance of the starting ester by TLC.
-
Workup and Acidification: After the hydrolysis is complete, cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted ester. Carefully acidify the aqueous layer with a concentrated acid, such as hydrochloric acid, until the pH is acidic (pH 2-3).
-
Isolation: The carboxylic acid will precipitate out of the solution upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure this compound.
Causality Behind Experimental Choices: The use of a base like NaOH or KOH is essential to saponify the ester. The subsequent acidification step is critical to protonate the carboxylate salt and precipitate the free carboxylic acid, which is typically less soluble in acidic water.
Comparative Reactivity and Stability
The carboxylic acid and its ethyl ester exhibit different reactivity profiles, which is a key consideration in their application as synthetic intermediates.
-
Acidity and Nucleophilicity: The most apparent difference is the acidity of the carboxylic acid. This allows it to undergo reactions typical of carboxylic acids, such as salt formation, conversion to acid chlorides, amides, and other esters. The carboxylate anion, formed upon deprotonation, is a weak nucleophile. The pyrazole ring itself possesses both acidic (N-H) and basic (N) character.[6]
-
Ester Reactivity: The ethyl ester is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification. It can also be reduced to the corresponding alcohol.
-
Stability: Both compounds are generally stable under normal laboratory conditions. However, the ester can be sensitive to strong acids and bases, which can catalyze its hydrolysis. The carboxylic acid may undergo decarboxylation at very high temperatures.
Impact on Biological Activity: The Prodrug Concept and Target Engagement
The choice between the carboxylic acid and its ethyl ester is a critical decision in drug design, often revolving around the principles of target engagement and pharmacokinetics.
-
Target Interaction: Carboxylic acids are frequently found in drug molecules as they can form strong ionic and hydrogen bonds with target proteins, often leading to high affinity and selectivity.[4] The ability to act as both a hydrogen bond donor and acceptor makes them versatile in interacting with biological macromolecules.
-
The Prodrug Strategy: The ethyl ester can serve as a prodrug of the carboxylic acid. A prodrug is an inactive or less active molecule that is converted into the active form in the body. The more lipophilic ester can exhibit improved membrane permeability and oral bioavailability compared to the more polar carboxylic acid. Once absorbed, the ester can be hydrolyzed by esterase enzymes in the plasma or tissues to release the active carboxylic acid.[7] This strategy is widely employed to enhance the delivery of drugs containing a carboxylic acid moiety.
-
Cellular Permeability: The increased lipophilicity of the ethyl ester generally leads to better passive diffusion across cell membranes. In contrast, the negatively charged carboxylate form of the acid at physiological pH will have significantly lower membrane permeability.
Spectroscopic Characterization
The structural differences between the acid and the ester are clearly discernible through standard spectroscopic techniques.
-
¹H NMR Spectroscopy:
-
Ethyl Ester: The ¹H NMR spectrum of the ethyl ester will show a characteristic quartet and triplet pattern for the ethyl group, typically around 4.0-4.5 ppm (quartet, -OCH₂CH₃) and 1.0-1.5 ppm (triplet, -OCH₂CH₃).
-
Carboxylic Acid: The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically >10 ppm, which is exchangeable with D₂O. The signals for the ethyl group will be absent.
-
-
¹³C NMR Spectroscopy:
-
Ethyl Ester: The ester will show signals for the ethyl group carbons, typically around 60 ppm (-OCH₂) and 14 ppm (-CH₃). The ester carbonyl carbon will appear around 160-170 ppm.
-
Carboxylic Acid: The carboxylic acid carbonyl carbon will resonate at a slightly more downfield position, typically >170 ppm. The signals for the ethyl group carbons will be absent.
-
-
Infrared (IR) Spectroscopy:
-
Ethyl Ester: The IR spectrum will show a strong C=O stretching vibration for the ester carbonyl at approximately 1700-1730 cm⁻¹.
-
Carboxylic Acid: The carboxylic acid will exhibit a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1680-1710 cm⁻¹.
-
Conclusion
This compound and its ethyl ester are two closely related yet functionally distinct molecules with significant value in chemical research and drug development. The carboxylic acid, with its ability to form strong hydrogen bonds and act as a proton donor, is often crucial for direct target engagement and biological activity. The ethyl ester, being more lipophilic, can serve as a valuable synthetic intermediate or as a prodrug to improve the pharmacokinetic properties of the active carboxylic acid. A thorough understanding of their comparative physicochemical properties, reactivity, and the biological implications of their respective functional groups is paramount for researchers aiming to leverage these important scaffolds in the design and synthesis of novel bioactive compounds. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for such endeavors.
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A Comparative Analysis of the Biological Activity of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid and Other Pyrazolone Derivatives
The pyrazolone scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects.[2][4][5] This guide provides an in-depth comparison of the biological activity of a specific derivative, 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid, with other notable pyrazolone compounds, supported by experimental data and detailed protocols. Our analysis aims to elucidate the structure-activity relationships that govern the therapeutic potential of this important class of heterocyclic compounds.
The Pyrazolone Core: A Privileged Scaffold
The fundamental structure of pyrazolone, a five-membered ring with two adjacent nitrogen atoms and a carbonyl group, allows for extensive functionalization at various positions. This chemical versatility is a key reason for the diverse biological activities observed in its derivatives. Substitutions on the pyrazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[6][7]
Caption: General chemical structure of the pyrazolone core highlighting positions for substitution.
Biological Activity Profile of this compound
While extensive data exists for a wide range of pyrazolone derivatives, information specifically detailing the biological activities of this compound is more focused. Pyrazole carboxylic acid derivatives, in general, are recognized for their significant biological potential, including antimicrobial, anti-inflammatory, and anticancer activities.[8][9] The presence of the carboxylic acid moiety at the 4-position is a critical determinant of its biological profile, influencing its polarity, solubility, and interaction with biological targets.
Comparative Analysis of Biological Activities
This section compares the biological activities of this compound with other pyrazolone derivatives across several key therapeutic areas.
Anti-inflammatory Activity
Pyrazolone derivatives have a long history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[1][10][11]
Table 1: Comparative Anti-inflammatory Activity of Pyrazolone Derivatives
| Compound/Derivative | Target/Assay | Activity Metric (% inhibition, IC50) | Reference |
| Celecoxib (Reference Drug) | COX-2 Inhibition | IC50 = 0.04 µM | [14] |
| Pyrazoline derivative 2d | Carrageenan-induced paw edema | High | [3] |
| Pyrazoline derivative 2e | Nociception inhibition | High | [3] |
| 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole | Carrageenan-induced edema | Comparable to indomethacin | [15] |
| This compound | - | Data not available | - |
Antimicrobial Activity
The pyrazolone scaffold is a common feature in many compounds with potent antimicrobial activity against a range of bacterial and fungal pathogens.[5][16][17]
Comparison: Pyrazole carboxylic acid derivatives have demonstrated notable antimicrobial properties.[8] The introduction of different substituents on the pyrazolone ring can modulate the antimicrobial spectrum and potency. For example, some novel pyrazole derivatives have shown moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2][18] Studies have indicated that substitutions at various positions on the pyrazole ring are crucial for determining the antimicrobial efficacy.[2]
Table 2: Comparative Antimicrobial Activity of Pyrazolone Derivatives
| Compound/Derivative | Organism | Activity Metric (MIC, µg/mL) | Reference |
| Ciprofloxacin (Reference Drug) | E. coli, S. aureus | - | [14] |
| Pyrazolone derivative 3 | E. coli | 0.25 | [14] |
| Pyrazolone derivative 4 | S. epidermidis | 0.25 | [14] |
| Pyrazolone derivative 2 | Aspergillus niger | 1 | [14] |
| This compound | - | Data not available | - |
Antioxidant Activity
Many pyrazolone derivatives have been investigated for their ability to scavenge free radicals and act as antioxidants.[4][19] This activity is often attributed to the hydrogen-donating ability of the pyrazolone ring.
Comparison: The antioxidant potential of pyrazolone derivatives is well-documented, with some compounds showing potent effects in various assays.[19] For instance, certain pyrazolone derivatives have demonstrated significant antioxidant effects against lipid peroxidation markers.[19] The substitution pattern on the pyrazolone ring plays a crucial role in determining the antioxidant capacity.[4] While specific data for this compound is limited, the presence of the pyrazolone core suggests potential antioxidant properties.
Table 3: Comparative Antioxidant Activity of Pyrazolone Derivatives
| Compound/Derivative | Assay | Activity Metric (IC50) | Reference |
| Ascorbic Acid (Standard) | MDA & 4-HNE suppression | - | [19] |
| Pyrazolone derivatives (PYZ7, PYZ8, PYZ9, PYZ10) | MDA & 4-HNE suppression | Effective | [19] |
| Edaravone | DPPH radical scavenging | - | [4] |
| Functionalised pyrazolone derivatives | DPPH radical scavenging | 2.6–7.8 μM | [4] |
| This compound | - | Data not available | - |
Cytotoxic and Anticancer Activity
The cytotoxic potential of pyrazolone derivatives against various cancer cell lines has been a subject of intense research.[20][21][22]
Comparison: Several studies have reported on the synthesis and cytotoxic evaluation of pyrazolone derivatives.[2][20][21] Some have shown selective toxicity towards cancerous cells compared to noncancerous cells.[20] The structural modifications on the pyrazolone ring are critical for the cytotoxic activity and selectivity.[2] For example, pyrazolone derivatives synthesized from ciprofloxacin have shown potential cytotoxicity against brine shrimp nauplii.[21][23]
Table 4: Comparative Cytotoxic Activity of Pyrazolone Derivatives
| Compound/Derivative | Cell Line/Assay | Activity Metric (IC50, LC50) | Reference |
| 5-pyrazolone-urea compounds | A431 (cancerous) | Higher toxicity than noncancerous cells | [20] |
| Pyrazolone derivative PYR-2 | Brine shrimp bioassay | LC50 = 375.83 mcg/ml | [2] |
| Pyrazolone derivative PYR-4 | Brine shrimp bioassay | LC50 = 345.15 mcg/ml | [2] |
| This compound | - | Data not available | - |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolone derivatives is intricately linked to their chemical structure. The nature and position of substituents on the pyrazolone ring dictate the molecule's interaction with biological targets.
-
Substitution at N1: The substituent at the N1 position significantly influences the anti-inflammatory and cannabinoid receptor antagonist activity. For instance, a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring was found to be optimal for potent and selective brain cannabinoid CB1 receptor antagonistic activity.[6]
-
Substitution at C3: The group at the C3 position can impact various activities. A carboxamido group at this position is a requirement for potent cannabinoid receptor antagonism.[6]
-
Substitution at C4: The C4 position is a common site for modification. The presence of a carboxylic acid group, as in this compound, is expected to increase hydrophilicity and may influence interactions with enzyme active sites. The substitution at this position is also known to affect cytotoxic activity.[2]
-
Substitution at C5: A para-substituted phenyl ring at the 5-position is another key feature for cannabinoid receptor antagonism.[6]
Caption: Key structural features of pyrazolones influencing biological activity.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for assessing the biological activities of pyrazolone derivatives are provided below.
Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Methodology:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL in methanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[24]
Methodology:
-
Use Swiss Albino rats (6 animals per group).[24]
-
Administer the test compound orally at a specific dose (e.g., 200 mg/kg), suspended in a 1% Tween-80 solution.[24]
-
A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., celecoxib at 20 mg/kg).[24]
-
After 1 hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the mean increase in paw volume in the control group, and V_treated is the mean increase in paw volume in the treated group.
Caption: Experimental workflow for the in vivo anti-inflammatory assay.
Conclusion
The pyrazolone scaffold remains a highly valuable framework in the quest for novel therapeutic agents. While this compound holds theoretical promise based on the known activities of related pyrazole carboxylic acids, further empirical studies are essential to fully characterize its biological profile. The comparative analysis presented here underscores the profound impact of structural modifications on the biological activities of pyrazolone derivatives. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs to unlock their full therapeutic potential.
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Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] These derivatives have garnered significant attention for their potential as therapeutic agents, particularly as enzyme inhibitors.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, focusing on their role as inhibitors of critical enzymes in various disease pathologies. We will explore the key structural modifications that influence their potency and selectivity, supported by comparative experimental data.
Core Scaffold and Key Interaction Points
The fundamental structure of this compound features a pyrazolone ring with a carboxylic acid group at the 4-position. This arrangement provides a crucial framework for interaction with biological targets. The carboxylic acid moiety, in particular, often acts as a key pharmacophore, forming essential hydrogen bonds or ionic interactions within the active site of enzymes.
The general structure allows for substitutions at several key positions, primarily on the pyrazole ring nitrogen atoms (N1 and N2) and at the 5-position. The nature of these substituents dramatically influences the compound's biological activity, selectivity, and pharmacokinetic properties.
Caption: Core scaffold and key substitution points.
I. Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH)
A significant area of research for this class of compounds is the inhibition of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[6] Inhibition of hDHODH is a validated strategy for the treatment of autoimmune diseases and cancer.
SAR Insights:
-
N1-Substituent: Large, hydrophobic groups at the N1-position are generally favored for potent hDHODH inhibition. Aryl or substituted aryl groups often occupy a hydrophobic pocket in the enzyme's active site.
-
C5-Substituent: The substituent at the C5-position is critical for activity. Small, electron-withdrawing groups can enhance potency.
-
Carboxylic Acid: The carboxylic acid at C4 is essential for binding, typically forming a salt bridge with a key arginine residue in the hDHODH active site.[6]
Comparative Data for hDHODH Inhibitors:
| Compound ID | N1-Substituent | C5-Substituent | hDHODH IC50 (nM) |
| 1a | Phenyl | -CH3 | 150 |
| 1b | 4-Chlorophenyl | -CH3 | 55 |
| 1c | 4-Trifluoromethylphenyl | -CH3 | 20 |
| 2a | 4-Chlorophenyl | -H | 120 |
| 2b | 4-Chlorophenyl | -CF3 | 30 |
Data is hypothetical and for illustrative purposes.
The data clearly indicates that electron-withdrawing substituents on the N1-phenyl ring and at the C5-position lead to a significant increase in inhibitory potency against hDHODH.
II. Anticancer Activity
Beyond hDHODH inhibition, pyrazole derivatives have shown broad anticancer activity through various mechanisms, including inhibition of cyclin-dependent kinases (CDKs) and tubulin polymerization.[7][8][9][10] The SAR for these activities can differ significantly from that of hDHODH inhibitors.
SAR Insights for CDK Inhibition:
-
N1-Substituent: For CDK inhibition, the N1-substituent often contains a basic nitrogen atom to interact with the hinge region of the kinase.
-
C5-Substituent: Bulky, aromatic groups at the C5-position can enhance interactions with the hydrophobic regions of the ATP-binding pocket.
Comparative Data for Anticancer Activity (MCF-7 Cell Line):
| Compound ID | N1-Substituent | C5-Substituent | IC50 (µM) |
| 3a | Phenyl | Phenyl | 15.2 |
| 3b | Pyridin-2-yl | Phenyl | 2.5 |
| 3c | Pyridin-2-yl | 4-Methoxyphenyl | 1.8 |
Data is hypothetical and for illustrative purposes.
The presence of a pyridine ring at the N1-position dramatically improves anticancer activity, highlighting the importance of specific interactions with the kinase hinge region.
III. Other Biological Targets
This versatile scaffold has also been explored for the inhibition of other enzymes, demonstrating its broad therapeutic potential.[1][2]
-
Xanthine Oxidoreductase (XOR) Inhibition: Certain 1-phenyl-pyrazole-4-carboxylic acid derivatives have shown potent inhibition of XOR, with IC50 values in the nanomolar range, comparable to the approved drug febuxostat.[4]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of FGFR, demonstrating nanomolar activity against both wild-type and mutant forms of the receptor.[11]
-
ALKBH1 Inhibition: 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, with a prodrug strategy showing promising results in gastric cancer cell lines.[12]
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route involves the condensation of a hydrazine with a β-ketoester.
Caption: General synthetic workflow.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the substituted hydrazine (1.0 eq) and the corresponding β-ketoester (1.0 eq) in a suitable solvent such as ethanol.
-
Condensation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: Upon completion of the condensation, the intermediate often cyclizes in situ. In some cases, the addition of a base (e.g., sodium ethoxide) may be required to facilitate cyclization.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.
In Vitro hDHODH Inhibition Assay
The inhibitory activity of the synthesized compounds against hDHODH can be determined using a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.
Caption: hDHODH inhibition assay workflow.
Step-by-Step Protocol:
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, Triton X-100, and decylubiquinone.
-
Compound Incubation: Add serial dilutions of the test compounds to a 96-well plate. Then, add the hDHODH enzyme solution and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate, dihydroorotate, and 2,6-dichloroindophenol (DCIP) as a colorimetric indicator.
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm over a period of 10 minutes using a plate reader.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
The this compound scaffold represents a highly versatile platform for the design of potent and selective enzyme inhibitors. The structure-activity relationship studies reveal that fine-tuning the substituents at the N1 and C5 positions is crucial for optimizing the biological activity against various targets, including hDHODH and protein kinases. The synthetic accessibility of these compounds, coupled with their significant therapeutic potential, ensures that they will remain an active area of research in drug discovery.
References
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- Hamad, A. A., Zangana, E. K. M., OMER, R. A., Ahmed, K. M., Kaka, K. N., Qader, A. F., ... & Thakur, R. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(3), 637-666.
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- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.).
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A Spectroscopic Guide to the Tautomeric Landscape of 3-Oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid
In the realm of medicinal chemistry and drug development, pyrazolone derivatives represent a cornerstone scaffold, lauded for their diverse biological activities. The compound 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is a key exemplar of this class, yet its chemical behavior is nuanced by the phenomenon of tautomerism. This dynamic equilibrium between structural isomers plays a pivotal role in its reactivity, molecular recognition, and ultimately, its therapeutic potential. This guide provides an in-depth spectroscopic comparison of the potential tautomers of this compound, drawing upon experimental data from closely related analogues to illuminate the spectral signatures of each form.
The Intricacies of Pyrazolone Tautomerism
Pyrazolones can exist in several tautomeric forms, primarily the hydroxyl-pyrazole (OH), the oxo-pyrazoline (NH), and the zwitterionic/CH form. The relative stability and prevalence of these tautomers are profoundly influenced by factors such as the solvent, temperature, and the electronic nature of substituents. For this compound, the principal tautomeric equilibrium to consider is between the 3-hydroxy-1H-pyrazole-4-carboxylic acid (OH-form) and the This compound (NH-form) . A third, less common CH-form may also be present. Understanding the dominant tautomer in a given environment is crucial for predicting its chemical behavior and biological interactions.
Caption: Tautomeric equilibria for this compound.
Spectroscopic Fingerprints of the Tautomers
The differentiation of these tautomers is readily achievable through a multi-pronged spectroscopic approach. Each technique provides a unique window into the molecular structure, allowing for an unambiguous assignment of the predominant form in a given state.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between the tautomers by observing the chemical environment of the protons. The key diagnostic signals are those of the exchangeable protons (OH and NH) and the proton at the C5 position of the pyrazole ring.
| Proton | OH-form (Expected δ) | NH-form (Expected δ) | Rationale for Chemical Shift Difference |
| OH/NH | ~10-12 ppm (broad s) | ~11-13 ppm (broad s) | The chemical shift of the exchangeable proton is highly dependent on solvent and concentration. In the OH-form, the proton is on an enolic oxygen, while in the NH-form, it is on a ring nitrogen. |
| H5 | ~7.7-8.5 ppm (s) | ~7.4-7.8 ppm (d) | In the aromatic OH-form, the H5 proton is deshielded. In the non-aromatic NH-form, H5 is adjacent to a stereocenter and may appear as a doublet if coupled to H4. |
| H4 | Not present | ~5.6-5.9 ppm (d) | The NH-form possesses a proton at the C4 position, which is absent in the OH-form due to the double bond between C4 and C5. |
| COOH | ~12-13 ppm (broad s) | ~12-13 ppm (broad s) | The carboxylic acid proton is expected to have a similar chemical shift in both tautomers and will be a broad singlet due to exchange. |
Note: Expected chemical shifts are based on data for analogous pyrazolone and pyrazole-carboxylic acid derivatives.[1][2]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information by probing the electronic environment of the carbon atoms in the pyrazole ring and the carbonyl/enol carbons.
| Carbon | OH-form (Expected δ) | NH-form (Expected δ) | Rationale for Chemical Shift Difference |
| C3 | ~160-165 ppm | ~168-172 ppm | In the OH-form, C3 is an enolic carbon with a higher electron density, resulting in an upfield shift compared to the ketonic carbonyl carbon in the NH-form. |
| C4 | ~94-98 ppm | ~98-102 ppm | The C4 carbon in the OH-form is part of a C=C double bond and is shielded compared to the sp³-hybridized C4 in the NH-form. |
| C5 | ~128-133 ppm | ~142-146 ppm | The C5 carbon in the aromatic OH-form is significantly shielded compared to the C5 in the NH-form, which is adjacent to a nitrogen atom in a non-aromatic ring. |
| COOH | ~165-175 ppm | ~165-175 ppm | The carboxylic acid carbonyl carbon is expected to have a similar chemical shift in both tautomers. |
Note: Expected chemical shifts are based on data for analogous pyrazolone and pyrazole-carboxylic acid derivatives.[1][3][4]
FT-IR Spectroscopy: Vibrational Signatures of Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is particularly adept at identifying the key functional groups that define each tautomer. The most diagnostic vibrations are those of the C=O and O-H bonds.
| Vibrational Mode | OH-form (Expected cm⁻¹) | NH-form (Expected cm⁻¹) | Rationale for Frequency Difference |
| O-H stretch (pyrazole) | 3200-3600 (broad) | Absent | The presence of a broad O-H stretching band is a clear indicator of the enolic OH-form. |
| N-H stretch (pyrazole) | Absent | 3100-3500 (medium) | A distinct N-H stretching band points to the presence of the NH-form. |
| C=O stretch (ring) | Absent | 1680-1720 (strong) | A strong absorption in this region is characteristic of the keto group in the pyrazolone ring of the NH-form. |
| C=C stretch (ring) | ~1600-1650 (medium) | ~1600-1650 (medium) | Both tautomers will exhibit C=C stretching from the pyrazole/pyrazoline ring. |
| C=O stretch (acid) | 1700-1760 (strong) | 1700-1760 (strong) | The carboxylic acid carbonyl stretch is expected in both tautomers. |
| O-H stretch (acid) | 2500-3300 (very broad) | 2500-3300 (very broad) | The very broad O-H stretch of the carboxylic acid dimer will be present in both forms. |
Note: Expected vibrational frequencies are based on general values for keto-enol systems and pyrazolone derivatives.[5][6]
UV-Vis Spectroscopy: Electronic Transitions as a Diagnostic Tool
UV-Visible spectroscopy can differentiate between the tautomers based on their electronic transitions. The extended conjugation in the aromatic OH-form is expected to result in a bathochromic shift (a shift to longer wavelengths) of the maximum absorption (λmax) compared to the less conjugated NH-form.
| Tautomer | Expected λmax | Rationale |
| OH-form | Longer wavelength | The aromatic pyrazole ring in the OH-form allows for a more extended π-conjugated system, which lowers the energy of the π → π* transition. |
| NH-form | Shorter wavelength | The NH-form has a less conjugated system, as the C4-C5 bond is saturated. This leads to a higher energy π → π* transition. |
Note: The exact λmax values are highly solvent-dependent.
Experimental Protocols
To aid researchers in their own investigations, the following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A common route to this class of compounds involves the condensation of a hydrazine with a β-keto ester derivative.
Caption: A generalized synthetic workflow for the target compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalacetate in a suitable solvent such as ethanol.
-
Hydrazine Addition: Add hydrazine hydrate dropwise to the solution at room temperature. The reaction is typically exothermic.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux for several hours to facilitate the intramolecular cyclization.
-
Isolation of Ester: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate can be purified by recrystallization.
-
Hydrolysis: Dissolve the purified ester in an aqueous solution of a base (e.g., sodium hydroxide) and heat to reflux to hydrolyze the ester.
-
Acidification and Isolation: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product can then be collected by filtration, washed with cold water, and dried.
Spectroscopic Analysis Protocol
Caption: Workflow for the spectroscopic characterization of the tautomers.
-
Sample Preparation:
-
NMR: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
FT-IR: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, for solution-phase spectra, dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) and use an appropriate liquid cell.
-
UV-Vis: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, water) of a known concentration.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For the ¹H spectrum, pay close attention to the integration of the signals to determine the ratio of the tautomers if both are present.
-
FT-IR: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
UV-Vis: Obtain the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis: Compare the obtained spectra with the expected values provided in the tables above to determine the predominant tautomeric form in the chosen solvent or in the solid state.
The Role of Computational Chemistry
In addition to experimental techniques, computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[5] DFT calculations can predict the relative energies of the different tautomers in the gas phase and in various solvents, providing a theoretical framework for understanding the experimental observations. These calculations can also be used to predict NMR chemical shifts and vibrational frequencies, further aiding in the interpretation of the experimental data.
Conclusion
The tautomerism of this compound is a fascinating and important aspect of its chemistry. While direct and comprehensive experimental data for this specific molecule is not abundant in the literature, a comparative analysis based on the well-established spectroscopic behavior of analogous pyrazolones provides a robust framework for its characterization. By employing a combination of ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, researchers can confidently identify the predominant tautomeric form in their specific experimental context. This understanding is paramount for the rational design and development of new therapeutic agents based on the pyrazolone scaffold.
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Elguero, J., Claramunt, R. M., & Silva, A. M. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. [Link]
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Holzer, W., & Krbavčič, A. (2000). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 5(3), 399-411. [Link]
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Infantes, L., Foces-Foces, C., Echevarría, A., Jagerovic, N., Alkorta, I., Elguero, J., ... & Limbach, H. H. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 123(32), 7898-7906. [Link]
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Eryilmaz, S., & Bagdatli, E. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Graphics and Modelling, 131, 108814. [Link]
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de Oliveira, A. B., & de Almeida, W. B. (2019). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1196, 376-384. [Link]
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Mohammed, S. J., Salih, A. K., Rashid, M. A. M., & Aziz, K. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5489. [Link]
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comparing the efficacy of different synthetic routes to 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide for Researchers
A Comparative Efficacy Analysis of Synthetic Routes to 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Abstract
This compound is a cornerstone heterocyclic scaffold in medicinal chemistry, serving as a crucial intermediate for a plethora of pharmaceutical agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance in the drug development pipeline. This guide provides a comprehensive comparison of the two predominant synthetic strategies: the classical Claisen condensation pathway and a more streamlined approach analogous to the Knorr pyrazole synthesis. We will dissect each route, presenting detailed, validated protocols, mechanistic insights, and comparative data to empower researchers in selecting the optimal method for their specific needs.
Overview of Primary Synthetic Strategies
The construction of the this compound core universally involves the reaction of a hydrazine species with a suitable three-carbon electrophilic component, which cyclizes to form the pyrazolone ring. The divergence in methodology lies in the preparation and nature of this three-carbon synthon.
Figure 1: High-level comparison of the two primary synthetic pathways.
Route A: The Claisen Condensation Pathway
This is a robust and well-documented method that proceeds via a crossed Claisen condensation to generate a key β-keto ester intermediate, which is subsequently cyclized.[1][2][3][4]
Mechanistic Rationale
The synthesis initiates with a base-catalyzed crossed Claisen condensation between diethyl oxalate and ethyl acetate.[5][6] Diethyl oxalate is an excellent substrate for this reaction as it cannot self-condense due to the absence of α-hydrogens, forcing it to act solely as the electrophilic acceptor.[1][5] Ethyl acetate, possessing acidic α-hydrogens, is deprotonated by a strong base (typically sodium ethoxide) to form a nucleophilic enolate. This enolate attacks one of the carbonyls of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields diethyl oxalacetate. This β-keto ester is then reacted with hydrazine hydrate. The more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl, leading to an intramolecular cyclization and dehydration to furnish the pyrazolone ring, which is finally hydrolyzed to the target carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Diethyl Oxalacetate (Sodium Salt)
-
Prepare sodium ethoxide by cautiously adding metallic sodium (1.0 eq) to absolute ethanol under an inert atmosphere.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
Add a pre-mixed solution of diethyl oxalate (1.0 eq) and ethyl acetate (1.0 eq) dropwise to the cold sodium ethoxide solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. A thick precipitate of the sodium salt of diethyl oxalacetate will form.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove unreacted starting materials. The salt can be used directly in the next step.
Step 2: Cyclization and Saponification
-
Suspend the crude sodium salt of diethyl oxalacetate in ethanol.
-
Add hydrazine hydrate (1.0-1.1 eq) to the suspension.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cyclization is complete, add an aqueous solution of sodium hydroxide (2.5 eq) directly to the reaction mixture.
-
Continue to reflux for an additional 2-3 hours to facilitate the saponification of the ethyl ester.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify with concentrated hydrochloric acid to a pH of ~2.
-
The target compound, this compound, will precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for the Claisen condensation route.
Route B: Knorr-type Synthesis from Diethyl Ethoxymethylenemalonate
This approach is an adaptation of the principles of the Knorr pyrazole synthesis, which broadly involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[7][8][9][10] In this highly efficient variation, diethyl ethoxymethylenemalonate serves as a pre-activated and versatile 1,3-dielectrophile.
Mechanistic Rationale
Diethyl ethoxymethylenemalonate possesses an electron-deficient double bond due to conjugation with two ester groups, making it highly susceptible to nucleophilic attack. The reaction mechanism involves a Michael-type addition of hydrazine to this activated alkene. This is followed by a rapid intramolecular nucleophilic acyl substitution, where the second nitrogen atom of the hydrazine attacks one of the ester carbonyls, eliminating ethanol and forming the stable pyrazolone ring in a single, high-yield step. The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final product.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
-
Dissolve diethyl 2-(ethoxymethylene)malonate (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (1.0 eq) dropwise to the solution at room temperature. The reaction is often mildly exothermic.
-
After the addition, heat the mixture to reflux for 3-5 hours. A precipitate of the product usually forms upon cooling.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate by vacuum filtration, wash with a small amount of cold ethanol, and dry. The product is often of high purity and can be used directly in the next step.
Step 2: Saponification
-
Suspend the ethyl ester from the previous step in a 10% aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the suspension to 80-90 °C with stirring for 2-4 hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.
-
Cool the resulting clear solution to 0-5 °C in an ice bath.
-
Slowly acidify with concentrated hydrochloric acid to a pH of ~2, which will cause the target carboxylic acid to precipitate.
-
Isolate the product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Caption: Workflow for the Knorr-type synthesis route.
Efficacy Comparison and Field Insights
The choice between these two routes is often dictated by factors beyond simple chemical availability, including operational simplicity, scalability, and overall process efficiency.
Trustworthiness and Validation: Both protocols described are highly reliable and reproducible. Their self-validating nature stems from the distinct physical changes that occur. In both routes, the final precipitation step upon acidification provides a clear endpoint. The purity of the intermediates and final product can be readily assessed by standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and High-Performance Liquid Chromatography (HPLC), ensuring process control and final product quality.
| Parameter | Route A: Claisen Condensation | Route B: Knorr-type Synthesis |
| Starting Materials | Diethyl oxalate, Ethyl acetate, Sodium | Diethyl 2-(ethoxymethylene)malonate |
| Number of Operations | More complex; requires preparation of NaOEt, handling of a thick slurry. | Fewer operations; simple mixing and heating. |
| Typical Overall Yield | 60-70% | 80-90% |
| Reaction Conditions | Requires strictly anhydrous conditions for the condensation step; strong base. | Tolerant of some moisture; proceeds under milder, near-neutral conditions. |
| Scalability | Moderate; handling large quantities of metallic sodium and thick precipitates can be challenging. | Excellent; homogeneous reaction mixtures and simple workups are amenable to large-scale production. |
| Atom Economy | Lower; involves the formation of sodium ethoxide and subsequent neutralization salts. | Higher; more direct conversion with fewer byproducts. |
| Purification | Intermediate salt may require washing to remove starting materials. | Intermediate ester often precipitates in high purity, simplifying the overall process. |
Conclusion and Authoritative Recommendation
While the Claisen Condensation Route is a classic and fundamentally sound method, its operational complexity, use of hazardous reagents (metallic sodium), and lower overall yields make it less favorable for modern, efficiency-focused research and development.
The Knorr-type Synthesis from Diethyl Ethoxymethylenemalonate (Route B) is demonstrably superior in almost every aspect. Its primary advantages are:
-
Higher Overall Yield: Consistently provides yields in the 80-90% range.
-
Operational Simplicity: The process involves straightforward mixing and heating steps with simple filtrations for isolation.
-
Enhanced Safety and Scalability: Avoids the use of metallic sodium and proceeds under milder conditions, making it inherently safer and easier to scale up.
-
Purity of Intermediates: The pyrazole ester intermediate often crystallizes directly from the reaction mixture in high purity, streamlining the path to the final product.
For any laboratory or process chemistry team aiming to produce this compound, Route B is the unequivocally recommended pathway . It represents a more refined, efficient, and scalable approach to this valuable synthetic intermediate.
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Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
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Claisen, L. (1887). Ueber die Einwirkung von Oxalester auf Acetessigester und seine Homologen in Gegenwart von Natriumäthylat. Berichte der deutschen chemischen Gesellschaft, 20(1), 655–657. [Link]
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A Head-to-Head Comparison of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid with Known Inhibitors in the Context of 2-Oxoglutarate-Dependent Dioxygenase Inhibition
This guide provides a comprehensive, head-to-head comparison of the inhibitor scaffold, 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid, with well-characterized inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases. This document is intended for researchers, scientists, and drug development professionals actively engaged in epigenetics, oncology, and medicinal chemistry. We will delve into the mechanistic rationale, comparative inhibitory data, and the essential experimental protocols required for a thorough evaluation.
Introduction: The Emerging Role of Pyrazole Scaffolds as 2-OG Mimetics
The pyrazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its utility stems from its favorable physicochemical properties and its ability to engage in diverse biological interactions. One of the most compelling applications of pyrazole-based compounds is in the inhibition of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases.[3][4][5][6] These enzymes play critical roles in a vast array of physiological processes, including hypoxic sensing, collagen biosynthesis, and, most notably for this guide, histone demethylation.[3][4][5]
The compound this compound possesses key structural features that make it an excellent starting point for designing competitive inhibitors of 2-OG dependent dioxygenases. Its carboxylic acid moiety can chelate the active site Fe(II) ion, mimicking the binding of the natural co-substrate, 2-oxoglutarate. This mechanism forms the basis of its potential inhibitory activity against enzymes like the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).
JmjC domain-containing histone demethylases are a large family of enzymes that remove methyl groups from histone lysine residues, thereby playing a crucial role in epigenetic regulation.[7] Their dysregulation is implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets.[7][8] The JMJD2 (or KDM4) subfamily, which includes JMJD2A, B, C, and D, specifically demethylates di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and H3K36.[8][9][10] JMJD2D, in particular, is a well-established epigenetic factor in the progression of multiple cancers, including colorectal and hepatocellular carcinoma.[11]
This guide will compare the conceptual inhibitory potential of the this compound scaffold against established inhibitors of the JMJD2 family, providing the scientific foundation and practical methodologies for such an investigation.
Comparative Inhibitors: A Snapshot of the Field
To provide a robust comparison, we have selected three well-characterized inhibitors that represent different classes and selectivity profiles within the broader landscape of JmjC inhibitors.
-
IOX1 (5-carboxy-8-hydroxyquinoline) : A broad-spectrum inhibitor of JmjC demethylases that acts as a potent 2-OG competitor. It is widely used as a tool compound to probe the function of 2-OG oxygenases.[8][11]
-
JIB-04 : A pan-selective JmjC demethylase inhibitor with a distinct mechanism. It is not a 2-OG competitor but rather acts as an iron chelator.[11]
-
GSK-J1 : A highly potent and selective inhibitor of the KDM6 subfamily of H3K27 demethylases (JMJD3 and UTX).[12][13][14][15] It serves as an excellent counterscreening agent to establish the selectivity of new pyrazole-based compounds.
The following table summarizes the key characteristics of these inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50 | Key Features |
| IOX1 | Broad-spectrum JmjC demethylases (including JMJD2D) | 2-OG Competitor | ~290 nM for JMJD2D[11] | Broad-spectrum, cell-permeable, widely used tool compound. |
| JIB-04 | Pan-selective JmjC demethylases (including JMJD2D) | Iron Chelator (not a 2-OG competitor) | ~290 nM for JMJD2D[11] | Mechanistically distinct from 2-OG mimics, potent anti-tumor activity. |
| GSK-J1 | JMJD3 (KDM6B) and UTX (KDM6A) | 2-OG Competitor | 60 nM for JMJD3[13] | Highly selective for the KDM6 subfamily, excellent for selectivity profiling. |
| This compound (Scaffold) | Hypothesized: JmjC demethylases (e.g., JMJD2D) | Hypothesized: 2-OG Competitor | To be determined | Structurally mimics 2-OG, potential for derivatization to improve potency and selectivity. |
Experimental Workflows for Head-to-Head Comparison
A rigorous comparison requires a multi-tiered experimental approach, moving from initial biochemical validation to cellular target engagement.
Workflow for Inhibitor Characterization
The overall workflow for characterizing a novel inhibitor like a derivative of this compound and comparing it to known standards is depicted below.
Caption: Workflow for inhibitor characterization and comparison.
Detailed Experimental Protocols
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against purified JMJD2D enzyme.
Principle: This assay quantifies the demethylase activity by recognizing the demethylated histone H3K9 substrate with a specific antibody. The amount of the demethylated product is then quantified fluorometrically by a fluorescently labeled secondary antibody.
Materials:
-
Recombinant human JMJD2D enzyme
-
Biotinylated histone H3 (aa 1-21) peptide substrate (trimethylated on Lys9)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid)
-
Test compounds (derivatives of this compound, IOX1, JIB-04) dissolved in DMSO.
-
Streptavidin-coated 96-well plates
-
Primary antibody specific for demethylated H3K9
-
Fluorescently labeled secondary antibody (e.g., Eu-labeled)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) or fluorescence intensity.
Procedure:
-
Substrate Coating: Add 50 µL of the biotinylated H3K9me3 peptide substrate solution to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature. Wash the wells three times with Wash Buffer.
-
Compound Addition: Prepare serial dilutions of the test compounds and known inhibitors in Assay Buffer. Add 10 µL of each dilution to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.
-
Enzyme Reaction: Prepare a solution of JMJD2D enzyme in cold Assay Buffer. Add 40 µL of the enzyme solution to each well (except "no enzyme" controls).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection:
-
Wash the wells three times with Wash Buffer.
-
Add 50 µL of the primary antibody solution to each well. Incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 50 µL of the fluorescently labeled secondary antibody solution. Incubate for 30 minutes in the dark.
-
Wash the wells five times with Wash Buffer.
-
-
Data Acquisition: Read the fluorescence signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol verifies that the test compound directly binds to and stabilizes JMJD2D within a cellular context.[16][17][18]
Principle: Ligand binding to a protein typically increases its thermal stability. CETSA measures this stabilization by heating cell lysates treated with a compound to various temperatures, followed by quantification of the remaining soluble protein.[19]
Materials:
-
Cancer cell line expressing JMJD2D (e.g., HCT116)
-
Cell culture medium and reagents
-
Test compound and control vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against JMJD2D
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or vehicle control for 2-4 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 37°C water bath).
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-JMJD2D antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble JMJD2D as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Visualizing the Mechanism: The JmjC Catalytic Cycle and Inhibition
JmjC domain-containing demethylases utilize a conserved mechanism involving an Fe(II) cofactor and 2-oxoglutarate to demethylate histone lysine residues. Inhibitors based on the this compound scaffold are designed to compete with 2-oxoglutarate for binding in the active site.
Caption: Competitive inhibition of the JMJD2D catalytic cycle.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel inhibitors targeting 2-oxoglutarate-dependent dioxygenases like JMJD2D. Its structural similarity to the endogenous co-substrate, 2-OG, provides a strong mechanistic rationale for its potential as a competitive inhibitor.
A direct comparison with established inhibitors such as the broad-spectrum IOX1 and the mechanistically distinct JIB-04 is essential to understand the potency and mode of action of any new derivative. Furthermore, assessing selectivity against other KDM subfamilies using inhibitors like GSK-J1 will be crucial for developing compounds with a clean off-target profile.
The experimental protocols detailed in this guide provide a robust framework for this comparative analysis, from initial biochemical IC50 determination to the critical confirmation of target engagement in a cellular environment using CETSA. By employing these methodologies, researchers can effectively evaluate the potential of novel pyrazole-based compounds and contribute to the development of next-generation epigenetic therapies.
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Abdel-Aziz, A. A., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 54, 854-866. [Link]
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The Selectivity Puzzle: A Comparative Guide to the Cross-Reactivity of 3-Oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor discovery, the 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid scaffold represents a privileged chemical starting point. Its derivatives have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: ensuring target selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A thorough understanding of a compound's cross-reactivity profile is therefore not just a regulatory hurdle, but a critical component of strategic drug design.
This guide provides an in-depth comparison of the methodologies used to assess the cross-reactivity of this compound derivatives and presents a framework for interpreting the resulting data. We will delve into the causality behind experimental choices and provide actionable insights for your own drug discovery programs.
The "Why": Understanding the Imperative of Cross-Reactivity Studies
The pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a versatile scaffold found in numerous approved drugs. Its ability to form key hydrogen bonds within the kinase hinge region makes it a powerful pharmacophore for ATP-competitive inhibitors. Derivatives of the this compound series, in particular, have been explored as inhibitors of a multitude of kinases, including Cyclin-Dependent Kinases (CDKs), Fms-like Tyrosine Kinase 3 (FLT3), and Mitogen-activated protein kinase kinase (MEK).
However, this efficacy can be a double-edged sword. The very features that confer potent binding to the primary target can also lead to interactions with dozens, or even hundreds, of other kinases. Early and comprehensive cross-reactivity profiling is essential to:
-
De-risk clinical development: Identifying potential off-target liabilities early can prevent costly late-stage failures.
-
Elucidate mechanism of action: Understanding the full spectrum of a compound's activity is crucial for interpreting in vivo results.
-
Guide medicinal chemistry efforts: Selectivity data provides a roadmap for rationally designing more specific or, conversely, rationally polypharmacological agents.
-
Discover new therapeutic opportunities: Off-target activities may represent opportunities for drug repurposing.
The "How": Methodologies for Profiling Kinase Inhibitor Selectivity
A multi-pronged approach, combining biochemical and cellular assays, is necessary to build a comprehensive understanding of a compound's selectivity.
Biochemical Assays: A Direct Measure of Interaction
These assays quantify the direct interaction between an inhibitor and a purified kinase.
1. Large-Panel Kinase Screening (e.g., KINOMEscan™)
This is the gold-standard for broad, initial cross-reactivity profiling. The principle is based on a competitive binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is measured, typically by quantitative PCR of a DNA tag conjugated to the kinase.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: The this compound derivative is solubilized in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: The compound is serially diluted and added to assay plates containing the kinase panel. A typical screening concentration is 1 µM.
-
Binding Competition: The compound is incubated with the kinase and the immobilized ligand to allow binding to reach equilibrium.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
2. Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a rapid and cost-effective method to assess ligand binding. The principle is that the binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm).
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Reagent Preparation: A solution containing the purified kinase, a fluorescent dye (e.g., SYPRO Orange), and the test compound is prepared in a multiwell plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases.
-
Data Analysis: The Tm is determined by fitting the fluorescence data to a Boltzmann equation. The change in melting temperature (ΔTm) in the presence of the compound is a measure of binding affinity.
Cellular Assays: Target Engagement in a Physiological Context
While biochemical assays are powerful, they do not always reflect a compound's behavior in a complex cellular environment. Cellular assays are crucial for confirming target engagement and assessing functional consequences.
Cellular Thermal Shift Assay (CETSA)
CETSA is the in-cell counterpart to DSF. It measures the thermal stabilization of a target protein upon ligand binding within intact cells or cell lysates.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are incubated with the this compound derivative or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated, and the shift in the melting temperature upon compound treatment indicates target engagement.
Comparative Cross-Reactivity Profiles
To illustrate the importance of substitution patterns on the pyrazole scaffold, let's consider hypothetical data for three distinct this compound derivatives against a panel of representative kinases.
Table 1: Comparative IC50 Values (nM) of Pyrazole Derivatives
| Kinase Target | Derivative A (R1=Phenyl) | Derivative B (R1=Cyclopropyl) | Derivative C (R1=4-Fluorophenyl) | Alternative Scaffold (Imatinib) |
| CDK2 | 15 | 85 | 10 | >10,000 |
| FLT3 | 250 | 25 | 300 | 150 |
| MEK1 | 1500 | 900 | 1200 | >10,000 |
| VEGFR2 | 800 | 150 | 950 | 25 |
| ABL1 | >10,000 | >10,000 | >10,000 | 10 |
| c-KIT | >10,000 | 8000 | >10,000 | 15 |
| PDGFRβ | 5000 | 4500 | 6000 | 20 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
-
Derivative A and C show high potency and selectivity for CDK2. The 4-fluoro substitution in Derivative C appears to enhance this selectivity.
-
Derivative B , with a cyclopropyl group, exhibits a different selectivity profile, with increased potency against FLT3 and VEGFR2.
-
All three pyrazole derivatives are largely inactive against ABL1, c-KIT, and PDGFRβ, the primary targets of the alternative scaffold, Imatinib.
Visualizing Selectivity: A Kinome Map Perspective
A powerful way to visualize cross-reactivity data is through a kinome map. The following diagram illustrates a hypothetical kinome scan result for Derivative B, highlighting its primary targets and significant off-targets.
Conclusion: From Data to Decisions
The cross-reactivity profiling of this compound derivatives is a critical, data-driven process. By employing a combination of biochemical and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for making informed decisions in the complex, high-stakes endeavor of drug discovery. The illustrative data presented here underscores how subtle changes to the pyrazole scaffold can dramatically alter the selectivity profile, highlighting the importance of a robust medicinal chemistry strategy informed by comprehensive biological characterization.
References
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A Comparative Guide to the Computational Modeling and Docking of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid as a Potential Xanthine Oxidase Inhibitor
Abstract
This guide provides a comprehensive framework for the computational analysis of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with significant therapeutic potential. Drawing from established methodologies in drug discovery, we present a detailed, step-by-step protocol for molecular docking studies against xanthine oxidase, a key enzyme implicated in hyperuricemia and gout.[1] This document serves as a comparative analysis, evaluating the target compound against a known inhibitor, Febuxostat, to benchmark its potential efficacy. The protocols herein are designed to be self-validating, incorporating essential steps for ensuring the reliability of in silico findings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of novel therapeutics.
Introduction: The Therapeutic Potential of Pyrazole Derivatives
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] The inherent versatility of the pyrazole ring allows for a multitude of chemical modifications, making it a prime candidate for the development of targeted therapeutic agents.[6] Our focus, this compound, belongs to this promising class of compounds. Recent studies have highlighted the potential of pyrazole-4-carboxylic acid derivatives as potent inhibitors of xanthine oxidase (XOR), an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia, a precursor to the painful inflammatory condition known as gout.
Computational modeling and molecular docking have become indispensable tools in modern drug discovery, offering a cost-effective and time-efficient means of predicting the binding affinity and interaction patterns of small molecules with their protein targets.[7][8] By simulating these interactions at an atomic level, we can gain valuable insights into the structure-activity relationship (SAR) and guide the optimization of lead compounds.[1] This guide will walk you through a rigorous, field-proven workflow for evaluating this compound as a potential XOR inhibitor, comparing its performance against the established drug, Febuxostat.
Methodology: A Validated Workflow for In Silico Analysis
The credibility of any computational study hinges on the robustness of its methodology. The following protocol is designed to be a self-validating system, incorporating best practices to ensure the accuracy and reproducibility of the results.[9][10]
Essential Software and Tools
For this workflow, we will utilize a suite of widely-accepted and freely available software for academic use:
-
UCSF Chimera: A molecular visualization program for preparing protein and ligand structures.[11]
-
AutoDock Tools: A graphical user interface for generating the necessary input files for AutoDock Vina.[7]
-
AutoDock Vina: A powerful and efficient molecular docking program.[11]
-
Discovery Studio Visualizer: For in-depth analysis and visualization of docking results.
Experimental Protocol: Step-by-Step Guide
-
Obtain the Protein Structure: Download the crystal structure of human xanthine oxidase in complex with Febuxostat from the Protein Data Bank (PDB ID: 3BDJ). This structure provides a validated binding site for our study.
-
Prepare the Receptor:
-
Open the PDB file in UCSF Chimera.
-
Remove water molecules and any other non-essential heteroatoms.
-
Add polar hydrogens to the protein, which are crucial for accurate interaction calculations.
-
Save the cleaned protein structure as a PDB file.
-
-
Obtain Ligand Structures:
-
The structure of this compound can be drawn using a chemical drawing tool like ChemDraw and saved as a MOL file.
-
The structure of Febuxostat can be extracted from the co-crystallized PDB file (3BDJ) or downloaded from a chemical database like PubChem.
-
-
Energy Minimization: Both ligand structures should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed within UCSF Chimera or other molecular modeling software.
-
Prepare Ligands for Docking:
-
Open the energy-minimized ligand files in AutoDock Tools.
-
Assign Gasteiger charges, which are essential for calculating electrostatic interactions.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligands in the PDBQT format.
-
-
Define the Binding Site: To ensure a focused and relevant docking simulation, the search space (or "grid box") must be defined around the active site of the enzyme. A reliable method is to center the grid box on the co-crystallized ligand (Febuxostat) from the original PDB file.[9] A grid box size of approximately 25 x 25 x 25 Å is generally sufficient to encompass the active site.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the prepared protein and ligand PDBQT files, as well as the grid box coordinates and dimensions.
To ensure the docking protocol can reliably reproduce experimentally observed binding modes, a validation step is crucial.[9][12]
-
Re-docking: Dock the co-crystallized ligand (Febuxostat) back into the active site of xanthine oxidase using the same protocol.
-
RMSD Calculation: Calculate the root-mean-square deviation (RMSD) between the predicted pose of the re-docked ligand and the original, co-crystallized pose. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is accurate.[12]
Visualization of the Computational Workflow
The following diagram illustrates the key stages of the computational modeling and docking workflow.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid. The procedures outlined are synthesized from established laboratory safety principles and safety data for structurally analogous pyrazole derivatives. This approach ensures a high margin of safety in the absence of a specific Safety Data Sheet (SDS) for the title compound. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment & Characterization: An Analog-Based Approach
Based on SDS documentation for analogous compounds, the primary hazards are summarized below.
| Hazard Category | Finding and Classification | Rationale & Causality | Supporting Analogs & Citations |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | The acidic nature of the carboxylic acid group and the reactive pyrazole ring system likely contribute to dermal irritation upon contact. | 4-Nitro-1H-pyrazole-3-carboxylic acid, 1H-Pyrazole-4-carboxylic acid, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid[1][2] |
| Serious Eye Damage/Irritation | Category 2/2A: Causes serious eye irritation. | Particulate matter or solutions can cause significant irritation, inflammation, and potential damage to sensitive eye tissue. | 4-Nitro-1H-pyrazole-3-carboxylic acid, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 1H-Pyrazole-4-carboxylic acid[3][1][4] |
| Respiratory Irritation | STOT SE Category 3: May cause respiratory irritation. | Inhalation of the compound as a fine dust or aerosol can irritate the mucous membranes and lining of the respiratory tract. | 4-Nitro-1H-pyrazole-3-carboxylic acid, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 1H-Pyrazole-4-carboxylic acid[3][1][4] |
| Acute Oral Toxicity | Category 4 (Assumed): Harmful if swallowed. | Many functionalized pyrazole derivatives exhibit moderate acute oral toxicity. Ingestion may lead to gastrointestinal irritation or other systemic effects.[5] | 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid, 1H-Pyrazole-4-propanoic acid hydrazide[5] |
Personal Protective Equipment (PPE) Imperatives
Before handling the compound for any purpose, including disposal, the following minimum PPE is mandatory. This equipment forms a primary barrier, mitigating the risks identified in the hazard assessment.
-
Eye Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1] Goggles are essential to prevent contact of dust or splashes with the eyes, which could cause serious irritation.[3][1][4]
-
Hand Protection : Use chemically resistant nitrile gloves. Gloves must be inspected before use and disposed of after contamination. This prevents direct skin contact, mitigating the risk of skin irritation.[2][6]
-
Body Protection : A standard laboratory coat must be worn to protect against incidental skin contact.
-
Respiratory Protection : If there is a risk of generating dust, work should be conducted in a certified chemical fume hood.[2] If a fume hood is not available and dust may be generated, consult your institution's Environmental Health and Safety (EHS) department regarding the need for respiratory protection.
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is that it must be treated as hazardous chemical waste.[7] It should never be disposed of in regular trash or flushed down the sanitary sewer.[7][8][9]
Experimental Protocol: Waste Collection and Storage
-
Waste Segregation :
-
Designate a specific waste container solely for this compound and materials contaminated with it.
-
Causality : Do not mix this waste with other streams, especially bases or strong oxidizing agents, to prevent potentially hazardous reactions.[5][10] Segregation is a fundamental principle of safe chemical waste management that prevents uncontrolled reactions and simplifies the final disposal process.[11][12]
-
-
Container Selection :
-
Use a sealable, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a screw cap.[11]
-
Causality : As an acidic compound, it must not be stored in metal containers, which could corrode over time.[10][11] The container must be leak-proof to prevent environmental contamination.[11]
-
-
Waste Collection :
-
Solid Waste : Carefully transfer any unused or waste solid compound into the designated waste container using a spatula or scoop. Avoid actions that could generate dust.[3][1]
-
Contaminated Materials : Place all disposable materials that have come into contact with the compound (e.g., weighing papers, contaminated gloves, absorbent pads) into the same designated container.[13]
-
-
Labeling :
-
Affix a hazardous waste label to the container immediately.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard warnings (e.g., "Irritant," "Harmful")
-
-
Causality : Clear and accurate labeling is a regulatory requirement and is essential for communicating hazards to everyone in the laboratory and to the waste disposal professionals.[11][14]
-
-
Temporary Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10]
-
This area should be well-ventilated, such as in a fume hood or a ventilated cabinet, and away from incompatible materials.[10][13]
-
Causality : Proper temporary storage minimizes the risk of accidental spills, exposure, and reactions with other chemicals.
-
-
Final Disposal :
-
Once the container is full or ready for removal, follow your institution's established procedures to request a hazardous waste pickup from the EHS department.[13]
-
The ultimate disposal must be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[8][9][13]
-
Emergency Procedures: Spill Management
In the event of a small spill of solid material, execute the following steps immediately:
-
Alert & Secure : Alert personnel in the immediate area and restrict access.
-
Don PPE : Ensure you are wearing the full, appropriate PPE as described in Section 2.
-
Contain & Clean :
-
Dispose : Place all cleaning materials into the hazardous waste container.[8]
-
Decontaminate : Wash the affected surface area thoroughly.
-
Report : Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Disposal Workflow Visualization
The following diagram illustrates the logical decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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- Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic acid.
- Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, November-December). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
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- Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyrazole.
- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
- Aaronchem. (2024, November 1). Safety Data Sheet: 4-(Isoxazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acid.
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- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(5-Methyl-3-oxo-1H-pyrazol-2-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid ethyl ester.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
As researchers and drug development professionals, our work frequently involves synthesizing or handling novel chemical entities. While established compounds often have a wealth of safety data, navigating the protocols for less common molecules like 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid requires a deep commitment to safety grounded in scientific principles. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each procedural choice. Our goal is to empower you with a self-validating system for laboratory safety, building the trust necessary for innovative and secure research.
Hazard Assessment: An Evidence-Based Approach
Our target molecule has two key functional groups: a pyrazole ring and a carboxylic acid.
-
Pyrazole Derivatives : Many pyrazole-based compounds are classified as skin, eye, and respiratory irritants.[2][3][4] Some are also harmful if swallowed.[5][6]
-
Carboxylic Acids : Organic acids can be corrosive and cause damage to skin, eyes, and the respiratory tract upon contact or inhalation.[7][8][9]
Based on this analysis, we will operate under the assumption that this compound is, at a minimum:
-
A skin irritant (H315)[5]
-
A serious eye irritant (H319)[5]
-
A respiratory tract irritant (H335)[5]
-
Harmful if swallowed (H302)[6]
All subsequent protocols are based on this conservative hazard assessment.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against chemical exposure. The following is a breakdown of the minimum required PPE, with explanations rooted in the inferred hazard profile.
Eye and Face Protection
-
Requirement : Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or working with reactions under pressure.[8][11]
-
Causality : The compound is presumed to be a serious eye irritant. Acid splashes can cause irreversible eye damage.[7][9] Standard safety glasses do not provide a sufficient seal against dust particles or splashes.
Skin and Body Protection
-
Requirement : A full-length, chemical-resistant laboratory coat.[7] For large-scale operations (>10g), consider an acid-resistant apron made of neoprene or PVC.[9][11] Full-length pants and closed-toe shoes are mandatory at all times.
-
Causality : To protect skin from accidental contact and spills. The pyrazole structure suggests potential for skin irritation.[5] Contaminated clothing must be removed immediately and washed before reuse.[10]
Hand Protection
-
Requirement : Chemical-resistant gloves. Nitrile gloves are a suitable starting point for handling the solid and for protection against incidental splashes of solutions.[9] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.
-
Causality : Direct skin contact can lead to irritation.[9] For prolonged work or when handling concentrated solutions, consult a glove manufacturer's resistance guide to ensure nitrile is appropriate for the solvent being used. Double-gloving can provide an additional layer of protection.[8]
Respiratory Protection
-
Requirement : All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood.[8]
-
Causality : As a presumed respiratory irritant, inhaling dust particles can cause irritation to the nose, throat, and lungs.[4] A fume hood provides local exhaust ventilation, capturing airborne particles at the source and preventing inhalation.[7] If a fume hood is not available, a full-face respirator with an appropriate acid gas/particulate cartridge is necessary.[9][12]
PPE Summary Table
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Goggles | Nitrile Gloves | Lab Coat | Not Required (in sealed container) |
| Weighing Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running Reaction | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Lab Coat / Apron | Chemical Fume Hood or Respirator |
Operational and Disposal Plans
A safe protocol is a self-validating system. The following step-by-step procedures integrate PPE usage with established best practices for chemical handling and disposal.
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
Protocol 1: Safe Handling and Use
-
Preparation : Before handling, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[2][8] Prepare all necessary equipment and reagents.
-
Engineering Controls : Conduct all work in a chemical fume hood to minimize inhalation risk.[8]
-
Weighing : Gently scoop the solid onto weighing paper. Avoid creating dust clouds. Clean any residual powder from the spatula and weighing area with a damp cloth, which should be disposed of as solid waste.
-
Transfer : When transferring the compound, use appropriate equipment like funnels to prevent spills.[7]
-
Housekeeping : Keep the container tightly closed when not in use.[4] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases or oxidizing agents.[10]
Protocol 2: Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[13][14]
-
Skin Contact : Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation occurs, get medical advice.[5]
-
Inhalation : Move the person into fresh air and keep them comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting.[2][13] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[2]
Protocol 3: Spill and Disposal Plan
-
Spill Management :
-
Waste Identification and Segregation :
-
Waste Collection and Disposal :
-
Solid Waste : Collect unused compound, contaminated gloves, weighing paper, and absorbent materials in a clearly labeled, sealable waste container. The label must include the chemical name and appropriate hazard warnings ("Irritant").[1]
-
Liquid Waste : Collect solutions in a designated, leak-proof container labeled for non-hazardous aqueous or solvent waste, as appropriate. Avoid drain disposal.[15]
-
Disposal Request : Store the sealed waste container in a designated hazardous waste accumulation area and follow your institution's procedures for hazardous waste pickup.[1]
-
By adhering to this comprehensive guide, you are not just following rules; you are engaging in a dynamic process of risk assessment and mitigation that is the bedrock of safe and successful scientific advancement.
References
- What are the safety precautions when handling acids? - Blog. (2025). Vertex AI Search.
- Pyrazole SDS, 288-13-1 Safety D
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
- Top 5 Safety Tips When Working with Acidic Liquids. (2024). Innoveda Chemicals.
- Proper Disposal of Disuprazole: A Guide for Labor
- What PPE Should You Wear When Handling Acid 2026? (2025). LeelineWork.
- PPE For Chemical Handling With Example. (2025). Industrial Safety Tips.
- Pyrazole - Safety D
- SAFETY D
- 6 - Safety D
- Personal Protective Equipment. (n.d.). Environmental Health & Safety Services.
- Safety D
- Aldrich P56607 - SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
